molecular formula C18H29NO7 B12369360 Sco-peg3-cooh

Sco-peg3-cooh

Cat. No.: B12369360
M. Wt: 371.4 g/mol
InChI Key: QOUHMDCQIUOBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sco-peg3-cooh is a useful research compound. Its molecular formula is C18H29NO7 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H29NO7

Molecular Weight

371.4 g/mol

IUPAC Name

3-[2-[2-[2-(cyclooct-2-yn-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C18H29NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h16H,1-4,6,8-15H2,(H,19,22)(H,20,21)

InChI Key

QOUHMDCQIUOBNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC#CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Applications of Sco-peg3-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Sco-peg3-cooh, a bifunctional linker integral to the advancement of bioconjugation and proteolysis-targeting chimera (PROTAC) development.

Core Structure and Chemical Identity

This compound, systematically named 1-(Cyclooct-2-yn-1-yloxy)-1-oxo-5,8,11-trioxa-2-azatetradecan-14-oic acid, is a heterobifunctional molecule featuring a cyclooctyne (SCO) moiety, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. Its unique architecture allows for the covalent linkage of two distinct molecular entities.

The structure is composed of three key components:

  • SCO (Cyclooctyne) Group: This strained alkyne is a reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction enables the efficient and specific conjugation to azide-modified molecules in complex biological environments without the need for a cytotoxic copper catalyst.

  • PEG3 Spacer: The triethylene glycol spacer enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate. The PEG linker's flexibility and length are critical in PROTAC design, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.

  • Carboxylic Acid (-COOH) Group: The terminal carboxyl group provides a versatile reactive site for conjugation to primary amines through the formation of stable amide bonds, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS).

A diagram illustrating the workflow for utilizing this compound in bioconjugation is provided below.

Sco_peg3_cooh This compound Intermediate Intermediate Conjugate Sco_peg3_cooh->Intermediate Molecule_A Molecule A (with -NH2 group) Molecule_A->Intermediate Amide Bond Formation (-COOH + -NH2) Molecule_B Molecule B (with -N3 group) Final_Conjugate Final A-Linker-B Conjugate Molecule_B->Final_Conjugate Intermediate->Final_Conjugate Copper-Free Click Chemistry (SCO + -N3)

General bioconjugation workflow using this compound.

Physicochemical and Quantitative Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource
CAS Number 2141976-36-3[1]
Molecular Formula C18H29NO7[1]
Molecular Weight 371.43 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage Conditions Store at -20°C for long-term stability

Applications in Drug Development and Research

This compound is a valuable tool in the development of complex biomolecules, particularly in the field of targeted therapeutics.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC. This compound can be utilized in the modular synthesis of PROTACs, where one of the binding moieties is functionalized with an amine and the other with an azide. The PEG3 linker provides the necessary spacing and flexibility to facilitate the formation of a productive ternary complex.

The signaling pathway for PROTAC-mediated protein degradation is depicted below.

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder - Linker - E3 Binder) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

PROTAC mechanism of action.
Antibody-Drug Conjugates (ADCs)

In the construction of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This compound can be used to conjugate an azide-modified drug to an amine-containing site on the antibody, or vice-versa. The bioorthogonal nature of the copper-free click chemistry ensures that the conjugation reaction does not interfere with the sensitive functional groups on the antibody.

Experimental Protocols

General Protocol for Amide Bond Formation with an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid on this compound and its subsequent reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vial, dissolve the amine-containing molecule in an appropriate buffer (e.g., PBS at pH 7.4).

  • Add the activated this compound solution to the amine-containing molecule solution.

  • Add TEA or DIPEA (2-3 equivalents) to raise the pH to ~8.0-8.5.

  • Allow the reaction to proceed at room temperature for 4-12 hours or overnight at 4°C.

  • Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

General Protocol for Copper-Free Click Chemistry with an Azide-Containing Molecule

This protocol outlines the reaction of the SCO group on the this compound conjugate with an azide-functionalized molecule.

Materials:

  • This compound conjugate (from the previous protocol)

  • Azide-containing molecule

  • Aqueous buffer (e.g., PBS, pH 7.4) or a mixture of an organic solvent and water

Procedure:

  • Dissolve the this compound conjugate and the azide-containing molecule in a suitable solvent system.

  • Mix the two solutions.

  • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or other analytical techniques.

  • Once the reaction is complete, purify the final conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

The logical relationship for a two-step conjugation using this compound is visualized below.

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Copper-Free Click Chemistry A1 Dissolve this compound A2 Activate -COOH with EDC/NHS A1->A2 A3 React with Amine-Molecule A2->A3 A4 Purify Intermediate A3->A4 B1 Dissolve Intermediate A4->B1 Proceed to Step 2 B2 React with Azide-Molecule B1->B2 B3 Purify Final Conjugate B2->B3

Two-step conjugation workflow.

Conclusion

This compound is a well-defined, bifunctional linker that offers significant advantages for the synthesis of complex bioconjugates and targeted therapeutics like PROTACs and ADCs. Its defined structure, including the bioorthogonal SCO group and the hydrophilic PEG spacer, provides researchers with a powerful tool for developing novel and effective therapeutic agents. The experimental protocols provided herein serve as a starting point for the successful implementation of this compound in various research and development settings.

References

Sco-peg3-cooh: A Technical Guide to Chemical Properties and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sco-peg3-cooh is a functionalized linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As a heterobifunctional molecule, a PROTAC requires a linker to connect a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The nature of this linker is critical, profoundly influencing the PROTAC's solubility, cell permeability, metabolic stability, and the efficiency of forming a productive ternary complex for target protein degradation.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties and stability considerations for this compound, a linker featuring a cyclooctyne (Sco) moiety for click chemistry, a three-unit polyethylene glycol (PEG3) chain, and a terminal carboxylic acid (cooh) for conjugation.

While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide consolidates information from commercial suppliers and extrapolates data from studies on structurally similar PEGylated PROTAC linkers to provide a robust resource for researchers.

Chemical Properties of this compound

The chemical properties of this compound are largely defined by its three key structural components: the cyclooctyne ring, the PEG3 chain, and the carboxylic acid. The PEG chain imparts hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule.[1] The terminal carboxylic acid provides a versatile handle for conjugation to amine-containing molecules via amide bond formation. The strained cyclooctyne is a reactive moiety used in copper-free click chemistry, allowing for efficient and bioorthogonal ligation to azide-containing molecules.

A summary of the available and estimated physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₁₈H₂₉NO₇Supplier Data
Molecular Weight 371.43 g/mol Supplier Data
CAS Number 2141976-36-3Supplier Data
Appearance White to off-white solidGeneral observation for similar compounds
Solubility 10 mM in DMSOMedChemExpress
Soluble in other polar organic solvents like DMF, MethanolInferred from PEG chemistry
Expected to have good water solubilityDue to the hydrophilic PEG3 chain
pKa ~4-5 (for the carboxylic acid)Estimated based on similar aliphatic carboxylic acids
Melting Point Not reportedData not found in public literature
Boiling Point Not reportedData not found in public literature

Stability and Storage

The stability of this compound and the PROTACs derived from it is a critical parameter for its successful application in drug development. Key factors influencing its stability include pH, temperature, light, and the presence of oxidative enzymes.

Storage: For long-term storage, this compound powder should be kept at -20°C. One supplier suggests a shelf-life of up to three years under these conditions.

pH Stability: The amide bond formed upon conjugation of the carboxylic acid is generally stable under physiological pH. The ether linkages within the PEG chain are also relatively stable to hydrolysis across a wide pH range. However, extreme pH conditions should be avoided.

Thermal Stability: Elevated temperatures can potentially lead to degradation. Formal studies on the thermal decomposition of this compound are not publicly available.

Metabolic Stability: A crucial consideration for PEG-containing linkers is their susceptibility to oxidative metabolism. The ether linkages can be targets for cytochrome P450 (CYP450) enzymes, which can lead to O-dealkylation and cleavage of the linker. This can impact the in vivo half-life of the resulting PROTAC. The inclusion of more metabolically stable moieties, such as alkyl chains or rigid heterocyclic rings, is a common strategy to mitigate this.

Table 2: Summary of Stability Considerations for this compound

ConditionPotential InstabilityMitigation Strategies
Acidic/Basic pH Hydrolysis of potential future amide linkageMaintain near-neutral pH in formulations
Elevated Temperature General degradationStore at recommended low temperatures
Oxidative Conditions O-dealkylation of PEG ether linkages by metabolic enzymesConsider co-administration with CYP inhibitors in research settings; design next-generation linkers with improved metabolic stability
Light Potential for photo-degradation (though not specifically documented for this compound)Store in light-protected containers

Experimental Protocols

Synthesis and Purification of this compound (Hypothetical Protocol)

The synthesis of a cyclooctyne-PEG-acid linker would typically involve a multi-step process. A common approach would be the coupling of a protected amino-PEG3-acid derivative with an activated cyclooctyne species.

Materials:

  • N-Boc-amino-PEG3-carboxylic acid

  • A suitable activated cyclooctyne derivative (e.g., a cyclooctyne-NHS ester)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagent (e.g., TFA)

  • Purification media (e.g., silica gel for chromatography, HPLC columns)

Procedure:

  • Coupling: Dissolve N-Boc-amino-PEG3-carboxylic acid and the activated cyclooctyne derivative in DMF. Add HATU and DIPEA and stir at room temperature. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer and concentrate in vacuo.

  • Purification of Protected Intermediate: Purify the crude product by silica gel chromatography.

  • Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add TFA. Stir at room temperature and monitor by LC-MS.

  • Final Purification: Concentrate the reaction mixture and purify the final product, this compound, by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Stability Indicating Assay (Proposed Protocol)

A stability-indicating HPLC method is essential to accurately determine the stability of this compound under various stress conditions.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase (Example):

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

  • Gradient elution tailored to resolve the parent compound from potential degradants.

Stress Conditions:

  • Acidic: 0.1 N HCl at 60°C for 24 hours

  • Basic: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80°C for 48 hours (solid state)

  • Photolytic: ICH Q1B conditions (solid state and in solution)

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Expose the solutions (and solid material for thermal and photolytic stress) to the conditions outlined above.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by the developed HPLC method.

  • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Peak purity analysis of the parent peak should be performed using a photodiode array detector to ensure no co-eluting degradants.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC, utilizing a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (e.g., with this compound linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Ub_POI Polyubiquitinated POI POI_bound->Ub_POI PROTAC_bound->E3_bound Ub Ubiquitin Ub->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

This diagram outlines a typical workflow for the design and evaluation of a PROTAC molecule.

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_invivo In Vivo Evaluation Ligand_Selection Select POI and E3 Ligands Linker_Design Design Linker (e.g., this compound) Ligand_Selection->Linker_Design Synthesis Synthesize PROTAC Linker_Design->Synthesis Binding_Assay Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation (TR-FRET) Binding_Assay->Ternary_Complex Degradation_Assay Degradation Assays (Western Blot, In-Cell Western) Ternary_Complex->Degradation_Assay Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Viability->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

This compound is a valuable linker for the construction of PROTACs, offering a balance of hydrophilicity to improve solubility and a reactive handle for bioorthogonal conjugation. While a comprehensive, publicly available dataset of its specific chemical and stability properties is currently lacking, an understanding of the behavior of its constituent parts—the cyclooctyne, PEG, and carboxylic acid—provides a strong basis for its effective use in drug discovery. The primary stability concern for this and similar PEG-based linkers is their potential for oxidative metabolism, a factor that should be carefully evaluated in the drug development process. The experimental protocols and workflows provided herein offer a starting point for the rigorous characterization and stability assessment of this compound and the novel PROTACs derived from it.

References

An In-depth Technical Guide to the Mechanism of Action of Sco-peg3-cooh in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action and practical application of the heterobifunctional linker, Sco-peg3-cooh, in the field of bioconjugation. This linker is a powerful tool for the covalent attachment of molecules to biomolecules, enabling a wide range of applications in drug delivery, diagnostics, and fundamental biological research.

Introduction to this compound

This compound is a versatile linker molecule composed of three key functional components:

  • Sco (Cyclooctyne): A strained alkyne moiety that is highly reactive towards azides in a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is notable for its high efficiency and specificity in complex biological environments without the need for a cytotoxic copper catalyst[1][2].

  • PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic polyethylene glycol spacer. The PEG moiety enhances the aqueous solubility of the linker and the resulting bioconjugate, reduces non-specific binding, and can improve the pharmacokinetic properties of the final product[3][4][5].

  • COOH (Carboxylic Acid): A terminal functional group that can be activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, antibodies, and peptides.

The combination of these functionalities allows for a two-step bioconjugation strategy, providing precise control over the labeling of biomolecules.

Mechanism of Action in Bioconjugation

The bioconjugation process using this compound involves two primary chemical reactions:

  • Amide Bond Formation via Carboxylic Acid Activation: The terminal carboxylic acid of the linker is first activated to create a more reactive species that can readily form a stable amide bond with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein).

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The cyclooctyne group of the now biomolecule-linked Sco-peg3 moiety reacts specifically and efficiently with a molecule containing an azide group to form a stable triazole linkage.

This two-step mechanism allows for the precise and stable conjugation of a wide variety of molecules (e.g., fluorophores, drugs, biotin) to a target biomolecule.

Chemical Pathway of Bioconjugation

The overall chemical pathway for a typical bioconjugation experiment using this compound is illustrated below.

G cluster_0 Step 1: Carboxylic Acid Activation and Amine Coupling cluster_1 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Sco_COOH This compound Activated_Ester Sco-peg3-NHS Ester (Reactive Intermediate) Sco_COOH->Activated_Ester Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Ester Sco_Biomolecule Sco-peg3-Biomolecule Activated_Ester->Sco_Biomolecule Amide Bond Formation Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Sco_Biomolecule Final_Conjugate Final Bioconjugate Sco_Biomolecule->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-Molecule (e.g., Fluorophore, Drug) Azide_Molecule->Final_Conjugate

A two-step bioconjugation workflow using this compound.

Quantitative Data Presentation

The efficiency of the SPAAC reaction is a critical factor in the overall success of the bioconjugation. The reaction rate is dependent on the specific cyclooctyne derivative used. The following table summarizes the second-order rate constants for commonly used cyclooctynes, providing a basis for comparison. "Sco" is a general term for a cyclooctyne; for the purpose of this guide, we will consider it to be structurally similar to DBCO (Dibenzocyclooctyne), a widely used and highly reactive cyclooctyne.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DBCO Benzyl Azide~0.6 - 1.0
DIBO Benzyl Azide~0.3 - 0.7
BCN Benzyl Azide~0.06 - 0.1

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a typical bioconjugation workflow using this compound.

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid group of this compound using EDC/NHS chemistry and its subsequent conjugation to a protein containing primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare the protein solution at a concentration of 1-10 mg/mL in amine-free buffer.

    • Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Add the freshly activated Sco-peg3-NHS ester solution to the protein solution. A starting point of 5-20 fold molar excess of the linker to the protein is recommended, but the optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Sco-labeled Protein:

    • Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: SPAAC Reaction of Sco-labeled Protein with an Azide-containing Molecule

This protocol describes the "click" reaction between the Sco-labeled protein and a molecule functionalized with an azide group (e.g., a fluorescent dye, biotin, or a drug molecule).

Materials:

  • Purified Sco-labeled protein from Protocol 1

  • Azide-containing molecule of interest

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).

    • In a reaction tube, combine the Sco-labeled protein with a 1.5 to 10-fold molar excess of the azide-containing molecule. The optimal ratio may need to be determined experimentally.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction time can be optimized based on the reactivity of the specific cyclooctyne and azide.

  • Purification of the Final Bioconjugate:

    • Remove the excess, unreacted azide-containing molecule using a desalting column, dialysis, or other appropriate chromatographic techniques (e.g., size-exclusion or affinity chromatography).

  • Characterization:

    • The final bioconjugate can be characterized by various methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Application Example: Targeting Integrin Signaling with an RGD-Functionalized Bioconjugate

A powerful application of bioconjugates synthesized using linkers like this compound is in the study of cellular signaling pathways. For instance, by conjugating a cyclic RGD (Arginine-Glycine-Aspartic acid) peptide to a fluorescent dye or a therapeutic agent, researchers can target integrin receptors, which play a crucial role in cell adhesion, migration, and signaling.

The following diagram illustrates a simplified representation of the integrin signaling pathway that can be investigated using an RGD-functionalized bioconjugate.

G cluster_0 Extracellular cluster_1 Intracellular RGD_conjugate RGD-Sco-peg3-Payload (e.g., Fluorophore, Drug) Integrin Integrin Receptor (αvβ3) RGD_conjugate->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Response Cellular Response (Adhesion, Migration, Proliferation) Akt->Cell_Response ERK->Cell_Response

Integrin signaling pathway targeted by an RGD-functionalized bioconjugate.

In this example, the RGD peptide on the bioconjugate specifically binds to the integrin receptor on the cell surface. This binding event triggers a downstream signaling cascade involving Focal Adhesion Kinase (FAK), Src, and other key signaling molecules, ultimately leading to various cellular responses. By using a fluorescently labeled RGD conjugate, researchers can visualize integrin receptor localization and trafficking. Alternatively, conjugating a cytotoxic drug to the RGD peptide allows for targeted delivery to cancer cells that overexpress integrin receptors, a promising strategy in cancer therapy.

References

The Pivotal Role of the PEG3 Spacer in Sco-peg3-cooh: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted therapeutics, the architecture of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is paramount to their efficacy. These molecules are comprised of distinct functional domains connected by a chemical linker. The linker is not merely a passive connector but a critical component that dictates the molecule's overall physicochemical properties, pharmacokinetics, and biological activity.

This technical guide provides an in-depth examination of Sco-peg3-cooh, a heterobifunctional linker featuring a triethylene glycol (PEG3) spacer. This compound is designed for the precise assembly of complex bioconjugates. It contains a strained cyclooctyne (SCO) group for copper-free click chemistry, a terminal carboxylic acid (-COOH) for standard amide bond formation, and a central PEG3 spacer.[1] This document will elucidate the multifaceted role of the PEG3 spacer, detailing its impact on solubility, stability, and spatial orientation, and will provide relevant experimental protocols and data for researchers in drug development.

Chapter 1: Core Properties of the PEG3 Spacer

The PEG3 spacer is the backbone of the this compound linker, imparting several beneficial properties essential for therapeutic applications.

1.1. Structural and Physicochemical Characteristics

The PEG3 spacer consists of three repeating units of ethylene glycol. This structure confers a unique combination of hydrophilicity, flexibility, and biocompatibility.

  • Hydrophilicity : The ether oxygen atoms in the PEG chain form hydrogen bonds with water, significantly increasing the aqueous solubility of the entire conjugate.[2][3][4][5] This is crucial for overcoming the poor solubility of many small molecule drugs or ligands.

  • Flexibility : The rotatable single bonds within the PEG3 chain provide conformational flexibility. This allows the two ends of the bifunctional molecule to adopt an optimal orientation for binding to their respective biological targets, such as a target protein and an E3 ligase in a PROTAC.

  • Biocompatibility and Low Immunogenicity : Polyethylene glycol is well-known for being biologically inert and non-immunogenic. Its presence can "shield" the attached therapeutic payloads from recognition by the immune system and reduce clearance by the mononuclear phagocyte system, thereby extending circulation half-life.

1.2. Impact on Pharmacokinetics

The incorporation of a PEG spacer, even a short one like PEG3, can substantially improve the pharmacokinetic profile of a drug. PEGylation increases the hydrodynamic size of the molecule, which can reduce renal clearance. This leads to a longer in-vivo half-life, allowing for less frequent dosing and a more sustained therapeutic effect. The hydrophilic nature of the PEG spacer also enhances cell permeability and can improve oral absorption.

Chapter 2: Functional Role in PROTACs and Bioconjugates

In the context of a PROTAC, the linker's role is to bridge a target protein (TP) and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex (TP-PROTAC-E3). The PEG3 spacer is integral to this process.

2.1. Enabling Ternary Complex Formation

The length and flexibility of the PEG3 spacer are critical for allowing the two ligands on either end of the PROTAC to bind simultaneously to their respective protein targets. This spatial and conformational freedom is necessary to achieve a stable ternary complex, which is the prerequisite for the subsequent ubiquitination of the target protein and its degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Ternary Complex TP Target Protein Ternary TP-PROTAC-E3 E3 E3 Ubiquitin Ligase PROTAC This compound Linker SCO PEG3 Spacer COOH Proteasome 26S Proteasome Ternary->Proteasome Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary E2 Ligase Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Logical workflow of PROTAC-mediated protein degradation.

2.2. Enhancing Solubility and Preventing Aggregation

Many potent therapeutic agents are hydrophobic. When conjugated, they can lead to aggregation and poor solubility of the final product. The hydrophilic PEG3 spacer acts as a solubilizing agent, mitigating these issues and ensuring the bioconjugate remains stable and bioavailable in aqueous physiological environments.

Chapter 3: Key Experimental Protocols

The this compound linker is designed for a two-step conjugation process. The following protocols provide detailed methodologies for utilizing its dual functionalities.

3.1. Protocol 1: Amide Bond Formation via the Carboxyl Group

This protocol details the conjugation of the -COOH terminus of this compound to a primary amine-containing molecule (e.g., an E3 ligase ligand) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • This compound

  • Amine-containing molecule (e.g., pomalidomide analog)

  • EDC Hydrochloride

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine

Methodology:

  • Preparation: Prepare stock solutions of this compound and the amine-containing molecule in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add EDC to the solution (1.5 to 5-fold molar excess over this compound).

    • Immediately add NHS or Sulfo-NHS (1.5 to 5-fold molar excess).

    • Incubate the reaction for 15-30 minutes at room temperature to form the reactive NHS-ester.

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated NHS-ester solution (1.5 to 10-fold molar excess of amine).

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to hydrolyze unreacted NHS-esters.

    • Purify the final conjugate using an appropriate method such as reverse-phase high-performance liquid chromatography (RP-HPLC).

EDC_NHS_Workflow arrow arrow start Start dissolve Dissolve this compound in Activation Buffer (pH 6.0) start->dissolve add_edc_nhs Add EDC and NHS (1.5 - 5x molar excess) dissolve->add_edc_nhs incubate_activation Incubate 15-30 min at RT (Forms NHS-ester) add_edc_nhs->incubate_activation add_amine Add Amine-containing Molecule (Adjust pH to 7.2-7.5) incubate_activation->add_amine incubate_conjugation Incubate 2h at RT or overnight at 4°C add_amine->incubate_conjugation quench Quench Reaction (Tris or Hydroxylamine) incubate_conjugation->quench purify Purify Conjugate (e.g., RP-HPLC) quench->purify end End purify->end SPAAC_Workflow arrow arrow start Start dissolve_reactants Dissolve SCO-Linker Intermediate and Azide-Molecule in Buffer (pH 7.4) start->dissolve_reactants mix Mix Reactants (1:1 or slight molar excess) dissolve_reactants->mix incubate Incubate 1-4h at RT or overnight at 4°C mix->incubate monitor Monitor Reaction (e.g., LC-MS) incubate->monitor purify Purify Final Conjugate (e.g., SEC or RP-HPLC) monitor->purify end End purify->end

References

An In-Depth Technical Guide to Copper-Free Click Chemistry with SCo-PEG3-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of copper-free click chemistry, focusing on the application of SCo-PEG3-COOH in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). It is designed to offer a deep understanding of the core principles, experimental considerations, and practical applications of this powerful bioconjugation technique.

Introduction to Copper-Free Click Chemistry: The Rise of Bioorthogonal Reactions

The "click chemistry" concept, first introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and specific.[1] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limits its application in living systems. This limitation spurred the development of copper-free click chemistry, a set of bioorthogonal reactions that proceed efficiently within biological environments without interfering with native biochemical processes.[1][2][3]

The cornerstone of copper-free click chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) . This reaction leverages the high ring strain of cyclooctyne derivatives to enable a [3+2] cycloaddition with azides, forming a stable triazole linkage without the need for a metal catalyst.[1] The release of this ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed at physiological temperatures and in aqueous environments.

This compound: A Versatile Reagent for Bioconjugation

This compound is a heterobifunctional linker that embodies the principles of copper-free click chemistry. It is composed of three key moieties:

  • SCo (Strained Cyclooctyne): This is the reactive handle for the copper-free click reaction. The term "SCo" is often used to denote a strained cyclooctyne, which can encompass a variety of structures, with common examples including dibenzocyclooctynes (DBCO) and bicyclononynes (BCN). The specific structure of the cyclooctyne influences its reactivity and stability.

  • PEG3 (Triethylene Glycol): This short, hydrophilic polyethylene glycol spacer enhances the aqueous solubility of the molecule and its conjugates. The PEG linker also minimizes non-specific binding and provides spatial separation between the conjugated molecules.

  • COOH (Carboxylic Acid): This terminal carboxyl group provides a versatile functional handle for conjugation to primary amines on biomolecules, surfaces, or other molecules of interest through standard amide coupling chemistries (e.g., using EDC/NHS).

The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The SPAAC reaction is a concerted [3+2] cycloaddition between the strained alkyne of the SCo moiety and an azide-functionalized molecule. The high reactivity of the cyclooctyne is a direct result of its significant ring strain, which lowers the activation energy of the cycloaddition.

Figure 1. Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data: Reaction Kinetics

The reaction rate of SPAAC is a critical parameter for successful bioconjugation. The second-order rate constants are highly dependent on the specific structure of the strained cyclooctyne. While data for a generic "SCo" is not available, the table below provides a comparison of rate constants for commonly used cyclooctynes with benzyl azide, which serves as a useful benchmark for researchers.

Strained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Dibenzocyclooctyne (DBCO)~1 x 10⁻¹
Bicyclononyne (BCN)~1 x 10⁻¹
DIBO~7.6 x 10⁻²
Monofluorocyclooctyne (MOFO)~4.2 x 10⁻³Wikipedia
Difluorinated Cyclooctyne (DIFO)~7.6 x 10⁻²Wikipedia

Note: These values are for reactions with benzyl azide and can vary depending on the azide reaction partner and solvent conditions.

Experimental Protocols

This section provides a general protocol for the two-step conjugation of a protein with a molecule of interest using this compound.

Step 1: Amide Coupling of this compound to a Molecule of Interest

This protocol describes the conjugation of this compound to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Size-exclusion chromatography column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation:

    • Add the activated SCo-PEG3-NHS ester solution to the amine-containing molecule in Reaction Buffer. A 10-20 fold molar excess of the activated linker is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to quench the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography.

Step 2: Copper-Free Click Chemistry with an Azide-Modified Protein

This protocol describes the SPAAC reaction between the SCo-functionalized molecule from Step 1 and an azide-modified protein.

Materials:

  • SCo-functionalized molecule of interest

  • Azide-modified protein

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified protein in Reaction Buffer.

    • Add the SCo-functionalized molecule to the protein solution. A 3-10 fold molar excess of the SCo-reagent is recommended.

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction time will depend on the concentration of reactants and the specific cyclooctyne used.

  • Purification:

    • If necessary, remove the excess SCo-reagent by dialysis, size-exclusion chromatography, or another suitable purification method.

Experimental_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: SPAAC Reaction A1 Activate this compound (EDC/NHS) A2 Add to Amine-Molecule A1->A2 A3 Quench Reaction A2->A3 A4 Purify SCo-Molecule A3->A4 B1 Mix SCo-Molecule with Azide-Protein A4->B1 SCo-functionalized molecule B2 Incubate B1->B2 B3 Purify Final Conjugate B2->B3

Figure 2. General experimental workflow for bioconjugation using this compound.

Applications in Drug Development and Research

The bioorthogonality and efficiency of SPAAC using reagents like this compound have made it an invaluable tool in various areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of potent cytotoxic drugs to antibodies.

  • PROTACs and Molecular Glues: Synthesis of complex molecules for targeted protein degradation.

  • Live Cell Imaging: Labeling of biomolecules in their native environment to study dynamic processes.

  • Proteomics and Glycomics: Enrichment and identification of specific classes of proteins and glycans.

  • Surface Immobilization: Functionalization of surfaces for biosensors and arrays.

Logical Relationships in Experimental Design

Successful implementation of copper-free click chemistry with this compound requires careful consideration of several interconnected factors. The following diagram illustrates the logical relationships that guide experimental design.

Logical_Relationships cluster_reagents Reagent Considerations cluster_conditions Reaction Conditions cluster_outcome Desired Outcome Reactivity SCo Reactivity Time Reaction Time Reactivity->Time Solubility PEG Linker (Solubility) Concentration Reactant Concentrations Solubility->Concentration Stability Reagent Stability Temperature Temperature Stability->Temperature Yield High Conjugation Yield Concentration->Yield Time->Yield Temperature->Yield pH pH Specificity High Specificity pH->Specificity Purity Final Product Purity Yield->Purity Specificity->Purity

Figure 3. Logical relationships for successful bioconjugation with this compound.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals, enabling precise and efficient bioconjugation through copper-free click chemistry. Its trifunctional nature provides a robust platform for linking molecules of interest to biological targets in a biocompatible manner. By understanding the core principles of SPAAC, carefully considering reaction kinetics, and optimizing experimental protocols, scientists can effectively leverage this technology to advance their research in areas ranging from fundamental cell biology to the development of next-generation therapeutics.

References

The Carboxylic Acid Group in Sco-peg3-cooh: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the function of the carboxylic acid group in the bifunctional linker, Sco-peg3-cooh. Primarily utilized in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs), this compound serves as a molecular bridge, connecting a target protein ligand and an E3 ligase ligand. The terminal carboxylic acid (-COOH) group is a critical reactive handle for the covalent conjugation of this linker to amine-containing molecules, most notably the lysine residues present on proteins or amine-functionalized ligands. This guide will delve into the chemical principles of the carboxylic acid group's reactivity, present detailed experimental protocols for its conjugation, summarize relevant quantitative data, and provide visual representations of the underlying chemical and biological pathways.

Introduction to this compound

This compound is a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The "Sco" and "-cooh" moieties represent the two distinct reactive functional groups at either end of the PEG spacer, enabling the sequential or orthogonal conjugation of two different molecular entities.

Key Features of this compound:

  • Bifunctionality: Possesses two different reactive groups for directed conjugation.

  • PEG Spacer: A three-unit PEG chain (peg3) improves solubility and provides spatial separation between the conjugated molecules.

  • Carboxylic Acid Group (-COOH): A versatile functional group for conjugation to primary and secondary amines.

  • "Sco" Group: An amine-reactive functional group, likely a succinimidyl derivative, also for conjugation to proteins.

The Pivotal Role of the Carboxylic Acid Group

The carboxylic acid group is a cornerstone of bioconjugation chemistry due to its ability to form stable amide bonds with primary and secondary amines. In the context of this compound, the -COOH group provides a reliable method for attaching the linker to a protein of interest or a synthetic ligand that has been functionalized with an amine group.

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxyl group. This is most commonly achieved through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.

Mechanism of Amide Bond Formation

The EDC/NHS-mediated coupling reaction proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable NHS Ester: NHS is added to the reaction to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable intermediate can then be reacted with a primary amine.

  • Nucleophilic Attack by the Amine: The primary amine on the target molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of NHS.

Amide_Bond_Formation

Quantitative Data on Carboxylic Acid Conjugation

The efficiency of EDC/NHS-mediated conjugation is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following table summarizes typical reaction parameters and expected outcomes.

ParameterRecommended RangeTypical Starting PointRationale & Notes
pH 6.0 - 7.57.2Optimal for amine reactivity while minimizing hydrolysis of the NHS ester.
Temperature 4°C - 25°CRoom TemperatureLower temperatures can increase the stability of the NHS ester.
EDC:COOH Molar Ratio 1.2:1 to 10:12:1A slight excess of EDC ensures efficient activation.
NHS:COOH Molar Ratio 1.2:1 to 5:12:1Stabilizes the activated intermediate.
Amine:COOH Molar Ratio 1:1 to 1:51:1.5Depends on the desired degree of labeling and avoiding protein precipitation.
Reaction Time 1 - 12 hours2 hoursLonger times may be needed for less reactive amines or lower temperatures.
Conjugation Efficiency 30% - 80%~50%Highly dependent on the specific protein and reaction conditions.

Experimental Protocols

General Protocol for Conjugating this compound to a Protein via its Carboxylic Acid Group

This protocol outlines a general two-step procedure for the covalent attachment of this compound to a primary amine on a target protein.

Materials:

  • This compound

  • Target protein with accessible primary amines (e.g., lysine residues)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer to a final concentration of 10 mM. b. Prepare fresh 100 mM stock solutions of EDC and NHS in Activation Buffer. c. Add EDC to the this compound solution to a final molar ratio of 2:1 (EDC:COOH). Mix gently. d. Immediately add NHS to the solution to a final molar ratio of 2:1 (NHS:COOH). e. Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein: a. Dissolve the target protein in Conjugation Buffer at a concentration of 1-5 mg/mL. b. Add the activated Sco-peg3-NHS ester solution to the protein solution. The molar ratio of the linker to the protein will need to be optimized but a starting point of 10:1 to 20:1 is common. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: a. Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.

Experimental_Workflow

The Role of the "Sco" Group and Bifunctional Conjugation Strategy

The "Sco" group in this compound is also an amine-reactive functional group, likely a succinimidyl derivative. This bifunctionality allows for two main conjugation strategies:

  • Sequential Conjugation: One functional group (e.g., the carboxylic acid) is reacted first with one molecule. The resulting conjugate is then purified before reacting the second functional group (the "Sco" group) with a second molecule. This provides greater control over the final product.

  • Orthogonal Conjugation (if applicable): If the "Sco" group and the carboxylic acid group have different reactivity profiles (e.g., reacting with different functional groups or under different conditions), they can be used for orthogonal conjugation, allowing for the specific and directed assembly of complex biomolecules.

Logical_Relationship

Conclusion

The carboxylic acid group of this compound is a versatile and essential functional group for the synthesis of complex bioconjugates, particularly PROTACs. Its well-characterized reactivity with amines, enabled by EDC/NHS chemistry, provides a robust method for covalently linking the PEG spacer to proteins and other molecules. A thorough understanding of the reaction mechanism and optimization of experimental parameters are crucial for achieving high conjugation efficiencies and producing well-defined, functional bioconjugates for research and drug development.

The Strategic Application of Sco-peg3-cooh in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical determinant of a PROTAC's success lies in the thoughtful design of its linker, the molecular bridge connecting the POI-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linkers, polyethylene glycol (PEG) chains have garnered significant attention for their ability to favorably modulate the physicochemical properties of PROTACs. This technical guide provides a comprehensive overview of the applications of Sco-peg3-cooh, a specific three-unit PEG linker with a terminal carboxylic acid, in the development of novel PROTACs.

This compound is a bifunctional linker characterized by a sulfonyl-cyclooctyne (Sco) group and a terminal carboxylic acid (COOH). The Sco moiety allows for bioorthogonal ligation, while the carboxylic acid provides a versatile handle for conjugation to various ligands. The three-unit PEG chain imparts hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.

Core Principles of PROTACs and the Role of the Linker

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The linker is not a passive spacer but an active contributor to the PROTAC's efficacy. Its length, rigidity, and chemical composition influence:

  • Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow for a productive orientation of the POI and E3 ligase within the ternary complex.

  • Physicochemical Properties: PEG linkers, in particular, can improve the solubility of often lipophilic PROTAC molecules, a crucial factor for their bioavailability.

  • Cell Permeability: The linker's properties can impact the PROTAC's ability to cross the cell membrane and reach its intracellular target.

Quantitative Data on PEG Linker Performance in PROTACs

While specific public data for PROTACs utilizing the exact this compound linker is limited, extensive research on PROTACs with short PEG linkers provides valuable insights into the impact of linker length on degradation efficiency. The following tables summarize representative data for PROTACs with varying PEG chain lengths, illustrating the critical nature of linker optimization.

Table 1: Impact of PEG Linker Length on Degradation Efficiency (DC50) and Maximum Degradation (Dmax)

PROTAC TargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHLPEG218>95[Farnaby et al., 2017]
BRD4VHLPEG425>95[Farnaby et al., 2017]
EML4-ALK-Pro-PEG3-BA416-[Li et al., 2022][1]
BTKCRBN2-PEG units>1000<20[Zorba et al., 2018]
BTKCRBN4-PEG units1.6>90[Zorba et al., 2018]

Note: Data is illustrative and compiled from various sources. DC50 and Dmax values are cell-line dependent and subject to experimental conditions.

Table 2: Impact of PEG Linker Length on Binding Affinity

PROTACTargetLinker CompositionBinary Binding Affinity (Kd, nM)
BTK DegraderBTK2-PEG unitsImpaired (up to 20-fold loss)
BTK DegraderCRBN2-PEG unitsImpaired (up to 20-fold loss)
BTK DegraderBTK≥ 4-PEG unitsConsistent with free ligand
BTK DegraderCRBN≥ 4-PEG unitsConsistent with free ligand

Note: This table illustrates the principle that suboptimal linker length can sterically hinder the binding of one or both ligands of the PROTAC to its target proteins.[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of PROTACs utilizing a this compound or similar carboxylic acid-terminated PEG linker.

Protocol 1: Synthesis of a PROTAC using a PEG3-COOH Linker

This protocol describes a general approach for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker with a carboxylic acid terminus.

Materials:

  • POI ligand with a suitable functional group (e.g., a primary or secondary amine)

  • E3 ligase ligand with a suitable functional group (e.g., a primary or secondary amine)

  • Boc-NH-PEG3-COOH (or a similar protected PEG3-acid linker)

  • Amine-functionalized resin (for solid-phase synthesis)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, TEA)

  • Deprotection reagents (e.g., TFA)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., HPLC)

Procedure (Solid-Phase Synthesis Example):

  • Resin Loading: Swell the amine-functionalized resin in DMF. Couple the first component (e.g., the E3 ligase ligand with a carboxylic acid handle) to the resin using standard peptide coupling conditions (e.g., HATU/DIPEA).

  • Linker Coupling: Deprotect the terminal amine on the resin-bound ligand (if necessary). Activate the carboxylic acid of Boc-NH-PEG3-COOH using a coupling reagent and react it with the resin-bound ligand.

  • Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group from the linker, exposing the terminal amine.

  • Final Ligand Coupling: Couple the second component (e.g., the POI ligand with a carboxylic acid handle) to the exposed amine on the linker using standard peptide coupling conditions.

  • Cleavage and Purification: Cleave the final PROTAC from the resin using a strong acid cocktail (e.g., TFA/water/TIPS). Purify the crude product by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

Protocol 3: TR-FRET Assay for Ternary Complex Formation

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Purified, labeled POI (e.g., with a fluorescent donor)

  • Purified, labeled E3 ligase (e.g., with a fluorescent acceptor)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.

  • Measurement: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is typically observed, with the peak of the curve representing the optimal concentration for ternary complex formation.

Mandatory Visualizations

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Dose Response) start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

PROTAC_Synthesis_Workflow start Start: Functionalized POI & E3 Ligands coupling1 Step 1: Couple E3 Ligand to Linker start->coupling1 linker This compound Linker linker->coupling1 coupling2 Step 2: Couple POI Ligand coupling1->coupling2 purification Purification (HPLC) coupling2->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac

Caption: General workflow for PROTAC synthesis.

Conclusion

The this compound linker represents a valuable tool in the medicinal chemist's arsenal for the rational design of PROTACs. Its defined length, inherent hydrophilicity, and versatile chemical handles offer a strategic advantage in optimizing the pharmacokinetic and pharmacodynamic properties of these novel therapeutic agents. While a systematic evaluation of linker length and composition remains a cornerstone of successful PROTAC development, the principles and protocols outlined in this guide provide a robust framework for harnessing the potential of this compound and related PEG linkers to create the next generation of targeted protein degraders. Future research focusing on the direct comparison of PROTACs with this specific linker will further illuminate its precise contributions to efficacy and selectivity.

References

An Introductory Guide to the Utilization of PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the application of polyethylene glycol (PEG) linkers in bioconjugation. The focus is on bifunctional linkers featuring a carboxylic acid, with a particular emphasis on the widely used NHS-ester-mediated chemistry and the increasingly important role of strained cyclooctyne linkers in bioorthogonal reactions.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect two or more molecular entities.[1] Their inherent properties, such as high water solubility, biocompatibility, and low immunogenicity, make them ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles.[2][3][4] The incorporation of a PEG spacer can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioconjugates by increasing their stability, improving solubility, and reducing aggregation.[5]

This guide will delve into two key types of PEG linkers that feature a carboxylic acid moiety: those activated with N-hydroxysuccinimide (NHS) esters for reaction with amines, and those containing a strained cyclooctyne (SCO) for copper-free click chemistry.

Amine-Reactive PEGylation: The Role of Acid-PEG-NHS Ester Linkers

One of the most prevalent methods for bioconjugation involves the use of PEG linkers activated with an NHS ester. These linkers react efficiently with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.

The Chemistry of EDC/NHS-Mediated Amide Bond Formation

The conjugation of a PEG linker with a terminal carboxylic acid to a primary amine is typically achieved through a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the PEG linker to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This unstable intermediate is then reacted with NHS to create a more stable, amine-reactive NHS ester. This semi-stable ester can then be purified and subsequently reacted with a primary amine to form a stable amide bond, releasing NHS.

EDC_NHS_Mechanism

Experimental Protocol: Two-Step EDC/NHS Coupling of a Carboxylated PEG to a Protein

This protocol outlines the activation of a PEG-COOH linker and its subsequent conjugation to a protein.

Materials:

  • Carboxylated PEG (PEG-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Protein to be conjugated

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

Procedure:

  • Preparation of Reactants:

    • Equilibrate PEG-COOH, EDC, and NHS to room temperature.

    • Dissolve PEG-COOH in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

    • Immediately before use, prepare fresh 10 mg/mL stock solutions of EDC and NHS in either the Activation Buffer or anhydrous DMSO.

    • Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from primary amines.

  • Activation of Carboxylated PEG:

    • In a reaction tube, combine the PEG-COOH solution with a 2 to 5-fold molar excess of both EDC and NHS from their respective stock solutions.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Conjugation to the Protein:

    • Immediately add the activated PEG-NHS ester solution to the protein solution. A 5- to 20-fold molar excess of the activated PEG linker over the protein is a common starting point.

    • The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from unreacted PEG, quenched NHS-esters, and other byproducts using a desalting column or dialysis.

Experimental_Workflow_NHS

Bioorthogonal Chemistry: The Emergence of Sco-peg3-cooh Linkers

"this compound" refers to a bifunctional linker containing a strained cyclooctyne (SCO) and a carboxylic acid (COOH) connected by a three-unit PEG spacer. This type of linker is employed in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry. SPAAC is a bioorthogonal reaction, meaning it can proceed in a biological environment without interfering with native biochemical processes.

The "Sco" moiety allows for highly specific and efficient conjugation to molecules containing an azide group, while the carboxylic acid can be used for subsequent conjugation to other molecules, often through EDC/NHS chemistry as described above. These linkers are particularly valuable in the construction of complex bioconjugates like PROTACs and for the functionalization of surfaces.

The Principle of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage. The high ring strain of the cyclooctyne drives the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

SPAAC_Mechanism

Conceptual Experimental Workflow for a Dual Conjugation using this compound

This conceptual workflow illustrates how a this compound linker could be used to conjugate two different molecules.

  • First Conjugation (via COOH group):

    • The carboxylic acid end of the this compound linker is activated using EDC/NHS chemistry, as detailed in section 2.2.

    • The activated linker is then reacted with a primary amine-containing molecule (Molecule A) to form a stable amide bond.

    • The resulting Sco-PEG3-Molecule A conjugate is purified to remove excess reagents.

  • Second Conjugation (via SCO group):

    • An azide-functionalized molecule (Molecule B) is prepared.

    • The purified Sco-PEG3-Molecule A is reacted with the azide-functionalized Molecule B via a SPAAC reaction. This is typically carried out in a biocompatible buffer (e.g., PBS) at room temperature.

    • The final ternary conjugate is purified to remove any unreacted components.

Dual_Conjugation_Workflow

Impact of PEG Linker Length on Bioconjugate Properties

The length of the PEG chain is a critical parameter that can significantly influence the physicochemical and biological properties of the resulting bioconjugate. The choice of PEG linker length often involves a trade-off between enhancing pharmacokinetic properties and maintaining biological activity.

PEG Linker LengthEffect on SolubilityEffect on In Vivo Half-LifeEffect on Binding AffinityPotential Issues
Short (e.g., PEG3, PEG4) Moderate improvementModest increaseMay be higher due to less steric hindranceCan lead to aggregation with hydrophobic payloads
Medium (e.g., PEG8, PEG12) Good improvementSignificant increaseCan be optimal, balancing flexibility and distance-
Long (e.g., PEG24 and above) Excellent improvementSubstantial increaseMay decrease due to increased steric hindrance or flexibilityPotential for reduced in vitro potency

This table is a synthesis of general trends observed in bioconjugation studies.

Conclusion

The selection of an appropriate PEG linker and conjugation strategy is paramount to the successful development of effective bioconjugates. Acid-PEG-NHS ester linkers provide a robust and straightforward method for conjugating to primary amines, while more advanced linkers like this compound open the door to sophisticated, bioorthogonal ligation strategies. A thorough understanding of the underlying chemistries and the impact of linker properties, such as length, will empower researchers to design and synthesize novel bioconjugates with optimized therapeutic and diagnostic potential.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sco-peg3-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sco-peg3-cooh is a bifunctional molecule featuring a succinimidyl carbonate (SCO) group and a carboxylic acid (COOH) terminus, connected by a three-unit polyethylene glycol (PEG3) linker. This compound is primarily utilized as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins implicated in disease. The unique architecture of this compound, with its distinct reactive ends, allows for the covalent conjugation to two different molecular entities, a crucial feature in the modular design of PROTACs and other complex bioconjugates.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including detailed experimental protocols and visualizations to support its application in research and drug development.

Physicochemical Properties

Quantitative data for this compound and closely related PEG3-COOH derivatives are summarized in the tables below. While specific experimental data for this compound is not publicly available, the provided information for analogous compounds serves as a reliable reference.

Table 1: General Physicochemical Characteristics

PropertyValueReference
Chemical Name Succinimidyl carbonate-PEG3-carboxylic acid-
Synonyms This compound-
CAS Number Not available-
Molecular Formula C14H19NO10Calculated
Molecular Weight 361.30 g/mol Calculated
Appearance White to off-white solidGeneral observation for similar compounds
Purity ≥95%Typical for commercial products

Table 2: Solubility and Storage

ParameterRecommendation
Solubility Soluble in DMSO, DMF, and aqueous buffers at appropriate pH.
Storage Store at -20°C for long-term stability. Protect from moisture.

Chemical Reactivity and Functional Groups

The utility of this compound as a linker stems from the orthogonal reactivity of its terminal functional groups: the succinimidyl carbonate (SCO) and the carboxylic acid (COOH).

  • Succinimidyl Carbonate (SCO) Group: This is a highly reactive group that readily undergoes nucleophilic attack by primary and secondary amines, such as the lysine residues on a protein surface. The reaction results in the formation of a stable carbamate linkage. The succinimidyl carbonate is known for its rapid reaction kinetics.

  • Carboxylic Acid (COOH) Group: The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. A common method for this activation involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use and characterization of this compound.

Synthesis of a PROTAC using this compound (Representative Protocol)

This protocol describes a general two-step approach for synthesizing a PROTAC where this compound links a target protein binder (containing an amine) and an E3 ligase ligand (containing an amine).

Step 1: Conjugation of this compound to the E3 Ligase Ligand

  • Materials:

    • This compound

    • E3 ligase ligand with a primary amine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA)

    • High-Performance Liquid Chromatography (HPLC) system for purification

  • Procedure:

    • Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add TEA (2-3 equivalents) to the solution to act as a base.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add the this compound solution dropwise to the E3 ligase ligand solution while stirring at room temperature.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the product (E3 ligase ligand-PEG3-COOH) by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the product as a solid.

Step 2: Conjugation of the Intermediate to the Target Protein Binder

  • Materials:

    • E3 ligase ligand-PEG3-COOH (from Step 1)

    • Target protein binder with a primary amine

    • EDC (1.5 equivalents)

    • NHS (1.5 equivalents)

    • Anhydrous DMF

    • DIPEA (N,N-Diisopropylethylamine) (3-4 equivalents)

    • HPLC system for purification

  • Procedure:

    • Dissolve the E3 ligase ligand-PEG3-COOH (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

    • In a separate vial, dissolve the target protein binder (1.2 equivalents) in anhydrous DMF and add DIPEA (3-4 equivalents).

    • Add the solution of the target protein binder to the activated intermediate.

    • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC molecule by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Characterization Techniques

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals for a PEG3-COOH derivative would include a prominent peak around 3.6 ppm corresponding to the ethylene glycol protons (-O-CH₂-CH₂-O-). Protons adjacent to the carboxylic acid would appear further downfield.

  • ¹³C NMR: Characteristic peaks for the ethylene glycol carbons would be expected around 70 ppm. The carbonyl carbon of the carboxylic acid would appear significantly downfield, typically in the range of 170-180 ppm.

4.2.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight of the linker and its conjugates. The fragmentation pattern of PEGylated molecules in tandem MS (MS/MS) is often characterized by the neutral loss of ethylene glycol units (44 Da).

PROTAC-Mediated Protein Degradation Assay

This protocol outlines a general workflow to assess the efficacy of a synthesized PROTAC in degrading a target protein in a cellular context.

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein of interest in a suitable multi-well format.

    • Allow the cells to adhere and grow to a desired confluency (typically 70-80%).

    • Treat the cells with varying concentrations of the PROTAC (e.g., in a dose-response manner) or a vehicle control (e.g., DMSO).

    • Incubate the cells for a specific period (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein lysates to equal concentrations.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the extent of target protein degradation relative to the loading control and the vehicle-treated sample.

Mandatory Visualizations

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation POI Target Protein (POI) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation S1 Step 1: Conjugate this compound to E3 Ligase Ligand S2 Purification by HPLC S1->S2 S3 Step 2: Conjugate Intermediate to Target Protein Binder S2->S3 S4 Final Purification by HPLC S3->S4 C1 Mass Spectrometry (MS) (Confirm MW) S4->C1 C2 NMR Spectroscopy (Structural Verification) S4->C2 E1 Cell-based Protein Degradation Assay S4->E1 E2 Western Blot Analysis E1->E2 E3 Determine DC50 and Dmax E2->E3

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a valuable chemical tool for the construction of PROTACs and other bioconjugates. Its well-defined structure, bifunctional nature, and the hydrophilic properties of the PEG linker make it a versatile component in the design of molecules for targeted protein degradation. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors. Careful consideration of reaction conditions and thorough analytical characterization are paramount to ensure the synthesis of high-quality, active molecules.

An In-depth Guide to the Fundamental Principles of Cyclooctyne-PEG-COOH Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide details the core reactivity principles of heterobifunctional molecules containing a strain-promoted cyclooctyne (often abbreviated as SCO, with common variants like DBCO or BCN), a polyethylene glycol (PEG) linker, and a terminal carboxylic acid (-COOH). These reagents are pivotal in bioconjugation, drug delivery, and molecular imaging due to their dual functionality, which allows for sequential or orthogonal chemical ligations.[1][2]

The primary reactivity of this molecule is governed by the cyclooctyne group, which participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[3][] The secondary reactivity stems from the carboxylic acid terminus, which serves as a versatile handle for forming stable amide bonds with primary amines.[5] The PEG linker enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugates.

Primary Reactivity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The defining feature of a cyclooctyne-containing molecule is its ability to undergo a [3+2] cycloaddition with an azide. This reaction, known as SPAAC, is highly efficient and bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.

Core Principles: The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy for the cycloaddition with azides. This allows the reaction to proceed rapidly at physiological temperature and pH without the need for a cytotoxic copper catalyst, which is a major advantage over the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction is highly selective, forming a stable triazole linkage.

Quantitative Analysis of SPAAC Kinetics: The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). This rate is influenced by the specific structure of the cyclooctyne. Dibenzoannulated cyclooctynes, such as DBCO (also known as DIBAC), generally exhibit faster kinetics due to increased ring strain.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)
Bicyclo[6.1.0]nonyneBCN~0.1
DibenzocyclooctyneDIBO~0.3
DibenzoazacyclooctyneDBCO/DIBAC0.3 - 1.0
BiarylazacyclooctynoneBARAC~0.9
Table 1: Comparison of second-order rate constants for common cyclooctynes. Rates are approximate and can vary with solvent and azide structure.
Experimental Protocol 1: General SPAAC Bioconjugation

This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-PEG-COOH reagent.

Materials:

  • Azide-modified protein (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • Cyclooctyne-PEG-COOH reagent (e.g., DBCO-PEG3-COOH)

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., desalting column) for purification

Procedure:

  • Reagent Preparation: Prepare a stock solution of the Cyclooctyne-PEG-COOH reagent at a concentration of 1-10 mM in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the cyclooctyne stock solution to the azide-modified protein solution. Ensure the final concentration of the organic solvent remains below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times can be optimized based on the reactivity of the specific cyclooctyne.

  • Purification: Remove the unreacted cyclooctyne reagent and byproducts using a desalting column or dialysis against PBS.

  • Characterization: Confirm the conjugation and determine the degree of labeling using methods such as SDS-PAGE and mass spectrometry. The consumption of the DBCO reagent can be monitored by observing the decrease in its UV absorbance at approximately 310 nm.

Secondary Reactivity: Carboxylic Acid Functionalization

The terminal carboxylic acid (-COOH) on the PEG linker provides a second, orthogonal reactive site. It is most commonly used to form stable amide bonds with primary amines (-NH2) found on proteins, peptides, or other molecules. This reaction typically requires activation of the carboxyl group.

Core Principles: The most common method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Stabilization & Coupling: This unstable intermediate is converted by NHS into a more stable NHS ester. The NHS ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS. This two-step, one-pot reaction is robust and widely used in bioconjugation.

// Define node styles node_reagent [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_step [fillcolor="#F1F3F4", fontcolor="#202124"]; node_product [fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Start:\nSCO-PEG3-COOH +\nAmine-Molecule", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; add_edc_nhs [label="1. Add EDC and NHS\nin MES Buffer (pH 5.5-6.0)", node_step]; activation [label="Carboxyl Activation:\nFormation of NHS Ester", node_reagent]; add_amine [label="2. Add Amine-Molecule\nin PBS (pH 7.2-7.5)", node_step]; coupling [label="Amide Bond Formation", node_reagent]; end_product [label="Final Conjugate:\nSCO-PEG3-Amide-Molecule", node_product, shape=ellipse];

// Edges start -> add_edc_nhs; add_edc_nhs -> activation; activation -> add_amine; add_amine -> coupling; coupling -> end_product; } caption { label="Diagram 2: Workflow for EDC/NHS-mediated amide bond formation." fontsize=10; fontcolor="#5F6368"; }

Experimental Protocol 2: EDC/NHS Coupling to an Amine-Containing Protein

This protocol details the conjugation of a Cyclooctyne-PEG-COOH reagent to a protein (e.g., an antibody) via its primary amine residues.

Materials:

  • Amine-containing protein (1-5 mg/mL in an amine-free buffer)

  • Cyclooctyne-PEG-COOH reagent

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl or Hydroxylamine, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a stock solution of Cyclooctyne-PEG-COOH (e.g., 10 mg/mL) in anhydrous DMSO. Prepare fresh EDC and NHS/Sulfo-NHS solutions in Activation Buffer just before use.

  • Activation of Carboxylic Acid: In a microcentrifuge tube, dissolve the Cyclooctyne-PEG-COOH in Activation Buffer. Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the cyclooctyne reagent. Incubate for 15-30 minutes at room temperature.

  • Conjugation to Protein: Add the activated cyclooctyne-NHS ester solution to the protein solution in Coupling Buffer. A starting point is a 10 to 20-fold molar excess of the activated linker relative to the protein, though this should be optimized.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis. The resulting cyclooctyne-labeled protein is now ready for subsequent SPAAC reactions as described in Protocol 1.

Structure-Function Relationship

The trifunctional nature of the this compound molecule makes it a versatile linker in drug development and research. Each component serves a distinct but synergistic purpose.

// Define node styles node_core [fillcolor="#FBBC05", fontcolor="#202124"]; node_func [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_prop [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes Core [label="this compound", node_core, shape=ellipse]; SCO [label="SCO\n(Cyclooctyne)", node_func]; PEG [label="PEG3\n(Linker)", node_func]; COOH [label="COOH\n(Carboxylic Acid)", node_func];

React1 [label="Primary Reactivity:\nBioorthogonal SPAAC\n(Reacts with Azides)", node_prop]; Prop2 [label="Properties:\nIncreases Solubility\nReduces Steric Hindrance", node_prop]; React3 [label="Secondary Reactivity:\nAmide Coupling\n(Reacts with Amines)", node_prop];

// Edges Core -- SCO; Core -- PEG; Core -- COOH;

SCO -- React1 [style=solid, arrowhead=vee, color="#EA4335"]; PEG -- Prop2 [style=solid, arrowhead=vee, color="#34A853"]; COOH -- React3 [style=solid, arrowhead=vee, color="#4285F4"]; } caption { label="Diagram 3: Logical relationship of the functional components." fontsize=10; fontcolor="#5F6368"; }

Applications in Drug Development:

  • Antibody-Drug Conjugates (ADCs): These linkers are used for the site-specific conjugation of cytotoxic drugs to monoclonal antibodies, improving therapeutic efficacy and safety.

  • Targeted Drug Delivery: The bioorthogonal nature of SPAAC allows for pre-targeting strategies, where a cyclooctyne-modified drug is administered after an azide-modified targeting vector has localized to the target tissue.

  • Molecular Imaging and Diagnostics: Cyclooctyne-PEG-COOH linkers can attach imaging agents (like fluorophores) to targeting molecules for in vivo visualization and tracking.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems without the need for toxic catalysts. This guide provides a comprehensive overview of the core principles of SPAAC, its kinetics, detailed experimental protocols, and its applications in research and drug development. The high efficiency, selectivity, and biocompatibility of SPAAC have established it as a cornerstone for site-specific bioconjugation, in vivo imaging, and the construction of advanced therapeutic modalities such as antibody-drug conjugates.

Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition

The foundational principle of SPAAC lies in the utilization of strained cyclooctynes, which are the smallest stable cyclic alkynes. The inherent ring strain in these molecules significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides.[1] This allows the reaction to proceed rapidly and efficiently at physiological temperatures and pH without the requirement of a copper catalyst, which is often cytotoxic.[1][]

The reaction is a type of Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne serves as the dipolarophile.[1] The concerted, pericyclic reaction mechanism results in the formation of a stable triazole linkage.[1] A key feature of SPAAC is its bioorthogonality; both the strained alkyne and the azide functional groups are largely unreactive with native biological molecules, ensuring high selectivity for the intended ligation.

The driving force of the reaction is the release of enthalpy from the strained cyclooctyne ring upon formation of the more stable triazole product. The rational design of the cyclooctyne is therefore a critical aspect of SPAAC, with various derivatives developed to enhance reaction kinetics and stability.

Quantitative Analysis of SPAAC Kinetics

The rate of a SPAAC reaction is a critical parameter, particularly for applications in dynamic biological systems. The kinetics are typically second-order, and the reaction rate is influenced by the structure of the cyclooctyne, the electronic properties of the azide, the solvent, and the temperature. The reactivity is generally quantified by the second-order rate constant (k₂).

Below is a summary of the second-order rate constants for the reaction of several common cyclooctynes with benzyl azide, a standard model azide.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
CyclooctyneBenzyl Azide0.0012
BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.06 - 0.14
DIFO (Difluorinated Cyclooctyne)Benzyl Azide0.076
DIBO (Dibenzocyclooctyne)Benzyl Azide~0.17 - 0.7
DBCO (Dibenzocyclooctyne)Benzyl Azide~0.6 - 1.0
TMTH (3,3,6,6-Tetramethylthiacycloheptyne)Benzyl Azide4.0

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used. Generally, SPAAC reactions are faster in aqueous solutions compared to organic solvents, which is a significant advantage for biological applications.

Experimental Protocols

General Protocol for SPAAC-mediated Bioconjugation

This protocol describes a general method for labeling an azide-modified protein with a dibenzocyclooctyne (DBCO)-functionalized molecule, such as a fluorescent dye.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester (or other DBCO-functionalized molecule)

  • DMSO (anhydrous)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Stirring or shaking apparatus

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in DMSO (e.g., 10 mM).

  • Reaction Setup: Add the DBCO stock solution to the protein solution. A 10-20 fold molar excess of the DBCO reagent over the protein is typically used. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring or shaking. Reaction times can range from 1 to 4 hours, depending on the reactants' concentrations and reactivity.

  • Purification: Remove the excess, unreacted DBCO reagent using standard protein purification techniques such as dialysis, size-exclusion chromatography, or spin filtration.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical methods, such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.

Protocol for Determining Second-Order Rate Constants using NMR Spectroscopy

This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR.

Materials:

  • Cyclooctyne of interest

  • Azide of interest (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the cyclooctyne and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum before the addition of the azide to determine the initial concentration of the cyclooctyne relative to the internal standard.

  • Reaction Initiation: Add a known amount of the azide to the NMR tube to initiate the reaction. The azide is typically used in a 2-12 fold excess.

  • Kinetic Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Determine the concentration of the cyclooctyne at each time point by integrating a characteristic peak and comparing it to the integral of the internal standard.

    • Plot the natural logarithm of the cyclooctyne concentration versus time.

    • For a pseudo-first-order reaction (with the azide in large excess), the plot will be linear. The slope of this line represents the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the azide.

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_biomolecule Prepare Azide-Modified Biomolecule mix Mix Reactants (Physiological Conditions) prep_biomolecule->mix prep_probe Prepare Cyclooctyne-Functionalized Probe prep_probe->mix purify Remove Excess Probe (e.g., SEC, Dialysis) mix->purify analyze Characterize Conjugate (e.g., MS, SDS-PAGE) purify->analyze

Caption: A generalized experimental workflow for SPAAC-mediated bioconjugation.

Applications in Drug Development and Research

The unique characteristics of SPAAC have led to its widespread adoption in various areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies. This allows for precise control over the drug-to-antibody ratio, leading to more homogeneous and effective ADCs.

  • Targeted Drug Delivery: By metabolically labeling specific cells with azido-sugars, drug-loaded nanoparticles functionalized with cyclooctynes can be targeted to these cells via in vivo SPAAC reactions.

  • In Vivo Imaging: SPAAC is widely used for pre-targeted imaging, where an antibody-cyclooctyne conjugate is administered first, followed by a smaller, rapidly clearing azide-linked imaging agent. This strategy enhances the signal-to-noise ratio in PET and SPECT imaging.

  • Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins and glycans from complex biological samples.

  • Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has become an invaluable technology for researchers, scientists, and drug development professionals. Its bioorthogonality, rapid kinetics, and mild reaction conditions have enabled unprecedented control over the modification and study of biological systems. As new cyclooctyne derivatives with enhanced properties continue to be developed, the applications of SPAAC are expected to expand even further, driving innovation in medicine and materials science.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene glycol (PEG) linkers are macromolecules that possess two different reactive functional groups at either end of a flexible and biocompatible PEG chain.[1][2] This unique structural characteristic allows for the sequential and specific covalent linkage of two different molecular entities, such as a targeting antibody and a therapeutic drug.[3] The PEG component of the linker confers several advantageous properties to the resulting bioconjugate, including enhanced solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[3][4] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is crucial for optimizing biological activity and stability.

These linkers are instrumental in a variety of biomedical applications, most notably in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). In ADCs, heterobifunctional PEG linkers connect a potent cytotoxic drug to a tumor-targeting antibody, enabling selective delivery of the payload to cancer cells. In PROTACs, they serve to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The choice of functional groups, such as N-hydroxysuccinimide (NHS) esters for reacting with amines and maleimides for reacting with sulfhydryls, allows for tailored conjugation strategies based on the available reactive sites on the molecules of interest.

Core Properties and Advantages

The incorporation of a heterobifunctional PEG linker into a bioconjugate imparts several beneficial properties that are critical for therapeutic efficacy and safety.

PropertyAdvantage in Bioconjugation
Dual Reactivity Allows for the specific and controlled sequential conjugation of two different molecules.
Enhanced Solubility The hydrophilic PEG chain improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing the risk of aggregation.
Improved Pharmacokinetics PEGylation increases the hydrodynamic volume of the conjugate, which can lead to reduced renal clearance and a longer plasma half-life.
Reduced Immunogenicity The PEG chain can shield the conjugated molecule from the immune system, decreasing the potential for an immune response.
Customizable Length The length of the PEG spacer can be precisely controlled to optimize the distance between the two conjugated molecules, which can influence steric hindrance and biological activity.
Biocompatibility PEG is a non-toxic and biocompatible polymer, minimizing adverse effects in biological systems.

Quantitative Data on Linker Performance

The length of the PEG chain in a heterobifunctional linker can significantly impact the performance of an Antibody-Drug Conjugate (ADC). The following tables summarize quantitative data from preclinical studies, comparing key metrics across different PEG linker lengths.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rodents

PEG Linker LengthPlasma Half-life (t½) (hours)Area Under the Curve (AUC) (µg·h/mL)Clearance (mL/h/kg)
PEG24515000.5
PEG46020000.4
PEG810035000.25
PEG1212042000.2
PEG2413045000.18

Note: Data is synthesized from multiple sources for comparative purposes and actual values will vary depending on the specific antibody, payload, and experimental model.

Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy of ADCs

PEG Linker LengthIn Vitro Cytotoxicity (IC50, nM)In Vivo Tumor Growth Inhibition (%)
Non-PEGylated0.511
PEG20.835-45
PEG41.235-45
PEG82.575-85
PEG123.075-85
PEG243.575-85

Note: This table illustrates a general trend where longer PEG linkers may slightly decrease in vitro potency but can significantly enhance in vivo efficacy due to improved pharmacokinetics.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates using heterobifunctional PEG linkers.

Protocol 1: Two-Step Conjugation using an NHS-Ester-PEG-Maleimide Linker

This protocol describes the conjugation of a protein with available primary amines (e.g., lysine residues) to a molecule containing a free sulfhydryl group (e.g., a cysteine residue) using an NHS-Ester-PEG-Maleimide linker.

Materials:

  • Amine-containing protein (Protein-NH₂)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • NHS-Ester-PEG-Maleimide linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

    • Dissolve the amine-containing protein in the Conjugation Buffer.

    • Immediately before use, dissolve the NHS-Ester-PEG-Maleimide linker in the organic solvent to create a stock solution.

  • Reaction with Amine-Containing Protein:

    • Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Linker:

    • Remove the unreacted NHS-Ester-PEG-Maleimide linker using a desalting column equilibrated with the Conjugation Buffer.

  • Reaction with Sulfhydryl-Containing Molecule:

    • Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using size-exclusion chromatography (SEC) to remove any unreacted molecules.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol outlines the conjugation of an azide-modified molecule to an alkyne-modified molecule using a PEG linker.

Materials:

  • Azide-modified molecule

  • Alkyne-PEG-Linker

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • DMSO

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the azide-modified molecule and the alkyne-PEG-linker in DMSO or the reaction buffer.

  • Catalyst Complex Formation:

    • In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.

  • Conjugation Reaction:

    • In a reaction vessel, combine the azide-modified molecule with the alkyne-PEG-linker. A molar excess of one reactant is typically used.

    • Add the pre-formed Cu(I)/THPTA complex to the mixture.

    • Initiate the click reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours, protecting it from light.

  • Purification:

    • Purify the final conjugate using an appropriate method such as SEC or dialysis to remove unreacted components and the copper catalyst.

Protocol 3: Characterization of PEGylated Conjugates

A. Purity Assessment by Size-Exclusion Chromatography (SEC-HPLC)

This method separates molecules based on their hydrodynamic volume and is effective for detecting aggregates and removing unreacted PEG.

  • Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm or equivalent.

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm.

  • Sample Concentration: 2.0 mg/mL.

  • Injection Volume: 20 µL.

B. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates molecules based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times.

  • Column: TSKgel Butyl-NPR or equivalent.

  • Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.

  • Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detector: UV at 280 nm.

  • Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.

  • Data Analysis: Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.). The weighted average DAR is calculated from the relative peak areas.

Visualizations of Pathways and Workflows

G General Structure of a Heterobifunctional PEG Linker FG1 Functional Group A (e.g., NHS Ester) PEG Polyethylene Glycol (PEG) Spacer FG1->PEG FG2 Functional Group B (e.g., Maleimide) PEG->FG2

Caption: General structure of a heterobifunctional PEG linker.

G Experimental Workflow for Two-Step Bioconjugation cluster_step1 Step 1: Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation Protein_NH2 Protein-NH₂ Activated_Protein Maleimide-Activated Protein Protein_NH2->Activated_Protein + Linker Linker NHS-PEG-Maleimide Linker->Activated_Protein Purification Desalting/ SEC Activated_Protein->Purification Remove excess linker Final_Conjugate Final Conjugate Protein-S-Molecule Purification->Final_Conjugate Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate

Caption: Workflow for a two-step bioconjugation process.

G PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Ubiquitination Ternary->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycle PROTAC & E3 Recycled Degradation->Recycle

Caption: PROTAC-mediated protein degradation pathway.

G ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Tumor_Cell Tumor Cell Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Release Payload Release Lysosome->Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Release->Apoptosis Payload Action

Caption: Pathway of ADC action from binding to cell death.

References

Methodological & Application

Application Note and Protocol: A Step-by-Step Guide for SCO-PEG3-COOH Conjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conjugation of SCO-PEG3-COOH, a heterobifunctional linker, to proteins. The protocol outlines the activation of the terminal carboxylic acid, the subsequent conjugation to primary amines on the protein, and the purification of the final conjugate.

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules like proteins, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Key benefits include an increased serum half-life due to a larger hydrodynamic radius which reduces renal clearance, enhanced stability against proteolytic degradation, improved solubility, and reduced immunogenicity by masking surface epitopes.[2][3]

The this compound linker is a tool for bioconjugation, featuring a short PEG spacer to enhance solubility and reduce steric hindrance.[4] This protocol details a two-stage process:

  • Activation of the Carboxylic Acid: The terminal carboxyl group (-COOH) of the linker is activated using a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This reaction forms a highly reactive NHS ester.

  • Conjugation to Protein: The activated SCO-PEG3-NHS ester readily reacts with primary amine groups on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form stable, covalent amide bonds. This reaction is most efficient at a neutral to slightly basic pH (7.2-8.5).

Successful conjugation requires careful control of reaction conditions to achieve the desired degree of labeling while preserving the protein's biological activity.

Chemical Reaction Pathway

The conjugation process follows a two-step chemical pathway involving the activation of the carboxylic acid and subsequent amidation.

G linker This compound activated_linker SCO-PEG3-NHS (Activated Ester) linker->activated_linker pH 4.5-6.0 linker->activated_linker edc_nhs EDC + NHS edc_nhs->activated_linker protein Protein-NH₂ conjugate SCO-PEG3-Protein Conjugate protein->conjugate activated_linker->conjugate activated_linker->conjugate byproduct NHS byproduct

Caption: Chemical pathway for this compound conjugation to a protein.

Experimental Protocols

This section provides detailed methodologies for the activation of this compound and its subsequent conjugation to a target protein.

  • This compound Linker

  • Target Protein (in amine-free buffer, e.g., PBS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification tools: Desalting columns (e.g., Zeba™ Spin) or dialysis cassettes (e.g., Slide-A-Lyzer™)

  • Reaction tubes

  • Pipettes and tips

  • pH meter

This step converts the terminal carboxylic acid of the linker into a more reactive NHS ester. It is crucial to perform this step immediately before conjugation as the NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.

  • Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature before opening vials to prevent moisture condensation.

  • Dissolve Linker: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Dissolve Activation Reagents: Immediately before use, prepare fresh 10 mg/mL stock solutions of both EDC and NHS in either Activation Buffer or anhydrous DMSO.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.

    • Add the EDC stock solution to achieve a final molar ratio of 2-5 fold excess over the linker.

    • Immediately add the NHS stock solution to achieve a final molar ratio of 2-5 fold excess over the linker.

    • Vortex the mixture gently and incubate at room temperature for 30 minutes. The activated linker is now ready for immediate use in the conjugation reaction.

This protocol assumes a starting protein concentration of 1-10 mg/mL.

  • Protein Preparation: Ensure the protein is in an amine-free buffer like PBS at a pH of 7.2-7.4. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete with the protein for reaction with the NHS ester. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Conjugation Reaction:

    • Add the freshly prepared activated SCO-PEG3-NHS ester solution to the protein solution. A common starting point is a 5 to 20-fold molar excess of the linker over the protein. The optimal ratio may need to be determined empirically to achieve the desired degree of labeling.

    • Ensure the final concentration of organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle stirring or rocking can improve conjugation efficiency.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or Glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.

Purification is essential to remove unreacted PEG linker, hydrolyzed NHS ester, and other byproducts from the final protein conjugate.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method for separating the larger protein-PEG conjugate from smaller, unreacted molecules. Use a desalting column (for small volumes) or a gel filtration column packed with an appropriate resin. Elute with a suitable buffer, such as PBS.

  • Dialysis: For larger sample volumes, dialysis against PBS can effectively remove small molecule impurities. Use a dialysis membrane with a molecular weight cut-off (MWCO) that is appropriate for retaining the protein conjugate while allowing small molecules to diffuse out.

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, which allows for separation of PEGylated and un-PEGylated species, as well as species with different degrees of PEGylation, using IEX.

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be used as a supplementary purification step to separate conjugates based on differences in hydrophobicity.

After purification, it is important to characterize the conjugate to confirm successful PEGylation.

  • SDS-PAGE: Compare the PEGylated protein to the unmodified protein. A successful conjugation will result in a band shift to a higher molecular weight. The extent of the shift can provide a qualitative measure of the degree of PEGylation.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can provide a precise mass of the conjugate, confirming the number of PEG linkers attached to the protein.

  • HPLC Analysis: Size-exclusion (SEC-HPLC) or reversed-phase (RP-HPLC) can be used to assess the purity and heterogeneity of the conjugate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the this compound conjugation protocol.

ParameterRecommended ValueNotes
Activation Step
Linker:EDC:NHS Molar Ratio1 : (2-5) : (2-5)A molar excess of EDC/NHS drives the activation reaction.
Activation Buffer pH4.5 - 6.0Optimal pH for carbodiimide-mediated NHS ester formation.
Activation Time30 minutesAt room temperature.
Conjugation Step
Linker:Protein Molar Ratio5:1 to 20:1This should be optimized for the specific protein and desired degree of labeling.
Conjugation Buffer pH7.2 - 8.5Facilitates the reaction between NHS esters and primary amines.
Reaction TemperatureRoom Temp. or 4°CLower temperatures can be used for sensitive proteins.
Reaction Time30 - 120 minutesLonger times may be needed at lower temperatures.
Quenching Reagent Conc.20 - 50 mMSufficient to hydrolyze all remaining active esters.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for protein conjugation with this compound.

G prep 1. Reagent Preparation - Equilibrate Reagents - Prepare Protein in PBS activation 2. Linker Activation - Dissolve this compound - Add EDC & NHS - Incubate 30 min @ RT prep->activation conjugation 3. Conjugation Reaction - Add Activated Linker to Protein - Incubate 30-120 min activation->conjugation quenching 4. Quench Reaction - Add Tris or Glycine - Incubate 15-30 min conjugation->quenching purification 5. Purification - Size-Exclusion Chromatography - or Dialysis quenching->purification characterization 6. Characterization - SDS-PAGE - Mass Spectrometry purification->characterization

Caption: Experimental workflow for this compound conjugation to proteins.

References

Application Notes and Protocols: Activation of Sco-peg3-cooh with EDC/NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the activation of the carboxylic acid moiety of Sco-peg3-cooh (a short-chain polyethylene glycol derivative with a terminal carboxylic acid) using the widely employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This activation process is a fundamental step in bioconjugation, enabling the covalent attachment of the PEG linker to primary amine-containing molecules such as proteins, peptides, antibodies, and amine-modified oligonucleotides. The resulting stable amide bond is crucial for various applications in drug delivery, diagnostics, and proteomics.[1][2][3][4]

EDC, in conjunction with NHS, facilitates a "zero-length" crosslinking reaction, meaning no additional atoms are incorporated into the final conjugate between the interacting molecules. The reaction proceeds through a two-step mechanism:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is notably unstable in aqueous solutions and is susceptible to hydrolysis, which would regenerate the original carboxylic acid.

  • Formation of a Stable NHS Ester: To enhance the efficiency of the conjugation and mitigate the instability of the O-acylisourea intermediate, NHS is introduced. NHS rapidly reacts with the intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester is less prone to hydrolysis and can be efficiently conjugated to a primary amine.

The resulting NHS-activated this compound can then readily react with a primary amine on a target molecule to form a stable amide bond, with NHS being released as a byproduct.

Reaction Mechanism

The following diagram illustrates the two-step activation of a carboxylic acid using EDC and NHS.

Reaction_Mechanism cluster_step1 Step 1: Activation with EDC cluster_step2 Step 2: NHS Ester Formation cluster_step3 Step 3: Aminolysis Carboxylic_Acid R-COOH (this compound) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 Primary_Amine R'-NH2 (Target Molecule)

Caption: EDC/NHS activation of a carboxylic acid.

Key Experimental Parameters

Optimizing the reaction conditions is critical for achieving high conjugation efficiency. The following table summarizes the key parameters for the EDC/NHS activation of this compound.

ParameterRecommended ConditionRationale and Remarks
pH for Activation 4.5 - 7.2 (Optimal: 5.0 - 6.0)The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment. Buffers such as MES (2-(N-morpholino)ethanesulfonic acid) are commonly used as they do not contain primary amines or carboxylates that could interfere with the reaction.
pH for Conjugation 7.0 - 8.5 (Optimal: 7.2 - 7.5)The reaction of the NHS ester with primary amines is most efficient at a neutral to slightly basic pH. Buffers like PBS (phosphate-buffered saline) or borate buffer are suitable. Avoid buffers containing primary amines, such as Tris or glycine.
Molar Ratios EDC:this compound (2-10 fold molar excess) NHS:this compound (2-5 fold molar excess)A molar excess of EDC and NHS is used to drive the reaction towards the formation of the NHS ester and maximize the activation of the carboxylic acid. The optimal ratio may need to be determined empirically for each specific application.
Solvent Aqueous or OrganicFor reactions in an aqueous environment, water-soluble EDC and Sulfo-NHS are used. For reactions in organic solvents, anhydrous DMF or DCM can be employed with standard EDC and NHS.
Temperature Room TemperatureThe activation and conjugation reactions are typically carried out at room temperature.
Reaction Time Activation: 15 - 30 minutes Conjugation: 2 hours to overnightThe activation step is relatively rapid. The conjugation time can be varied depending on the reactivity of the amine-containing molecule.
Quenching Optional, but recommendedTo stop the reaction and deactivate any unreacted NHS esters, a quenching agent such as hydroxylamine, Tris, or glycine can be added. 2-Mercaptoethanol can be used to quench any remaining EDC.

Experimental Protocols

Below are two general protocols for the activation of this compound with EDC/NHS: one for an aqueous-based reaction and another for an organic solvent-based reaction.

Protocol 1: Aqueous Two-Step Conjugation

This protocol is suitable for the in-situ activation of this compound and subsequent conjugation to a primary amine-containing biomolecule in an aqueous buffer.

Materials:

  • This compound

  • EDC (water-soluble)

  • Sulfo-NHS (water-soluble N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing target molecule

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent condensation of moisture. Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer to a desired concentration.

    • Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of Sulfo-NHS to the this compound solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Target Molecule:

    • Dissolve the amine-containing target molecule in the Conjugation Buffer.

    • Immediately add the activated this compound solution from Step 2 to the target molecule solution. The pH of the reaction mixture should be adjusted to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional):

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted reagents and byproducts by using a desalting column or through dialysis against an appropriate buffer.

Protocol 2: Organic Solvent-Based Activation and Isolation of NHS Ester

This protocol is suitable for activating this compound in an organic solvent, followed by isolation of the NHS ester for subsequent conjugation reactions.

Materials:

  • This compound

  • EDC-HCl

  • NHS

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Amine-containing target molecule

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

  • Activation in Organic Solvent:

    • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

    • Add NHS (1.0-1.2 equivalents) and EDC-HCl (1.0-1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Isolation:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used instead of EDC.

    • Wash the organic layer with water or a mild acid to remove any remaining EDC and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the Sco-peg3-NHS ester.

  • Conjugation to the Target Molecule:

    • Dissolve the isolated Sco-peg3-NHS ester in a suitable solvent (e.g., DMF, DMSO, or an aqueous buffer).

    • Dissolve the amine-containing target molecule in a conjugation buffer (pH 7.2-8.5).

    • Add the Sco-peg3-NHS ester solution to the target molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using appropriate chromatographic techniques (e.g., size-exclusion or ion-exchange chromatography) or dialysis.

Experimental Workflow

The following diagram outlines the general workflow for the activation and conjugation process.

Experimental_Workflow cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_final Final Steps Reagent_Prep Prepare Buffers and Reagents (Fresh EDC/NHS solutions) Dissolve_PEG Dissolve this compound in Activation Buffer (pH 5-6) Add_EDC_NHS Add EDC and (Sulfo)-NHS Dissolve_PEG->Add_EDC_NHS Incubate_Activation Incubate 15-30 min at Room Temperature Add_EDC_NHS->Incubate_Activation Mix Combine Activated PEG with Target Molecule Incubate_Activation->Mix Prepare_Target Prepare Amine-Target in Conjugation Buffer (pH 7.2-7.5) Prepare_Target->Mix Incubate_Conjugation Incubate 2h - Overnight Mix->Incubate_Conjugation Quench Quench Reaction (Optional) Incubate_Conjugation->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify

Caption: Experimental workflow for activation and conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Inactive EDC or NHSUse fresh, high-quality reagents. Equilibrate to room temperature before opening to prevent moisture contamination.
Incorrect pHEnsure the pH for activation is between 4.5-7.2 and for conjugation is between 7.0-8.5.
Hydrolysis of NHS esterProceed to the conjugation step immediately after activation. The half-life of NHS esters in aqueous solution can be short.
Competing nucleophiles in bufferUse non-amine, non-carboxylate buffers for the activation and conjugation steps.
Precipitation during reaction Poor solubility of reactants or productsAdjust the concentration of reactants or consider using a co-solvent.
Non-specific binding Insufficient quenching or purificationEnsure complete quenching of unreacted sites and thorough purification of the conjugate.

Conclusion

The activation of this compound with EDC and NHS is a robust and versatile method for preparing this PEG derivative for conjugation to primary amines. By carefully controlling the reaction parameters, particularly pH and reagent concentrations, researchers can achieve high yields of the desired conjugate. The protocols provided in these application notes serve as a starting point, and optimization may be necessary for specific applications to achieve the desired outcome in drug development and other life science research areas.

References

Application Notes and Protocols for Labeling Peptides with SCO-PEG3-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and experimental procedures for the covalent labeling of peptides with SCO-PEG3-COOH. This methodology is critical for a variety of research applications, including cellular imaging, pharmacokinetic studies, and the development of targeted therapeutics.

Introduction to this compound Labeling

This compound is a chemical linker that contains a terminal carboxylic acid (-COOH) group. The "PEG3" component indicates a three-unit polyethylene glycol spacer, which is hydrophilic and can reduce steric hindrance between the peptide and the functional group "SCO". The terminal carboxylic acid allows for covalent conjugation to primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, through the formation of a stable amide bond.

The labeling process is typically achieved using carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate then readily reacts with a primary amine on the peptide to form a stable amide bond.[1][2][3]

Key Applications of Labeled Peptides

Peptides labeled with this compound can be utilized in various research areas:

  • Drug Development: The PEG linker can improve the pharmacokinetic properties of a peptide by increasing its solubility and circulation half-life.[1]

  • Cellular Imaging and Uptake Studies: If the "SCO" group is a fluorophore, the labeled peptide can be used to visualize cellular uptake, subcellular localization, and real-time trafficking.[3]

  • PROTAC Development: Linkers containing PEG units are often used in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is classified as a PROTAC linker.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for peptide labeling using EDC/NHS chemistry, based on protocols for similar PEGylated compounds. Optimization may be required for specific peptides and applications.

ParameterValueNotes
Molar Ratio (Peptide:EDC:NHS) 1 : 2 : 5This is a common starting point for optimization.
Molar Ratio (Peptide:this compound) 1 : 10-50A molar excess of the labeling reagent helps to ensure complete reaction.
Activation pH 5.5 - 6.0Using 0.1 M MES buffer.
Activation Time 15 - 60 minutesAt room temperature.
Conjugation pH 7.2 - 8.5Using buffers such as 1X PBS or 0.1 M Phosphate Buffer.
Conjugation Time 2 hours to overnightAt room temperature or 4°C to minimize degradation of sensitive peptides.
Post-Purification Purity >95%As determined by analytical RP-HPLC.
Post-Purification Yield 40-70%Highly dependent on the peptide sequence and reaction scale.

Experimental Protocols

This protocol describes the labeling of a peptide with this compound in solution.

Materials and Equipment
  • Peptide with at least one primary amine

  • This compound

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for product characterization

Step 1: Activation of this compound
  • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • In a separate tube, dissolve EDC and NHS in the Activation Buffer immediately before use.

  • Add a 1.5 to 5-fold molar excess of both EDC and NHS to the this compound solution.

  • Allow the activation reaction to proceed for 15-60 minutes at room temperature with gentle mixing. The resulting solution contains the activated NHS ester and should be used promptly.

Step 2: Conjugation to the Peptide
  • Dissolve the peptide in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Add the activated SCO-PEG3-NHS ester solution from Step 1 to the peptide solution. A 10- to 50-fold molar excess of the activated linker is a good starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction
  • (Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Step 4: Purification of the Labeled Peptide
  • Purify the labeled peptide from unreacted labeling reagent and byproducts using RP-HPLC.

  • Acidify the reaction mixture with trifluoroacetic acid (TFA) to a pH of 2-3 before injection onto the HPLC column.

  • Elute the product using a suitable gradient of acetonitrile in water (both containing 0.1% TFA). The more hydrophobic labeled peptide will typically elute later than the unlabeled peptide.

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure conjugate.

Step 5: Characterization
  • Confirm the identity of the purified labeled peptide by mass spectrometry. The observed molecular weight should correspond to the theoretical mass of the peptide plus the mass of the this compound moiety.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis prep_reagents Prepare Stock Solutions (this compound, Peptide) activation Step 1: Activation Activate this compound with EDC and NHS prep_reagents->activation prep_buffers Prepare Buffers (Activation, Conjugation) prep_buffers->activation conjugation Step 2: Conjugation Add activated linker to peptide solution activation->conjugation quenching Step 3: Quenching (Optional) Add quenching buffer conjugation->quenching purify Step 4: Purification Purify by RP-HPLC quenching->purify characterize Step 5: Characterization Confirm by Mass Spectrometry purify->characterize final_product Pure Labeled Peptide characterize->final_product

Caption: Experimental workflow for labeling peptides with this compound.

reaction_mechanism sco_peg_cooh This compound o_acylisourea O-Acylisourea Intermediate (unstable) sco_peg_cooh->o_acylisourea + EDC peptide_nh2 Peptide-NH2 labeled_peptide Labeled Peptide (Stable Amide Bond) peptide_nh2->labeled_peptide edc EDC nhs NHS nhs_ester SCO-PEG3-NHS Ester (amine-reactive) o_acylisourea->nhs_ester + NHS nhs_ester->labeled_peptide + Peptide-NH2

Caption: EDC/NHS-mediated amide bond formation for peptide labeling.

References

Application Notes and Protocols for Sco-peg3-cooh in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sco-peg3-cooh, a heterobifunctional linker, in the development of targeted drug delivery systems. This document outlines the principles of its application, detailed experimental protocols for nanoparticle functionalization and drug conjugation, and methods for characterization and in vitro evaluation.

Introduction to this compound

This compound is a versatile linker molecule designed for bioconjugation, playing a crucial role in modern drug delivery. It comprises three key components:

  • Sco (Cyclooctyne): A strained alkyne that enables copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it occurs efficiently in biological systems without interfering with native biochemical processes, making it ideal for conjugating the drug delivery system to azide-modified targeting ligands.

  • PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol spacer. The PEG linker enhances the solubility and stability of the conjugate, reduces non-specific protein binding, and can improve the pharmacokinetic profile of the drug delivery system.

  • COOH (Carboxylic Acid): A terminal carboxyl group that allows for covalent attachment to amine-functionalized nanoparticles or other carrier molecules through stable amide bond formation, typically via EDC/NHS chemistry.

The dual functionality of this compound facilitates a modular and controlled approach to the synthesis of targeted drug delivery systems.

Principle of Application

The use of this compound in targeted drug delivery typically follows a two-step conjugation strategy. First, the carboxylic acid end of the linker is conjugated to an amine-functionalized nanoparticle or drug carrier. This is commonly achieved through the activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.

Once the nanoparticle is functionalized with the cyclooctyne group, a targeting ligand (e.g., an antibody, peptide, or small molecule) that has been modified to contain an azide group is introduced. The cyclooctyne and azide groups then react via SPAAC to form a stable triazole linkage, covalently attaching the targeting ligand to the nanoparticle. A therapeutic drug can be either encapsulated within the nanoparticle or conjugated to the system.

Data Presentation: Characterization of a Representative Nanoparticle Drug Delivery System

The following tables summarize representative quantitative data for the characterization of a targeted nanoparticle system at different stages of development. Note: This data is illustrative and based on typical values reported for similar nanoparticle systems in the literature.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle FormulationMean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 2.50.15 ± 0.02+25.3 ± 1.8
Sco-peg3-Functionalized Nanoparticles115 ± 3.10.18 ± 0.03+18.7 ± 2.1
Targeted Nanoparticles (with Ligand)125 ± 3.80.21 ± 0.04+10.5 ± 2.5

Table 2: Drug Loading and Release Characteristics

ParameterValue
Drug Loading Content (%)8.5 ± 0.7
Encapsulation Efficiency (%)78 ± 4.2
In Vitro Drug Release at 24h (pH 7.4)15 ± 1.5%
In Vitro Drug Release at 24h (pH 5.0)45 ± 3.2%

Table 3: In Vitro Cellular Uptake and Cytotoxicity

Cell LineFormulationCellular Uptake (% of Control)IC50 (µg/mL)
Target Receptor-PositiveTargeted Nanoparticles85 ± 6.15.2 ± 0.4
Target Receptor-PositiveNon-Targeted Nanoparticles35 ± 4.515.8 ± 1.1
Target Receptor-NegativeTargeted Nanoparticles30 ± 3.818.5 ± 1.5

Experimental Protocols

Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to amine-functionalized nanoparticles using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA, liposomes)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

Procedure:

  • Nanoparticle Preparation:

    • Suspend amine-functionalized nanoparticles in Activation Buffer at a concentration of 5-10 mg/mL.

  • Activation of this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • In a separate tube, add a 10-fold molar excess of this compound to a sufficient volume of Activation Buffer.

    • Prepare fresh 100 mg/mL solutions of EDC and NHS in Activation Buffer.

    • Add a 20-fold molar excess of EDC and a 50-fold molar excess of NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

  • Conjugation Reaction:

    • Add the activated Sco-peg3-NHS ester solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2-4 hours at room temperature with gentle stirring or rotation.

  • Quenching and Purification:

    • Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.

    • Purify the Sco-peg3-functionalized nanoparticles by washing three times with Coupling Buffer using centrifugal filtration to remove unreacted linker and byproducts.

    • Resuspend the purified nanoparticles in an appropriate buffer for storage (e.g., PBS at 4°C).

Protocol 2: Conjugation of an Azide-Modified Targeting Ligand via SPAAC

This protocol details the attachment of an azide-modified targeting ligand (e.g., a peptide) to the Sco-peg3-functionalized nanoparticles.

Materials:

  • Sco-peg3-functionalized nanoparticles

  • Azide-modified targeting ligand

  • Reaction Buffer: PBS, pH 7.4

  • Centrifugal filter units

Procedure:

  • Reaction Setup:

    • Disperse the Sco-peg3-functionalized nanoparticles in the Reaction Buffer.

    • Add a 5- to 10-fold molar excess of the azide-modified targeting ligand to the nanoparticle suspension.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction time may require optimization based on the specific reactants.

  • Purification:

    • Purify the targeted nanoparticles by washing three times with Reaction Buffer using centrifugal filtration to remove the excess targeting ligand.

    • Resuspend the final targeted nanoparticles in a suitable buffer for subsequent applications.

Protocol 3: Characterization of Functionalized Nanoparticles

A. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Dilute a small aliquot of the nanoparticle suspension in 10 mM NaCl or PBS.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument.

  • Perform measurements at each stage of functionalization to monitor changes.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Lyophilize the nanoparticle samples.

  • Acquire FTIR spectra to confirm the presence of characteristic peaks. A new peak around 2100 cm⁻¹ is indicative of the azide stretch after conjugation of an azide-modified ligand.

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assays

A. Cellular Uptake Study:

  • Seed target receptor-positive and negative cells in 24-well plates and allow them to adhere overnight.

  • Prepare fluorescently labeled targeted and non-targeted nanoparticles.

  • Incubate the cells with the nanoparticle formulations at a specific concentration for 2-4 hours.

  • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, analyze the cells by flow cytometry.

B. Cytotoxicity Assay (MTT Assay):

  • Seed cells in 96-well plates and allow them to attach.

  • Treat the cells with serial dilutions of the drug-loaded targeted nanoparticles, non-targeted nanoparticles, and free drug for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_conjugation Targeting & Drug Loading cluster_evaluation In Vitro Evaluation Amine_NP Amine-Functionalized Nanoparticle Sco_NP Sco-Functionalized Nanoparticle Amine_NP->Sco_NP Amide Bond Formation Sco_Linker This compound Sco_Linker->Sco_NP EDC_NHS EDC / NHS EDC_NHS->Sco_NP Targeted_NP Targeted Drug-Loaded Nanoparticle Sco_NP->Targeted_NP Azide_Ligand Azide-Targeting Ligand Azide_Ligand->Targeted_NP SPAAC Click Chemistry Drug Therapeutic Drug Drug->Targeted_NP Encapsulation Target_Cells Target Cells (Receptor-Positive) Targeted_NP->Target_Cells Uptake Cellular Uptake Target_Cells->Uptake Cytotoxicity Cytotoxicity Uptake->Cytotoxicity

Caption: Experimental workflow for the development of a targeted drug delivery system.

signaling_pathway cluster_targeting Targeting and Internalization cluster_release Drug Release and Action Targeted_NP Targeted Nanoparticle (this compound based) Receptor Cell Surface Receptor Targeted_NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Drug Drug Drug_Release->Drug Target Intracellular Target (e.g., DNA, Microtubules) Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Mechanism of action for a targeted nanoparticle drug delivery system.

Application Notes and Protocols for Surface Modification of Nanoparticles with Sco-peg3-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, diagnostics, and bioimaging. The functionalization of nanoparticle surfaces with polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a widely adopted strategy to enhance their physicochemical properties. PEGylation imparts a hydrophilic "stealth" layer to the nanoparticles, which can reduce non-specific protein binding (opsonization), prevent aggregation, and prolong circulation half-life by evading clearance by the mononuclear phagocyte system.[1][2]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using Sco-peg3-cooh, a heterobifunctional PEG linker. This linker contains a terminal carboxylic acid (-COOH) group for covalent attachment to amine-functionalized nanoparticles and a specialized "SCO" functional group. The carboxylic acid is typically activated using carbodiimide chemistry to form a stable amide bond with primary amines on the nanoparticle surface.

Key Applications

The unique characteristics of this compound-modified nanoparticles make them suitable for a range of biomedical applications:

  • Enhanced Stability: The hydrophilic PEG chains provide steric hindrance, which prevents nanoparticle aggregation in biological media.[2]

  • Prolonged Systemic Circulation: The "stealth" properties conferred by the PEG layer reduce recognition and clearance by the immune system, leading to longer circulation times in vivo.[2]

  • Platform for Targeted Drug Delivery: The this compound linker serves as a foundation for further functionalization. The terminal SCO group can be used for subsequent conjugation of targeting ligands (e.g., antibodies, peptides, small molecules) to achieve active targeting to specific cells or tissues.

  • Improved Therapeutic Efficacy: By increasing circulation time and enabling targeted delivery, PEGylated nanoparticles have a higher probability of accumulating at the desired site of action, such as a tumor, through the enhanced permeability and retention (EPR) effect.[2]

Data Presentation

Successful surface modification with this compound can be monitored by observing changes in the physicochemical properties of the nanoparticles at each stage of the process. The following table summarizes expected quantitative data for a model 100 nm amine-functionalized nanoparticle undergoing PEGylation.

Nanoparticle StageAverage Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 5< 0.2+35 ± 5
After this compound Conjugation 115 ± 7 < 0.2 -25 ± 5

Note: These values are illustrative and can vary depending on the core nanoparticle material, size, and the specific reaction conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of amine-functionalized nanoparticles with this compound.

Protocol 1: Activation of this compound Carboxylic Acid Group

This protocol describes the activation of the terminal carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel (e.g., glass vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).

  • Add 1.5 molar equivalents of EDC to the solution.

  • Add 1.2 molar equivalents of NHS or Sulfo-NHS to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere to prevent hydrolysis of the activated ester.

  • The resulting solution containing the Sco-peg3-NHS ester is now ready for conjugation to amine-functionalized nanoparticles.

Protocol 2: Conjugation of Activated this compound to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the activated Sco-peg3-NHS ester to nanoparticles displaying surface amine groups.

Materials:

  • Amine-functionalized nanoparticles

  • Activated Sco-peg3-NHS ester solution (from Protocol 1)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Centrifuge and centrifuge tubes

  • Deionized (DI) water

Procedure:

  • Disperse the amine-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL).

  • Add the activated Sco-peg3-NHS ester solution to the nanoparticle dispersion. The molar ratio of the linker to the surface amine groups on the nanoparticles should be optimized for the specific application, but a 10-fold molar excess of the linker is a common starting point.

  • Gently mix the reaction suspension and allow it to react for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • After the reaction, centrifuge the nanoparticle suspension to pellet the modified nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.

  • Carefully remove the supernatant, which contains unreacted linker and byproducts.

  • Resuspend the nanoparticle pellet in fresh reaction buffer or deionized water.

  • Repeat the centrifugation and resuspension steps at least three times to thoroughly wash the nanoparticles and remove any remaining unreacted materials.

  • Resuspend the final this compound modified nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C) and further characterization.

Mandatory Visualizations

G cluster_activation Protocol 1: Activation of this compound cluster_conjugation Protocol 2: Conjugation and Purification sco_peg_cooh This compound edc_nhs EDC + NHS/Sulfo-NHS in Anhydrous Solvent sco_peg_cooh->edc_nhs activated_peg Activated Sco-peg3-NHS Ester edc_nhs->activated_peg 1-4h, RT Inert Atmosphere mixing Mixing and Reaction activated_peg->mixing amine_np Amine-Functionalized Nanoparticles in Buffer amine_np->mixing centrifugation Centrifugation mixing->centrifugation 2-4h, RT wash Wash x3 centrifugation->wash Remove Supernatant final_product This compound Modified Nanoparticles wash->final_product Resuspend

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_char Characterization Techniques start Start: Amine-Functionalized Nanoparticle pegylation PEGylation with This compound (Protocols 1 & 2) start->pegylation characterization Physicochemical Characterization pegylation->characterization dls DLS: Size & PDI zeta Zeta Potential: Surface Charge tem TEM: Morphology ftir FTIR/NMR: Confirm Functionalization application Downstream Applications dls->application zeta->application tem->application ftir->application

Caption: Logical workflow from modification to application.

Characterization of Modified Nanoparticles

It is crucial to characterize the nanoparticles at each stage of the modification process to confirm successful functionalization and assess their quality.

  • Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI). An increase in hydrodynamic diameter is expected after PEGylation, while a low PDI (<0.2) indicates a monodisperse sample.

  • Zeta Potential Analysis: Measures the surface charge of the nanoparticles. A successful reaction of the negatively charged carboxylic acid groups with positively charged amine groups will result in a significant shift in the zeta potential, typically towards a more negative value.

  • Transmission Electron Microscopy (TEM): Provides information on the size, shape, and morphology of the nanoparticles. TEM can be used to ensure that the nanoparticles have not aggregated during the conjugation process.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the covalent attachment of the PEG linker by identifying characteristic vibrational bands of the amide bond formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides comprehensive structural information and can be used to confirm the presence of the PEG linker on the nanoparticle surface.

References

Application Notes & Protocols for Copper-Free Click Chemistry using SCo-PEG3-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful bioconjugation technique that enables the covalent ligation of two molecules without the need for a cytotoxic copper catalyst.[1][2][3] This makes it an ideal method for applications in biological systems, including live cell imaging, drug delivery, and the development of antibody-drug conjugates (ADCs).[4] The SCo-PEG3-COOH reagent is a heterobifunctional linker designed for this purpose. It incorporates a strained cyclooctyne (SCo) for reaction with azide-functionalized molecules, a hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance water solubility, and a terminal carboxylic acid (COOH) for conjugation to amine-containing biomolecules.

The underlying principle of SPAAC is the use of a strained cyclooctyne, which readily undergoes a [3+2] cycloaddition reaction with an azide upon mixing, driven by the release of ring strain. This reaction is highly selective and bioorthogonal, meaning it does not interfere with native biological functional groups.

Key Features of this compound

  • Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and in vitro applications without concerns of cellular toxicity.

  • Efficiency: The SPAAC reaction is typically fast and proceeds with high yields under mild, aqueous conditions.

  • Stability: The resulting triazole linkage is highly stable against hydrolysis and enzymatic degradation.

  • Versatility: The carboxylic acid handle allows for conjugation to a wide range of amine-containing molecules, such as proteins, peptides, and antibodies, through stable amide bonds.

Experimental Workflows and Signaling Pathways

The utility of this compound lies in its ability to link two distinct molecules. The general workflow involves two key steps:

  • Activation of the carboxylic acid and conjugation to an amine-containing molecule.

  • Copper-free click chemistry reaction with an azide-functionalized molecule.

The order of these steps can be interchanged depending on the specific application and the stability of the molecules involved.

experimental_workflow cluster_0 Workflow A: Amine Conjugation First cluster_1 Workflow B: Click Chemistry First A1 This compound A3 EDC/NHS Activation A1->A3 A2 Amine-containing Molecule (e.g., Antibody) A4 SCo-PEG3-Amide Conjugate A2->A4 A3->A4 A6 Final Bioconjugate A4->A6 A5 Azide-functionalized Molecule (e.g., Drug) A5->A6 B1 This compound B3 This compound-Azide Adduct B1->B3 B2 Azide-functionalized Molecule (e.g., Fluorophore) B2->B3 B4 EDC/NHS Activation B3->B4 B6 Final Bioconjugate B4->B6 B5 Amine-containing Molecule (e.g., Protein) B5->B6

General experimental workflows for bioconjugation using this compound.

A common application of this technology is in the construction of Antibody-Drug Conjugates (ADCs). The following diagram illustrates the logical relationship in forming an ADC.

ADC_Formation Reagent This compound ActivatedReagent Activated SCo-PEG3-NHS Ester Reagent->ActivatedReagent EDC, NHS Antibody Antibody (-NH2) Intermediate Antibody-PEG3-SCo Antibody->Intermediate Amide Bond Formation Drug Drug (-N3) FinalADC Antibody-Drug Conjugate (ADC) Drug->FinalADC SPAAC Reaction ActivatedReagent->Intermediate Intermediate->FinalADC

Logical relationship for the synthesis of an Antibody-Drug Conjugate (ADC).

Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Protein

This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a protein or antibody.

Materials:

  • This compound

  • Protein/antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of EDC in anhydrous DMF or DMSO.

    • Prepare a 100 mM stock solution of NHS in anhydrous DMF or DMSO.

    • Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:1.5:1.5 molar ratio. For example, to 1 µmol of this compound, add 1.5 µmol of EDC and 1.5 µmol of NHS.

    • Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

  • Protein Conjugation:

    • Add the activated SCo-PEG3-NHS ester solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a good starting point, but this may need to be optimized.

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 10% to avoid protein denaturation.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Table 1: Reaction Conditions for Protein Conjugation

ParameterRecommended RangeNotes
Molar Ratio (Linker:Protein)5:1 to 50:1Optimization is required based on the number of available amines.
Reaction pH7.2 - 8.0Optimal for NHS ester reaction with primary amines.
Reaction Time2 - 4 hours at RT or overnight at 4°CLonger incubation may increase conjugation efficiency.
Solvent Concentration<10% (v/v)Higher concentrations may compromise protein integrity.
Protocol 2: Copper-Free Click Chemistry Reaction

This protocol details the SPAAC reaction between the SCo-functionalized protein (from Protocol 1) and an azide-containing molecule.

Materials:

  • SCo-functionalized protein

  • Azide-containing molecule (e.g., fluorescent dye, drug)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Click Reaction:

    • Add the azide-containing molecule to the solution of the SCo-functionalized protein. A 1.5 to 5-fold molar excess of the azide molecule over the SCo-functionalized protein is recommended.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for 12-24 hours. Reaction times may vary depending on the specific cyclooctyne and azide.

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-containing molecule using a desalting column, dialysis, or size-exclusion chromatography, depending on the molecular weight of the final product.

Table 2: Typical SPAAC Reaction Parameters

ParameterRecommended ValueNotes
Molar Ratio (Azide:SCo-Protein)1.5:1 to 5:1Higher excess can drive the reaction to completion.
Reaction Temperature4°C to 25°CReaction is faster at room temperature.
Reaction Time1 - 24 hoursMonitor reaction progress if possible.
Reaction BufferAqueous buffers (e.g., PBS)The reaction is tolerant of a wide range of buffers.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Conjugation Inactive EDC/NHS due to hydrolysis.Prepare fresh stock solutions of EDC and NHS in anhydrous solvent.
Inaccessible amine groups on the protein.Consider denaturing and refolding the protein, or use a longer PEG spacer.
Suboptimal pH.Ensure the reaction buffer is between pH 7.2 and 8.0.
Low Click Reaction Yield Insufficient incubation time or temperature.Increase reaction time or perform the reaction at room temperature instead of 4°C.
Steric hindrance.A longer PEG spacer on either the SCo or azide molecule may be beneficial.
Precipitation of Protein High concentration of organic solvent.Keep the final concentration of DMF or DMSO below 10%.
Protein instability under reaction conditions.Perform the reaction at 4°C and ensure the buffer is appropriate for the protein.

Conclusion

This compound is a versatile reagent that facilitates the straightforward and efficient conjugation of molecules through copper-free click chemistry. The protocols provided offer a foundation for researchers to develop and optimize their specific bioconjugation strategies for a wide array of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for the Characterization of SCO-PEG3-COOH Bioconjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of polyethylene glycol (PEG) derivatives, a process known as PEGylation, is a cornerstone strategy for improving the therapeutic properties of biomolecules. The SCO-PEG3-COOH linker is a heterobifunctional reagent featuring an N-hydroxysuccinimide (NHS) ester (SCO) for covalent attachment to primary amines (e.g., lysine residues on a protein) and a terminal carboxylic acid (COOH) for subsequent conjugation or functionalization.[1][2][3] Characterizing the resulting bioconjugate is critical for ensuring product quality, consistency, and efficacy.[4] The inherent heterogeneity of the PEGylation reaction, which can result in a mixture of species with varying degrees of PEGylation and positional isomers, presents a significant analytical challenge.[5]

This document provides detailed application notes and protocols for a multi-faceted analytical approach to thoroughly characterize this compound bioconjugates, ensuring a comprehensive understanding of their critical quality attributes.

Conjugation and Initial Purity Assessment

The first step involves the conjugation reaction itself, followed by a preliminary assessment to separate the bioconjugate from unreacted protein and excess PEG reagent.

Signaling Pathway: Bioconjugation Reaction

The SCO (succinimidyl) ester end of the linker reacts with primary amines on a biomolecule, such as the ε-amine of a lysine residue, to form a stable amide bond.

G Protein Protein-NH₂ (e.g., Lysine Residue) Bioconjugate Protein-NH-CO-PEG3-COOH (Bioconjugate) Protein->Bioconjugate pH 7.0-9.0 PEG_Linker This compound PEG_Linker->Bioconjugate NHS_byproduct N-hydroxysuccinimide (Byproduct) Bioconjugate->NHS_byproduct

Caption: Covalent conjugation of this compound to a protein's primary amine.

Application Note: Size-Exclusion Chromatography (SEC-HPLC)
  • Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a protein, causing the bioconjugate to elute earlier than the unmodified protein.

  • Application: SEC is an excellent initial technique for assessing the extent of conjugation, detecting high-molecular-weight aggregates, and separating the final product from unreacted, smaller molecules like the free PEG linker.

  • Strengths: Non-denaturing conditions preserve the protein's native structure; robust and highly reproducible.

  • Limitations: Poor resolution for species with similar sizes, such as different PEGylated isoforms (mono-, di-, tri-PEGylated).

Protocol: SEC-HPLC for Purity Assessment
  • Column: A suitable SEC column (e.g., TSKgel G3000SWxl or equivalent).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient (25°C).

  • Detection: UV absorbance at 280 nm for the protein and 214 nm for peptide bonds.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase to a final protein concentration of 1-2 mg/mL.

  • Injection Volume: 20 µL.

  • Data Analysis: Integrate the peak areas corresponding to the aggregate, the PEGylated conjugate, the unmodified protein, and the free PEG linker to determine the relative percentages and assess purity.

Determination of Molecular Weight and Degree of PEGylation

Mass spectrometry is the gold standard for confirming the covalent mass addition of the PEG linker and determining the distribution of different PEGylated species.

Application Note: Mass Spectrometry (MS)
  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For large, heterogeneous molecules like bioconjugates, electrospray ionization (ESI) is commonly coupled with liquid chromatography (LC-MS). MALDI-TOF is another valuable technique, particularly for determining average molecular weight.

  • Application: MS provides the exact mass of the bioconjugate, allowing for confirmation of successful conjugation. The resulting mass spectrum reveals the distribution of species (e.g., unmodified, mono-PEGylated, di-PEGylated, etc.), enabling the calculation of the average degree of PEGylation.

  • Strengths: High accuracy and sensitivity; provides detailed information on heterogeneity.

  • Limitations: The polydispersity of PEG can complicate spectra; data deconvolution software is often required.

Protocol: LC-MS for Intact Mass Analysis
  • LC System: UPLC/HPLC system with a reversed-phase column suitable for proteins (e.g., C4 column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 60-80°C to improve peak shape.

  • MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Sample Preparation: Desalt the sample using a suitable method (e.g., centrifugal filters) and dilute in Mobile Phase A to ~0.1 mg/mL.

  • Data Analysis: Process the raw data using deconvolution software (e.g., ProMass HR) to convert the m/z spectrum into a zero-charge mass spectrum. Identify peaks corresponding to the unmodified protein and the protein plus integer additions of the this compound mass.

Separation of Isoforms and Positional Isomers

Due to multiple available amine groups on a protein, PEGylation is often not site-specific, leading to a mixture of positional isomers. Chromatographic techniques with higher resolving power are needed to characterize this micro-heterogeneity.

Workflow: Orthogonal Chromatographic Characterization

A multi-step, or orthogonal, approach using different chromatographic principles provides a comprehensive profile of the bioconjugate mixture.

G start Bioconjugate Reaction Mixture sec SEC-HPLC (Size-Based) start->sec iex IEX-HPLC (Charge-Based) start->iex rphplc RP-HPLC (Hydrophobicity-Based) start->rphplc hic HIC (Hydrophobicity-Based, Non-denaturing) start->hic out_sec Purity, Aggregates, Free PEG sec->out_sec out_iex Charge Variants, PEGylated Isoforms iex->out_iex out_rphplc Positional Isomers, Degree of PEGylation rphplc->out_rphplc out_hic Drug-to-Antibody Ratio (DAR) Analog, Positional Isomers hic->out_hic

Caption: Orthogonal HPLC methods for comprehensive bioconjugate analysis.

Application Note: Ion-Exchange (IEX) & Reversed-Phase (RP) HPLC
  • IEX-HPLC Principle: Separates molecules based on net surface charge. PEGylation can shield charged residues, altering the protein's isoelectric point (pI) and its interaction with the IEX stationary phase.

  • IEX-HPLC Application: Resolves species with different numbers of attached PEG molecules, as each conjugation event neutralizes a positively charged lysine residue.

  • RP-HPLC Principle: Separates molecules based on hydrophobicity. The addition of the PEG linker increases the hydrophobicity of the protein.

  • RP-HPLC Application: Provides high-resolution separation of positional isomers, as the location of the PEG chain can expose or shield different hydrophobic patches on the protein surface.

Protocol: IEX-HPLC for Charge Variant Analysis
  • Column: A strong or weak cation-exchange column, depending on the protein's pI.

  • Mobile Phase A: 20 mM MES Buffer, pH 6.0.

  • Mobile Phase B: 20 mM MES Buffer + 1 M NaCl, pH 6.0.

  • Gradient: A linear salt gradient from 0% to 100% Mobile Phase B over 30-45 minutes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Data Analysis: Correlate peaks with different retention times to different charge states (and thus, different degrees of PEGylation).

Confirmation of Conjugation Site

For applications requiring a well-defined product, identifying the specific amino acid residues that have been modified is crucial.

Application Note: Peptide Mapping
  • Principle: The bioconjugate is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by LC-MS/MS.

  • Application: PEGylated peptides will have a different mass and will typically elute later in a reversed-phase separation than their unmodified counterparts. Tandem MS (MS/MS) fragmentation of the PEGylated peptide can pinpoint the exact amino acid that was modified.

  • Strengths: Provides definitive, residue-level identification of conjugation sites.

  • Limitations: Can be complex and time-consuming; large PEG chains can sometimes hinder enzymatic digestion and suppress ionization in the mass spectrometer.

Protocol: LC-MS/MS Peptide Mapping
  • Denaturation & Reduction: Denature the bioconjugate (~1 mg/mL) in 6 M Guanidine-HCl, 100 mM Tris, pH 8.0. Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

  • Alkylation: Alkylate free cysteines with 25 mM iodoacetamide for 30 minutes in the dark.

  • Buffer Exchange: Remove denaturant and alkylating agents by buffer exchange into a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

  • Digestion: Add trypsin at a 1:20 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column.

    • Gradient: Use a shallow acetonitrile gradient (e.g., 2-40% over 60-90 minutes) with 0.1% formic acid as a mobile phase modifier.

    • MS/MS Method: Use a data-dependent acquisition mode to automatically select peptide ions for fragmentation.

  • Data Analysis: Use specialized software to search the MS/MS data against the protein's sequence to identify unmodified peptides and search for the expected mass shift on peptides containing a lysine residue.

Electrophoretic Analysis

Gel electrophoresis offers a visual, qualitative assessment of the bioconjugation reaction.

Application Note: SDS-PAGE and Native PAGE
  • SDS-PAGE: Separates proteins based on molecular weight under denaturing conditions. PEGylated proteins migrate more slowly than their actual molecular weight would suggest due to the large hydrodynamic size of the PEG chain and potential interference with SDS binding. This results in smeared or broadened bands.

  • Native PAGE: Separates proteins based on a combination of size and charge in their native, folded state. It avoids the issue of PEG-SDS interaction and can provide better resolution of different PEGylated species than SDS-PAGE.

  • Application: A quick, visual method to confirm a shift in apparent molecular weight post-conjugation and to assess the overall product distribution.

Protocol: SDS-PAGE Analysis
  • Gel: Use a 4-12% Bis-Tris precast gel or similar.

  • Running Buffer: MES or MOPS SDS Running Buffer.

  • Sample Preparation: Mix the protein sample (1-5 µg) with LDS sample buffer. Do not heat samples excessively, as it can promote cleavage of some linkers.

  • Staining: Stain the gel with Coomassie Blue to visualize the protein. A subsequent barium-iodide stain can be used to specifically visualize the PEG chains.

  • Analysis: Compare the lane containing the bioconjugate to the lane with the unmodified protein. A successful conjugation will show a band or series of bands with a higher apparent molecular weight.

Summary of Analytical Techniques and Data

Table 1: Comparison of Key Analytical Techniques
TechniquePrincipleInformation ObtainedResolutionThroughput
SEC-HPLC Hydrodynamic SizePurity, Aggregates, Unreacted PEGLowHigh
LC-MS (Intact) Mass-to-Charge RatioMolecular Weight, Degree of PEGylationHighMedium
IEX-HPLC Net Surface ChargeCharge Variants, PEGylated IsoformsMedium-HighMedium
RP-HPLC HydrophobicityPositional Isomers, PurityHighMedium
Peptide Mapping Mass of FragmentsSite of ConjugationVery HighLow
SDS-PAGE Apparent MW (Denatured)Apparent MW Shift, PurityLowHigh
Native PAGE Size and Charge (Native)PEGylated Isoforms, PurityMediumHigh
Table 2: Example Quantitative Data Summary for a Monoclonal Antibody (mAb) Bioconjugate
ParameterMethodResultInterpretation
Purity (Main Peak) SEC-HPLC96.5%High purity with low levels of aggregate (2.5%) and fragment (1.0%).
Unmodified mAb RP-HPLC8.2%The conjugation reaction proceeded with good efficiency.
Average Degree of PEGylation Intact LC-MS2.8On average, there are ~3 PEG linkers per antibody molecule.
Species Distribution Intact LC-MSP0: 8%, P1: 15%, P2: 35%, P3: 30%, P4: 12%P2 and P3 are the most abundant species (P = number of PEGs).
Conjugation Sites Peptide MappingK30, K149, K288, K326Identifies specific lysine residues that were modified by the this compound linker.

References

Application Notes and Protocols: Practical Applications of PEGylated Linkers in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Polyethylene glycol (PEG) linkers are versatile tools that have become indispensable in proteomics and drug development.[1] These synthetic polymers, composed of repeating ethylene oxide units, offer a unique combination of properties including hydrophilicity, biocompatibility, low immunogenicity, and structural flexibility.[1][2] In proteomics, PEGylated linkers are used to conjugate biomolecules, enhance the solubility and stability of proteins, and enable advanced analytical strategies.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the practical use of PEGylated linkers in key proteomics workflows.

Application 1: Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

Application Note

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to assess the functional state of enzymes directly within complex proteomes. Unlike traditional proteomics that measures protein abundance, ABPP utilizes chemical probes to covalently label and enrich active enzymes, providing a direct readout of their catalytic activity.

PEGylated linkers are integral components of activity-based probes (ABPs). An ABP typically consists of three parts: a reactive group that binds to the enzyme's active site, a reporter tag (like biotin or a fluorophore) for detection and enrichment, and a linker that connects them. Incorporating a PEG spacer into the linker can significantly improve the probe's properties. The hydrophilic nature of PEG enhances the probe's solubility in aqueous biological systems, prevents aggregation, and can improve steric accessibility to the enzyme's active site. This leads to more efficient and specific labeling of target enzymes, facilitating their subsequent enrichment and identification by mass spectrometry.

Workflow for Activity-Based Protein Profiling (ABPP)

ABPP_Workflow cluster_0 Probe Design & Synthesis cluster_1 Experiment cluster_2 Analysis Probe Activity-Based Probe (ABP) Proteome Complex Proteome (Lysate, Cells, Tissue) RG Reactive Group (e.g., Fluorophosphonate) PEG PEG Linker RG->PEG Tag Reporter Tag (e.g., Biotin) PEG->Tag Labeling Covalent Labeling of Active Enzymes Proteome->Labeling Enrichment Affinity Enrichment (Streptavidin Beads) Labeling->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Protein ID LCMS->Data

Caption: Workflow for Activity-Based Protein Profiling using a PEGylated probe.

Protocol: Biotin-PEG-FP Labeling of Serine Hydrolases in Cell Lysate

This protocol describes the labeling of active serine hydrolases using a fluorophosphonate (FP) reactive group linked to biotin via a PEG spacer.

Materials:

  • Cell lysate prepared in lysis buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG-FP probe stock solution (100 µM in DMSO)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with 0.1% SDS, PBS)

  • Urea (8M in 100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Mass spectrometer

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA). Adjust the concentration to 1-2 mg/mL with lysis buffer.

  • Probe Labeling: Add the Biotin-PEG-FP probe to the lysate to a final concentration of 1 µM. Incubate for 1 hour at room temperature with gentle agitation.

  • Affinity Enrichment:

    • Wash streptavidin-agarose beads three times with PBS.

    • Add the washed beads to the labeled lysate and incubate for 1-2 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1500 x g for 2 min).

    • Wash the beads sequentially with 1x PBS containing 0.1% SDS, followed by three washes with 1x PBS to remove non-specifically bound proteins.

  • On-Bead Reduction, Alkylation, and Digestion:

    • Resuspend the beads in 8M urea solution.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.

    • Dilute the urea to <2M with 100 mM Tris-HCl (pH 8.5).

    • Add trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Sample Preparation for MS:

    • Centrifuge the sample to pellet the beads.

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS to identify the labeled proteins.

Application 2: Structural Proteomics with Cross-Linking Mass Spectrometry (XL-MS)

Application Note

Cross-linking mass spectrometry (XL-MS) is a powerful technique for studying protein structures and protein-protein interactions. It uses chemical cross-linkers to create covalent bonds between spatially proximate amino acid residues, providing distance constraints that can be used to model protein complexes.

PEGylated cross-linkers, such as bis-succinimidyl-(PEG)n, offer significant advantages over traditional hydrophobic cross-linkers like DSS or BS3. The hydrophilic PEG backbone enhances the water solubility of the cross-linker and can increase its accessibility to the protein surface. Studies have shown that the polarity of the PEG backbone facilitates the capture of cross-links in dynamic or flexible protein regions. This results in the identification of a greater number of unique cross-linked sites, providing richer datasets for structural modeling of protein dynamics both in vitro and in vivo.

Workflow for Cross-Linking Mass Spectrometry (XL-MS)

XLMS_Workflow start Purified Protein or Protein Complex crosslink Cross-Linking Reaction (e.g., with BS(PEG)2) start->crosslink quench Quench Reaction crosslink->quench sds_page SDS-PAGE Separation of Cross-Linked Products quench->sds_page ingel_digest In-Gel Digestion (Trypsin) sds_page->ingel_digest lcms LC-MS/MS Analysis ingel_digest->lcms database_search Database Search (Specialized Software, e.g., pLink) lcms->database_search results Identified Cross-Links (Distance Restraints) database_search->results modeling Protein Structure Modeling results->modeling

Caption: General workflow for protein structural analysis using XL-MS.

Protocol: In Vitro Cross-Linking with BS(PEG)2

This protocol outlines the cross-linking of a purified protein using the membrane-permeable, PEGylated cross-linker BS(PEG)2.

Materials:

  • Purified protein (e.g., Calmodulin) in a suitable buffer (e.g., HEPES, pH 7.5)

  • Bis-succinimidyl-(PEG)2 (BS(PEG)2) stock solution (50 mM in anhydrous DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE materials (gels, running buffer, loading dye)

  • In-gel digestion reagents (DTT, IAA, trypsin)

Procedure:

  • Reaction Setup: Prepare the protein solution at a concentration of 0.5-1.0 mg/mL in a reaction buffer free of primary amines.

  • Cross-Linking:

    • Add BS(PEG)2 stock solution to the protein solution to a final concentration of 1 mM.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • SDS-PAGE Analysis:

    • Add SDS-PAGE loading buffer to the quenched reaction mixture.

    • Separate the cross-linked products on an SDS-PAGE gel. Monomeric and cross-linked species will appear as distinct bands.

  • In-Gel Digestion:

    • Excise the gel bands corresponding to the cross-linked protein.

    • Perform in-gel reduction with DTT, alkylation with IAA, and digestion with trypsin following standard proteomics protocols.

  • Peptide Extraction and MS Analysis:

    • Extract the peptides from the gel pieces.

    • Analyze the extracted peptides by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., pLink, MaxLynx) to identify the cross-linked peptide pairs from the MS/MS spectra.

Data Summary: Comparison of Cross-Linkers

The use of PEGylated cross-linkers can lead to the identification of more cross-links compared to their non-PEGylated counterparts.

Protein TargetCross-LinkerNumber of Unique Cross-Links IdentifiedReference
Calmodulin (CaM)DSS/BS3~15,
Calmodulin (CaM)BS(PEG)2~25,
Adenylate Kinase (AdK)DSS/BS3~10,
Adenylate Kinase (AdK)BS(PEG)2~20

Application 3: Targeted Protein Degradation with PROTACs

Application Note

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome.

The linker is a critical component of PROTAC design, and PEG linkers are widely used due to their favorable properties. The PEG linker's length and flexibility are crucial for enabling the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). Furthermore, the hydrophilicity of PEG enhances the solubility and cell permeability of the PROTAC molecule, which is often a major challenge in their development. By offering customizable lengths and improved bioavailability, PEG linkers are key to optimizing the degradation efficiency and overall performance of PROTACs.

Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC PROTAC->PROTAC Recycled E3 E3 Ligase PROTAC->E3 E3->E3 Recycled Ub_POI Ubiquitinated POI E3->Ub_POI Ub Transfer Ub Ubiquitin Ub->E3 Proteasome Proteasome Ub_POI->Proteasome Degradation Proteasome->Degradation Degradation

Caption: Mechanism of targeted protein degradation by a PROTAC molecule.

Protocol: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol provides a method to assess the efficacy of a PEG-linked PROTAC in degrading a target protein in cultured cells.

Materials:

  • Cultured cells expressing the protein of interest (POI)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well) and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO).

    • Incubate for a desired time period (e.g., 4, 8, 18, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with the primary antibody for the POI and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of degradation.

Application 4: Characterization of PEGylated Biotherapeutics

Application Note

PEGylation is a widely used strategy to improve the therapeutic properties of protein drugs, such as increasing their half-life and reducing immunogenicity. However, the process can generate a heterogeneous mixture of products with PEG chains attached at different sites. Characterizing this heterogeneity, particularly identifying the exact PEGylation sites, is a critical quality attribute (CQA) for regulatory approval.

Traditional peptide mapping for identifying post-translational modifications is complicated by the large, polydisperse nature of PEG chains. To overcome this, novel cleavable PEG linkers have been developed. These linkers can be cleaved under specific conditions (e.g., during tryptic digestion), leaving a small, defined mass tag on the modified amino acid. This simplifies the subsequent mass spectrometry analysis, allowing for the straightforward identification of PEGylation sites using standard proteomics data analysis software.

Workflow for PEGylation Site-Mapping using Cleavable Linkers

CleavableLinker_Workflow start PEGylated Protein (with Cleavable Linker) denature Denaturation, Reduction, & Alkylation start->denature digest Trypsin Digestion & Simultaneous Linker Cleavage denature->digest peptides Mixture of Peptides digest->peptides lcms LC-MS/MS Analysis peptides->lcms tagged_peptide Peptide with Small Mass Tag untagged_peptide Unmodified Peptide data_analysis Database Search & Site Identification lcms->data_analysis

Caption: Peptide mapping workflow to identify PEGylation sites using a cleavable linker.

Protocol: Peptide Mapping for PEGylation Site Analysis

This protocol is adapted for a PEGylated protein conjugated via a linker that is cleavable during standard sample preparation.

Materials:

  • PEGylated protein sample (~100 µg)

  • Denaturation Buffer (e.g., 8 M Urea or 6 M Guanidine-HCl)

  • Reducing Agent (e.g., 10 mM DTT)

  • Alkylating Agent (e.g., 20 mM IAA)

  • Trypsin (sequencing grade)

  • Quenching Agent (e.g., Formic Acid)

  • LC-MS/MS system

Procedure:

  • Denaturation and Reduction:

    • Dissolve the PEGylated protein in denaturation buffer.

    • Add DTT and incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA and incubate in the dark for 30-60 minutes.

  • Digestion and Linker Cleavage:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the denaturant concentration to a level compatible with trypsin activity (<1 M Urea).

    • Add trypsin at a 1:20 to 1:50 (w/w) ratio.

    • Incubate overnight at 37°C. The conditions for digestion are typically sufficient to induce cleavage of the specialized linker.

  • Reaction Quench: Stop the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • Inject the peptide mixture onto the LC-MS/MS system.

    • Acquire data using a data-dependent acquisition (DDA) method.

  • Data Analysis:

    • Search the MS/MS data against the protein's sequence using standard proteomics software (e.g., Biopharma Finder, MaxQuant).

    • Include a variable modification corresponding to the mass of the remnant tag left by the cleaved linker on the potential attachment sites (e.g., lysine residues).

Data Summary: Identified PEGylation Sites using Cleavable Linkers

This method has enabled the sensitive detection of previously unidentified PEGylation sites.

ProteinLinker TypeIdentified PEGylation Sites (Lysine Residues)Reference
Interferon α-2bCleavable PEG LinkerK31, K134, K164
Interleukin-2Cleavable PEG LinkerK31, K47, K48, K75,

References

Application Notes and Protocols for the Synthesis of Novel Biomaterials Using Sco-peg3-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the synthesis of novel biomaterials utilizing the heterobifunctional linker, Sco-peg3-cooh. This linker, featuring a cyclooctyne (SCO) group for copper-free click chemistry and a carboxylic acid (COOH) moiety for amide bond formation, is a versatile tool for creating advanced biomaterials such as hydrogels, bioconjugates, and functionalized surfaces.

Introduction and Principles

This compound is a polyethylene glycol (PEG)-based linker designed for bioorthogonal and traditional bioconjugation strategies. The key to its utility lies in its two distinct reactive termini:

  • Cyclooctyne (SCO): This strained alkyne facilitates Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient, specific, and biocompatible, making it ideal for use in sensitive biological systems. The SCO group reacts readily with azide-functionalized molecules to form a stable triazole linkage.

  • Carboxylic Acid (COOH): This functional group can be activated to react with primary amines, forming stable amide bonds. This is a widely used method for conjugating molecules to proteins, peptides, or amine-functionalized surfaces.

The PEG3 linker provides a hydrophilic spacer that can improve the solubility and reduce the immunogenicity of the resulting biomaterial.

This document will focus on a primary application: the synthesis of a biocompatible hydrogel for 3D cell culture. The hydrogel is formed by a two-step process: first, the carboxylic acid end of this compound is used to functionalize a multi-arm PEG-amine, creating a "clickable" macromer. Second, this macromer is crosslinked with an azide-functionalized polymer via the SPAAC reaction.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis and characterization of a hydrogel using this compound. Optimal conditions may vary depending on the specific application and reagents used.

Table 1: Reaction Parameters for this compound Conjugation and Hydrogel Formation

ParameterValueNotes
Amide Coupling Reaction Time 2 - 4 hoursAt room temperature
Amide Coupling Efficiency > 90%Determined by NMR or HPLC
Hydrogel Gelation Time 5 - 15 minutesAt 37°C
SPAAC Crosslinking Efficiency > 95%Determined by rheometry
Final Hydrogel Swelling Ratio 15 - 25In PBS at equilibrium
Storage Modulus (G') 1 - 5 kPaDependent on polymer concentration

Table 2: Characterization of a 5% (w/v) PEG-Based Hydrogel

PropertyValueMethod
Swelling Ratio 20 ± 2.5Gravimetric analysis
Young's Modulus 2.8 ± 0.5 kPaUnconfined compression testing
Mesh Size 10 - 15 nmCalculated from swelling and modulus data
In Vitro Biocompatibility > 95% cell viability after 72hLive/Dead staining of encapsulated fibroblasts

Experimental Protocols

Protocol 1: Synthesis of a "Clickable" Multi-Arm PEG Macromer

This protocol describes the functionalization of a 4-arm PEG-amine with this compound via EDC/NHS chemistry to create a macromer with multiple cyclooctyne groups.

Materials:

  • 4-Arm PEG-Amine (10 kDa)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (3.5 kDa MWCO)

  • Lyophilizer

Procedure:

  • Dissolution of Reactants:

    • Dissolve 4-Arm PEG-Amine (1 equivalent) in anhydrous DMF.

    • In a separate tube, dissolve this compound (5 equivalents), EDC (10 equivalents), and NHS (10 equivalents) in anhydrous DMF.

  • Activation of Carboxylic Acid:

    • Stir the this compound, EDC, and NHS mixture at room temperature for 30 minutes to activate the carboxylic acid groups.

  • Conjugation Reaction:

    • Add the activated this compound solution dropwise to the stirring 4-Arm PEG-Amine solution.

    • Allow the reaction to proceed at room temperature for 4 hours with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (3.5 kDa MWCO).

    • Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.

  • Lyophilization:

    • Freeze the purified solution and lyophilize to obtain the 4-Arm PEG-SCO macromer as a white, fluffy solid.

  • Characterization:

    • Confirm successful conjugation and determine the degree of functionalization using ¹H NMR spectroscopy by integrating the characteristic peaks of the PEG backbone and the cyclooctyne group.

Protocol 2: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the formation of a hydrogel by crosslinking the 4-Arm PEG-SCO macromer with a bis-azide functionalized crosslinker.

Materials:

  • 4-Arm PEG-SCO Macromer (synthesized in Protocol 1)

  • Bis-PEG-Azide (e.g., Azide-PEG-Azide, 3.4 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile cell culture medium (if encapsulating cells)

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of the 4-Arm PEG-SCO macromer in PBS (e.g., 10% w/v).

    • Prepare a stock solution of the Bis-PEG-Azide crosslinker in PBS at a molar ratio of 1:1 with the SCO groups on the macromer.

  • Hydrogel Formation:

    • To form the hydrogel, mix the 4-Arm PEG-SCO and Bis-PEG-Azide solutions in a 1:1 volume ratio.

    • For cell encapsulation, resuspend the desired cell type in the Bis-PEG-Azide solution before mixing with the 4-Arm PEG-SCO solution.

    • Gently pipette the mixture to ensure homogeneity. Gelation will begin within minutes.

  • Incubation:

    • Incubate the hydrogel at 37°C for 30-60 minutes to ensure complete crosslinking.

  • Equilibration:

    • If not encapsulating cells, the hydrogel can be washed with PBS to remove any unreacted precursors. For cell-laden hydrogels, replace the precursor solution with fresh cell culture medium.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: Macromer Synthesis cluster_hydrogel Protocol 2: Hydrogel Formation peg_amine 4-Arm PEG-Amine conjugation Amide Coupling peg_amine->conjugation sco_peg_cooh This compound activation Activation sco_peg_cooh->activation edc_nhs EDC / NHS edc_nhs->activation activation->conjugation purification Purification (Dialysis) conjugation->purification lyophilization Lyophilization purification->lyophilization peg_sco 4-Arm PEG-SCO Macromer lyophilization->peg_sco peg_sco_input 4-Arm PEG-SCO peg_sco->peg_sco_input mixing Mixing peg_sco_input->mixing peg_azide Bis-PEG-Azide peg_azide->mixing gelation Gelation (SPAAC) mixing->gelation hydrogel Crosslinked Hydrogel gelation->hydrogel

Caption: Experimental workflow for hydrogel synthesis.

signaling_pathway cluster_amide_coupling Amide Bond Formation cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cooh This compound o_acylisourea O-Acylisourea Intermediate cooh->o_acylisourea + EDC edc EDC nhs_ester NHS Ester Intermediate o_acylisourea->nhs_ester + NHS nhs NHS amide_bond Stable Amide Bond nhs_ester->amide_bond + PEG-NH2 peg_nh2 PEG-NH2 sco Cyclooctyne (SCO) cycloaddition [3+2] Cycloaddition sco->cycloaddition azide Azide azide->cycloaddition triazole Stable Triazole Linkage cycloaddition->triazole

Caption: Reaction mechanisms for this compound.

Application Notes and Protocols for Bioconjugation Using SCo-PEG3-COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCo-PEG3-COOH is a heterobifunctional linker that plays a crucial role in modern bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This linker features two distinct reactive moieties separated by a three-unit polyethylene glycol (PEG) spacer. The succinimidyl (SCo) ester end provides reactivity towards primary amines, such as the side chain of lysine residues on proteins, forming a stable amide bond. The terminal carboxylic acid (COOH) allows for subsequent conjugation to another molecule of interest, often after activation. The inclusion of the short PEG3 spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and potentially modulate pharmacokinetic properties.[1]

These application notes provide a detailed overview of the strategies and protocols for utilizing this compound in bioconjugation, with a focus on protein modification.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Conjugation with this compound
ParameterRecommended RangeTypical Starting PointRationale & Notes
Protein Concentration 1 - 10 mg/mL2.5 mg/mLHigher protein concentrations can improve labeling efficiency but may also increase the risk of aggregation. A concentration of 2.5 mg/mL typically yields a labeling efficiency of approximately 35%.
Molar Ratio (Linker:Protein) 10:1 to 50:120:1The optimal ratio should be determined empirically for each specific protein and desired degree of labeling. A 20-fold molar excess is a common starting point for achieving a drug-to-antibody ratio (DAR) of 2-4.
Reaction Buffer Amine-free buffer (e.g., PBS, Borate, Bicarbonate)0.1 M Sodium BicarbonateBuffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the succinimidyl ester and must be avoided.
Reaction pH 7.0 - 9.08.3The reaction of succinimidyl esters with primary amines is most efficient at a slightly alkaline pH.
Reaction Time 30 - 120 minutes60 minutesThe reaction is typically complete within 1-2 hours at room temperature.
Reaction Temperature 4°C to Room TemperatureRoom TemperatureRoom temperature is generally sufficient for an efficient reaction. Reactions can be performed at 4°C overnight if desired.
Quenching Agent 1 M Tris or Lysine50-100 mM final concentrationQuenching is performed to consume any unreacted succinimidyl ester and terminate the reaction.
Table 2: Influence of Short PEG Linkers on Conjugate Properties
PropertyEffect of Short PEG Linker (e.g., PEG3)Rationale
Solubility IncreasedThe hydrophilic nature of the PEG chain improves the water solubility of the conjugate, which is particularly beneficial for hydrophobic payloads.[1]
Aggregation ReducedThe PEG spacer provides a hydrophilic "shield" that can reduce intermolecular hydrophobic interactions, thus minimizing aggregation.[1]
In Vivo Half-Life Moderate IncreaseShort PEG linkers can provide a balance between improved stability and maintaining a molecular size that allows for efficient tumor penetration.[1]
Stability HighThe resulting amide bond is highly stable under physiological conditions.[2]

Experimental Protocols

Protocol 1: One-Step Conjugation of this compound to a Target Protein

This protocol describes the direct conjugation of the succinimidyl ester moiety of this compound to primary amines on a target protein, such as an antibody.

Materials:

  • Target protein (e.g., IgG antibody)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette with appropriate MWCO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer. This can be done by dialysis against the Reaction Buffer or by using a desalting column.

    • Adjust the protein concentration to 2.5 mg/mL in the Reaction Buffer.

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure the linker is fully dissolved.

    • Note: Succinimidyl esters are moisture-sensitive and hydrolyze in aqueous solutions. The stock solution should be prepared fresh and used immediately.

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess).

    • While gently stirring or vortexing the protein solution, add the this compound stock solution dropwise. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein integrity.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature to ensure any unreacted this compound is hydrolyzed.

  • Purify the Conjugate:

    • Remove the unreacted linker, byproducts, and quenching agent by purifying the conjugate.

    • Size-exclusion chromatography (SEC) is a common method for separating the larger protein conjugate from smaller molecules.

    • Alternatively, dialysis or buffer exchange using an appropriate molecular weight cut-off (MWCO) membrane can be used. The conjugate should be dialyzed against PBS or another suitable storage buffer.

  • Characterize the Conjugate:

    • Determine the protein concentration of the final conjugate using a spectrophotometer at 280 nm.

    • The degree of labeling (DOL), or the average number of linker molecules per protein, can be determined using methods such as MALDI-TOF mass spectrometry or by conjugating a chromophore to the free carboxyl end and using UV-Vis spectroscopy.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2.5 mg/mL in Amine-Free Buffer, pH 8.3) conjugation Add Linker to Protein (20-fold molar excess) Incubate 1 hr at RT protein_prep->conjugation linker_prep Prepare this compound (10 mM in anhydrous DMSO) linker_prep->conjugation quench Quench Reaction (50-100 mM Tris) conjugation->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Characterize Conjugate (Concentration, DOL) purify->analyze

Caption: Experimental workflow for the one-step conjugation of this compound to a target protein.

reaction_mechanism cluster_reactants Reactants cluster_product Product protein Protein-NH₂ (Primary Amine on Lysine) plus1 + protein->plus1 linker This compound plus2 + linker->plus2 pH 8.3 conjugate Protein-NH-CO-PEG3-COOH (Stable Amide Bond) leaving_group N-hydroxysuccinimide plus1->linker plus2->conjugate

Caption: Reaction mechanism of this compound with a primary amine on a protein.

References

Application Notes and Protocols for Creating Stable Bioconjugates with Sco-peg3-cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Sco-peg3-cooh, a heterobifunctional linker, in the creation of stable bioconjugates. This compound is a valuable tool in bioconjugation, featuring a cyclooctyne (SCO) group and a terminal carboxylic acid (COOH) connected by a three-unit polyethylene glycol (PEG3) spacer. The SCO group allows for copper-free click chemistry reactions, while the carboxyl group can be activated to form stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies. The PEG3 linker enhances solubility and reduces steric hindrance. These application notes offer a guide for activating the carboxylic acid moiety and subsequent conjugation to amine-containing molecules, along with methods for the characterization and purification of the resulting bioconjugates. While specific data for this compound is limited, the protocols provided are based on established methods for similar PEG3-COOH linkers and general bioconjugation chemistry.

Introduction

This compound is a versatile crosslinker used in bioconjugation and is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] Its structure comprises three key components:

  • Cyclooctyne (SCO): This moiety enables copper-free click chemistry, a bioorthogonal reaction that allows for highly specific and efficient conjugation to azide-modified molecules in complex biological environments.

  • PEG3 Spacer: The three-unit polyethylene glycol linker is hydrophilic, which helps to improve the solubility of the conjugate and minimize non-specific binding.[2]

  • Carboxylic Acid (COOH): This terminal group can be readily activated to react with primary amines (e.g., the side chain of lysine residues in proteins) to form a stable amide bond.[3]

The ability to form stable covalent bonds with biomolecules makes this compound a valuable reagent for researchers in drug development and various fields of biological science.

Data Presentation

Table 1: Recommended Starting Concentrations and Ratios for Carboxyl Group Activation
ParameterRecommended RangeTypical Starting PointRationale & Notes
Activation Buffer MES, pH 4.7-6.00.1 M MES, pH 6.0A non-amine, non-carboxylate buffer is crucial to prevent side reactions.
This compound Concentration 1-10 mM5 mMShould be optimized based on the specific application and solubility.
EDC Molar Excess 2-10x5xActivates the carboxyl group to form a reactive O-acylisourea intermediate.
NHS Molar Excess 2-10x5xReacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[4]
Table 2: Recommended Conditions for Bioconjugation to Proteins
ParameterRecommended RangeTypical Starting PointRationale & Notes
Conjugation Buffer PBS, pH 7.2-8.0PBS, pH 7.4The pH should be high enough to ensure deprotonation of primary amines for efficient reaction.
Protein Concentration 1-10 mg/mL5 mg/mLDependent on the specific protein and application.
Molar Excess of Activated Linker 5-20x10xShould be optimized to achieve the desired degree of labeling (DOL).
Reaction Time 1-4 hours2 hoursCan be adjusted based on the reactivity of the protein and linker.
Reaction Temperature Room Temperature25°CGentle agitation is recommended to ensure homogeneity.

Experimental Protocols

Protocol 1: Activation of the Carboxylic Acid Group of this compound

This two-step protocol is generally recommended over a one-step reaction to improve efficiency and stability.[4]

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (0.1 M MES, pH 6.0)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer. These reagents are moisture-sensitive and should be handled accordingly.

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add the EDC solution to achieve the desired molar excess (e.g., 5x). Mix gently by pipetting.

    • Immediately add the NHS solution to achieve the desired molar excess (e.g., 5x). Mix gently.

    • Incubate the reaction for 15-30 minutes at room temperature. The resulting solution contains the activated Sco-peg3-NHS ester.

Protocol 2: Conjugation of Activated this compound to a Protein

Materials:

  • Activated Sco-peg3-NHS ester (from Protocol 1)

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer does not contain primary amines like Tris or glycine.

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the freshly prepared activated Sco-peg3-NHS ester solution to the protein solution. A common starting point is a 5-20 fold molar excess of the linker over the protein.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or rocking.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and quenching reagents by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

Protocol 3: Characterization of the Bioconjugate

1. Degree of Labeling (DOL) Determination:

The DOL, which is the average number of linker molecules conjugated per protein, can be determined using UV-Vis spectroscopy if the linker has a distinct chromophore. For this compound, which lacks a strong chromophore, alternative methods may be required, such as mass spectrometry.

2. Mass Spectrometry (MS):

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate. The increase in mass compared to the unconjugated protein can be used to calculate the DOL.

3. SDS-PAGE Analysis:

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugation. The conjugated protein should exhibit a higher molecular weight than the unconjugated protein, resulting in a shift in its migration on the gel.

4. Functional Assays:

It is crucial to perform functional assays to ensure that the biological activity of the protein is not compromised after conjugation. The specific assay will depend on the protein of interest.

Mandatory Visualizations

G cluster_activation Activation of this compound cluster_conjugation Bioconjugation cluster_downstream Purification & Characterization Sco_peg3_cooh This compound Activated_Linker Sco-peg3-NHS ester (amine-reactive) Sco_peg3_cooh->Activated_Linker 15-30 min, RT EDC_NHS EDC + NHS in Activation Buffer (pH 6.0) EDC_NHS->Sco_peg3_cooh Conjugate Stable Sco-peg3-Protein Conjugate Activated_Linker->Conjugate 2 hrs, RT, pH 7.4 Protein Protein with Primary Amines (e.g., Lysine) Protein->Conjugate Purification Purification (SEC or Dialysis) Conjugate->Purification Characterization Characterization (MS, SDS-PAGE, Functional Assay) Purification->Characterization

Caption: Experimental workflow for the activation and conjugation of this compound.

G cluster_activation Activation cluster_product Product Sco_peg3_cooh This compound EDC_NHS EDC, NHS Sco_peg3_cooh->EDC_NHS Activation (forms NHS ester) Protein_NH2 Protein-NH₂ Conjugate Sco-peg3-CO-NH-Protein Protein_NH2->Conjugate Conjugation (forms stable amide bond) plus1 +

Caption: Chemical pathway for this compound bioconjugation.

Stability of Bioconjugates

The amide bond formed between the activated carboxyl group of the linker and the primary amine of the biomolecule is highly stable under physiological conditions. The stability of PEGylated conjugates is generally enhanced compared to their unconjugated counterparts. Studies on similar PEGylated curcumin conjugates have shown that they are stable in buffer at physiological pH and can release the active molecule in human plasma.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inefficient activation of the carboxyl group.Ensure EDC and NHS are fresh and handled in anhydrous conditions. Optimize the molar excess of EDC/NHS.
Buffer contains primary amines.Use a non-amine containing buffer like PBS or MES for conjugation.
Low reactivity of the protein.Increase the molar excess of the activated linker or prolong the reaction time.
Protein Precipitation High degree of labeling leading to aggregation.Reduce the molar excess of the activated linker.
Change in protein solubility after conjugation.Optimize buffer conditions (e.g., pH, ionic strength).
Loss of Protein Activity Conjugation at a critical functional site.Reduce the degree of labeling. Consider site-specific conjugation methods if possible.
Denaturation during the reaction.Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Disclaimer: All products and information provided are for research use only. It is the responsibility of the user to determine the suitability of the product for their particular application.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Sco-peg3-cooh Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your experiments using Sco-peg3-cooh. As a heterobifunctional linker, this compound possesses two distinct functional groups capable of reacting with primary amines: a carboxylic acid (-COOH) and an "SCO" group.

Disclaimer: The precise chemical structure and reactivity of the "SCO" functional group are not widely documented in publicly available scientific literature. The information provided herein regarding the "SCO" group is based on general principles of amine-reactive functionalities. For specific details on the reactivity, optimal reaction conditions, and stability of the SCO group, it is imperative to consult the technical data sheet provided by the supplier of your this compound reagent.

Frequently Asked Questions (FAQs)

Q1: How do I activate the carboxylic acid (-COOH) group of this compound for reaction with amines?

A1: The carboxylic acid group is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This two-step process first creates a highly reactive O-acylisourea intermediate with EDC, which is then converted to a more stable, amine-reactive NHS ester.[1] This NHS ester efficiently reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.

Q2: What are the optimal pH conditions for the activation and coupling steps of the -COOH group?

A2: The activation and coupling steps have different optimal pH ranges for maximum efficiency.

  • Activation Step (EDC/NHS): This step is most efficient in a slightly acidic environment, typically at a pH of 4.7-6.0 .[1] An amine-free buffer such as MES (2-(N-morpholino)ethanesulfonic acid) is recommended.[1]

  • Coupling Step (Amine Reaction): The reaction of the NHS-activated this compound with a primary amine is favored at a neutral to slightly basic pH of 7.2-8.5 .[2] At this pH, the primary amine is sufficiently deprotonated and nucleophilic to attack the NHS ester.

Q3: Which buffers should I use for the conjugation reaction, and which should I avoid?

A3: The choice of buffer is critical to avoid competing reactions.

  • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a common choice for the coupling step. For the activation step, an amine-free buffer like MES at pH 4.7-6.0 is ideal.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with your target molecule for reaction with the activated this compound, thereby reducing your conjugation efficiency.

Q4: Since both the SCO and the activated -COOH group react with amines, how can I control the reaction to achieve selective conjugation?

A4: Achieving selective conjugation with a heterobifunctional linker with two amine-reactive sites requires a strategic approach. The ideal method depends on the relative reactivity of the SCO group and the NHS-activated -COOH group. Without specific data on the SCO group's reactivity, a sequential, two-step conjugation is the most logical approach to control the outcome. This involves reacting one functional group first, purifying the intermediate, and then proceeding with the second reaction. The order of reactions will depend on which functionality you want to couple to which molecule and the relative stability of the linkers.

Q5: What are the recommended storage and handling conditions for this compound and the activating reagents (EDC/NHS)?

A5: Proper storage and handling are crucial for maintaining the reactivity of these reagents.

  • This compound: It is generally recommended to store this reagent at -20°C in a desiccated environment, protected from light.

  • EDC and NHS/Sulfo-NHS: These reagents are moisture-sensitive. They should be stored at -20°C with a desiccant. Before opening, allow the vials to equilibrate to room temperature to prevent condensation. It is best to prepare solutions of EDC and NHS immediately before use, as they hydrolyze in aqueous solutions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: Hydrolysis of EDC, NHS, or the NHS-activated this compound.Use fresh, high-quality EDC and NHS. Prepare solutions immediately before use. Ensure this compound has been stored correctly.
Suboptimal pH: Incorrect pH for the activation or coupling step.Verify the pH of your reaction buffers. Use MES buffer (pH 4.7-6.0) for activation and PBS or a similar amine-free buffer (pH 7.2-8.5) for coupling.
Presence of Competing Nucleophiles: Use of amine-containing buffers (e.g., Tris, glycine).Exchange your protein or molecule into an amine-free buffer like PBS or HEPES before the reaction.
Insufficient Molar Excess of Reagents: The ratio of this compound to the target molecule or the ratio of EDC/NHS to this compound is too low.Optimize the molar ratio of reactants. A 5-20 fold molar excess of the activated linker to the target molecule is a common starting point. For activation, use a 2-10 fold molar excess of EDC and NHS over this compound.
Poor Solubility of Reagents or Conjugate Hydrophobicity of the Target Molecule or Linker: The molecule may precipitate out of solution.Perform the reaction in a solvent system that maintains the solubility of all components. The PEG spacer in this compound is designed to enhance water solubility. If solubility issues persist, consider adding a small percentage of a water-miscible organic solvent like DMSO or DMF (ensure it doesn't negatively impact your biomolecule).
Non-specific Binding or Aggregation Steric Hindrance: The conjugation site on the target molecule is not easily accessible.Increase the reaction time or consider a linker with a longer PEG chain if steric hindrance is a known issue.
Cross-linking of Target Molecules: If the target molecule contains both amines and carboxylic acids, EDC can cause unwanted polymerization.A two-step conjugation protocol is highly recommended to prevent this. Activate the this compound first, then remove or quench the excess EDC before adding your target molecule.

Experimental Protocols

Two-Step Protocol for Controlled Amine Conjugation via the -COOH Group

This protocol is designed to control the conjugation by first activating the carboxylic acid of this compound and then introducing it to the amine-containing target molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: MES buffer (100 mM, pH 4.7-6.0)

  • Coupling Buffer: PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.4)

  • Amine-containing target molecule (e.g., protein, peptide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

  • Equilibrate this compound, EDC, and NHS to room temperature before use.

  • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Prepare fresh stock solutions of EDC and NHS in the Activation Buffer (e.g., 100 mM).

  • In a microcentrifuge tube, add the desired amount of this compound solution.

  • Add a 5-10 fold molar excess of the EDC stock solution to the this compound solution and mix gently.

  • Immediately add a 2-5 fold molar excess of the NHS stock solution and mix gently.

  • Incubate the reaction mixture at room temperature for 15-30 minutes.

Step 2: Conjugation to Amine-Containing Target Molecule

  • Dissolve your amine-containing target molecule in the Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).

  • Add the activated this compound solution from Step 1 to the target molecule solution. A starting point for optimization is a 5-20 fold molar excess of the activated linker to the target molecule.

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

Step 3: Quenching the Reaction (Optional but Recommended)

  • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 4: Purification

  • Purify the final conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Data Presentation

Table 1: Recommended Reaction Parameters for -COOH Activation and Coupling

ParameterActivation Step (-COOH with EDC/NHS)Coupling Step (NHS-ester with Amine)
pH 4.7 - 6.07.2 - 8.5
Recommended Buffer MES (Amine-free)PBS, HEPES (Amine-free)
Molar Ratio (Reagent:this compound) EDC: 2-10x, NHS: 2-5xN/A
Molar Ratio (Linker:Target Molecule) N/A5-20x (starting point)
Reaction Time 15-30 minutes2 hours to overnight
Temperature Room Temperature4°C to Room Temperature

Visualizations

EDC_NHS_Activation COOH This compound Intermediate O-acylisourea Intermediate (unstable) COOH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Amine-Reactive NHS Ester Intermediate->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Amine Primary Amine (e.g., on Protein) Amine->Amide_Bond

Caption: EDC/NHS activation pathway of the carboxylic acid group on this compound.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagents Are reagents fresh and stored correctly? Start->Check_Reagents Check_pH Is the pH of buffers correct for each step? Check_Reagents->Check_pH Yes Use_Fresh Prepare fresh reagents Check_Reagents->Use_Fresh No Check_Buffer_Comp Are you using amine-free buffers? Check_pH->Check_Buffer_Comp Yes Calibrate_pH Calibrate pH meter and remake buffers Check_pH->Calibrate_pH No Check_Ratios Are molar ratios of reagents optimal? Check_Buffer_Comp->Check_Ratios Yes Buffer_Exchange Perform buffer exchange into PBS or MES Check_Buffer_Comp->Buffer_Exchange No Success Problem Solved Check_Ratios->Success Yes Optimize_Ratios Titrate molar excess of linker and activators Check_Ratios->Optimize_Ratios No Use_Fresh->Success Calibrate_pH->Success Buffer_Exchange->Success Optimize_Ratios->Success

Caption: A logical workflow for troubleshooting low yield in this compound conjugation reactions.

References

Technical Support Center: Improving Sco-peg3-cooh Bioconjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sco-peg3-cooh bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the efficiency of your bioconjugation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to directly address specific issues you may encounter.

The this compound linker is a bifunctional molecule designed for two-step conjugations. It contains a cyclooctyne (Sco) group for reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and a carboxylic acid (-COOH) group, which can be activated to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the two main reaction types involved in using the this compound linker: NHS ester conjugation and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

NHS Ester Conjugation (for the -COOH end)

Q1: What is the optimal pH for NHS ester conjugation to primary amines?

A1: The optimal pH for NHS ester reactions is a balance between ensuring the primary amine is deprotonated and minimizing hydrolysis of the NHS ester. The generally accepted optimal pH range is 7.2 to 8.5.[1][2] A pH of 8.3-8.5 is often recommended as the ideal balance.[2][] At a lower pH, primary amines are protonated and thus non-nucleophilic, slowing the reaction. At a higher pH, the rate of NHS ester hydrolysis increases significantly, which can reduce conjugation efficiency.

Q2: Which buffers should I use for NHS ester conjugation?

A2: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers. Buffers containing Tris (e.g., TBS) or glycine should be avoided for the reaction itself but can be used to quench the reaction.

Q3: How do I prepare and handle the this compound for NHS ester activation?

A3: The carboxylic acid end of this compound must first be activated to an NHS ester. This is typically done using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). The NHS ester is sensitive to moisture and should be prepared fresh in an anhydrous water-miscible organic solvent like DMSO or DMF and added to the reaction mixture immediately. Store the solid this compound reagent in a cool, dry place, preferably in a desiccator.

Q4: What is the recommended molar excess of NHS-activated linker to my protein?

A4: A 10- to 20-fold molar excess of the NHS-activated linker over the protein is a common starting point. However, the optimal ratio can depend on the protein concentration and the number of available primary amines, so empirical determination may be necessary. For protein concentrations ≥ 5mg/mL, a 10-fold molar excess is often sufficient, while for more dilute protein solutions (< 5mg/mL), a 20- to 50-fold molar excess may be required.

Q5: How does temperature affect the NHS ester reaction?

A5: Higher temperatures accelerate both the desired conjugation reaction and the competing hydrolysis of the NHS ester. Reactions are typically carried out at room temperature for 30 minutes to 4 hours, or at 4°C overnight. For sensitive proteins, a lower temperature for a longer duration may be preferable to minimize denaturation.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (for the Sco end)

Q1: What is Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)?

A1: SPAAC is a type of "click chemistry" that occurs between a strained alkyne, like a cyclooctyne (Sco), and an azide. This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions without interfering with biological processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.

Q2: What are the ideal reaction conditions for SPAAC?

A2: SPAAC reactions are robust and can be performed under mild conditions. They are typically carried out in aqueous buffers such as PBS at a pH of around 7.4, and at temperatures ranging from 4°C to room temperature. The reaction is generally incubated for 2 to 12 hours.

Q3: What molar ratio of Sco-linker to azide-modified molecule should I use?

A3: A 1.5- to 5-fold molar excess of the azide-containing molecule to the Sco-labeled protein is a good starting point for the SPAAC reaction. For conjugating smaller molecules like oligonucleotides or dyes, a 2- to 4-fold molar excess of the azide-modified molecule is often used.

Q4: How can I monitor the progress of the SPAAC reaction?

A4: If you are using a cyclooctyne with a dibenzocyclooctyne (DBCO) core, the reaction can be monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance at approximately 310 nm, which will decrease as the reaction proceeds and the DBCO is consumed.

Troubleshooting Guides

Issue 1: Low Bioconjugation Yield
Potential Cause Recommended Solution
NHS Ester Hydrolysis Prepare the NHS-activated linker immediately before use. Ensure the reaction pH is within the optimal range of 7.2-8.5. Avoid high temperatures for extended periods.
Inactive Biomolecule Confirm that your protein or other biomolecule has available primary amines for NHS ester conjugation or has been successfully modified with an azide for the SPAAC reaction.
Suboptimal Molar Ratios Titrate the molar excess of the linker to your target molecule. For NHS ester reactions, you may need to increase the excess, especially with dilute protein solutions. For SPAAC, ensure a slight excess of the azide-functionalized molecule.
Incorrect Buffer Composition For NHS ester reactions, ensure your buffer is free of primary amines (e.g., Tris, glycine). For SPAAC, avoid buffers containing sodium azide if your linker is azide-functionalized.
Steric Hindrance The PEG3 spacer is designed to reduce steric hindrance, but for very large molecules, this can still be a factor. Consider optimizing conjugation conditions or using a longer PEG linker if available.
Issue 2: Protein Aggregation or Loss of Activity
Potential Cause Recommended Solution
High Molar Excess of Linker A high degree of labeling can lead to protein aggregation or loss of function. Reduce the molar excess of the linker in the reaction.
Harsh Reaction Conditions For sensitive proteins, perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. Ensure the pH of the reaction buffer is not at an extreme that could denature your protein.
Presence of Organic Solvent If dissolving the linker in DMSO or DMF, keep the final concentration of the organic solvent in the reaction mixture low (typically under 10-20%).
Conformational Changes Conjugation can sometimes induce conformational changes in a protein. Characterize the final conjugate to ensure its structure and activity are maintained.

Quantitative Data Summary

Table 1: NHS Ester Reaction Parameters

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester stability.
Temperature 4°C - Room TemperatureLower temperatures may require longer incubation times.
Reaction Time 30 min - 4 hours (RT) or Overnight (4°C)Dependent on temperature and reactant concentrations.
Molar Excess (Linker:Protein) 10- to 50-foldHigher excess for dilute protein solutions.

Table 2: Half-life of NHS Ester Hydrolysis

pHTemperatureHalf-life
7.00°C4 - 5 hours
8.64°C10 minutes

Table 3: SPAAC Reaction Parameters

ParameterRecommended RangeNotes
pH ~7.4Standard physiological buffers like PBS are suitable.
Temperature 4°C - 37°CReaction proceeds well at room temperature.
Reaction Time 2 - 12 hoursCan be incubated overnight at 4°C.
Molar Excess (Azide:Sco) 1.5- to 5-foldEnsures efficient consumption of the Sco-labeled molecule.

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using this compound

This protocol describes the conjugation of a protein (Protein-NH2) to an azide-modified molecule (Molecule-N3).

Step 1: Activation of this compound with EDC/NHS

  • Equilibrate this compound, EDC, and NHS to room temperature.

  • Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • In a separate tube, dissolve EDC and NHS in an appropriate activation buffer (e.g., MES buffer, pH 4.7-6.0) to a stock concentration of 100 mM each.

  • To activate the this compound, mix it with a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS.

  • Incubate at room temperature for 15-30 minutes.

Step 2: Conjugation of Activated Linker to Protein-NH2

  • Dissolve your protein in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 1-10 mg/mL.

  • Add a 10- to 20-fold molar excess of the freshly activated Sco-peg3-NHS ester solution to the protein solution.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Optional: Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Remove excess, unreacted linker using a desalting column or dialysis. You now have Protein-peg3-Sco.

Step 3: SPAAC Reaction with Azide-Modified Molecule

  • To the purified Protein-peg3-Sco, add a 1.5- to 5-fold molar excess of your azide-modified molecule (Molecule-N3).

  • Ensure the reaction is in a suitable buffer, such as PBS, pH 7.4.

  • Incubate for 2-12 hours at room temperature or overnight at 4°C.

  • Purify the final conjugate (Protein-peg3-Molecule) using an appropriate method such as size-exclusion chromatography to remove any unreacted azide-modified molecule.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: NHS Ester Activation cluster_step2 Step 2: Amine Conjugation cluster_step3 Step 3: SPAAC Reaction Sco_COOH This compound Activated_Linker Sco-peg3-NHS Sco_COOH->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Activated_Linker_2 Sco-peg3-NHS Protein_NH2 Protein-NH2 Sco_Protein Protein-peg3-Sco Protein_NH2->Sco_Protein Sco_Protein_2 Protein-peg3-Sco Activated_Linker_2->Sco_Protein Conjugation (pH 7.2-8.5) Azide_Molecule Molecule-N3 Final_Conjugate Final Bioconjugate Azide_Molecule->Final_Conjugate Sco_Protein_2->Final_Conjugate SPAAC (pH ~7.4)

Caption: Workflow for two-step bioconjugation using this compound.

NHS_Ester_Reaction cluster_main NHS Ester Reaction Pathways NHS_Ester Sco-peg3-NHS Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Product Unreactive Carboxylic Acid (Side Product) NHS_Ester->Hydrolyzed_Product Hydrolysis (competing reaction, increases at high pH) Protein_NH2 Protein-NH2 Protein_NH2->Conjugate Water H2O (Hydrolysis) Water->Hydrolyzed_Product

Caption: Competing reactions in NHS ester conjugation.

Troubleshooting_Tree Start Low Conjugation Yield Check_pH Is reaction pH in optimal range? Start->Check_pH Check_Buffer Is buffer amine-free (for NHS ester reaction)? Check_pH->Check_Buffer Yes Solution_pH Adjust pH to 7.2-8.5 for NHS ester reaction Check_pH->Solution_pH No Check_Reagents Are reagents fresh and handled correctly? Check_Buffer->Check_Reagents Yes Solution_Buffer Use non-amine buffer (e.g., PBS) Check_Buffer->Solution_Buffer No Check_Ratio Is molar ratio optimized? Check_Reagents->Check_Ratio Yes Solution_Reagents Prepare NHS ester fresh; store reagents in desiccator Check_Reagents->Solution_Reagents No Solution_Ratio Titrate molar excess of linker Check_Ratio->Solution_Ratio No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Navigating the Challenges of SCO-PEG3-COOH Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SCO-PEG3-COOH linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of these versatile linkers in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is a this compound linker and what are its primary applications?

A this compound is a heterobifunctional linker that contains two key reactive groups: a strained cyclooctyne (SCO) and a carboxylic acid (-COOH), separated by a three-unit polyethylene glycol (PEG) spacer.

  • SCO (Strained Cyclooctyne): This group enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation to azide-containing molecules. This reaction is bioorthogonal, meaning it can proceed efficiently in complex biological environments without interfering with native biochemical processes.

  • -COOH (Carboxylic Acid): This group can be activated to react with primary amines (e.g., on lysine residues of proteins) to form stable amide bonds.

  • PEG3 Spacer: The hydrophilic PEG spacer enhances solubility in aqueous buffers, reduces aggregation, and can minimize steric hindrance during conjugation.[1][2]

This dual functionality makes this compound linkers ideal for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise and stable linkages are critical.[3]

Q2: What is the mechanism of the SCO group's reaction in copper-free click chemistry?

The SCO group reacts with an azide-functionalized molecule through a mechanism called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a type of [3+2] cycloaddition reaction driven by the high ring strain of the cyclooctyne.[1][] The release of this strain upon forming a stable triazole ring is the thermodynamic driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.

Q3: How do I activate the carboxylic acid group for conjugation to amines?

The carboxylic acid group is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first forms a highly reactive O-acylisourea intermediate with EDC, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines to form a stable amide bond.

Q4: What are the optimal storage and handling conditions for this compound linkers?

To ensure the stability and reactivity of your this compound linker, it is recommended to store it at -20°C in a dry, dark environment. Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can lead to hydrolysis of the reactive groups. For preparing stock solutions, use anhydrous solvents like DMSO or DMF.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield (SCO-Azide Reaction) Inefficient Reaction Kinetics Optimize reaction buffer and pH. HEPES buffer at a slightly alkaline pH (7.5-8.5) can increase the reaction rate. Increase the reaction time and/or temperature (room temperature or 37°C).
Steric Hindrance The PEG3 spacer is designed to reduce steric hindrance, but if the azide on your molecule is in a sterically crowded environment, consider a longer PEG spacer if available.
Degradation of SCO Linker Ensure proper storage conditions (-20°C, protected from moisture and light). Prepare fresh solutions before each experiment. Avoid acidic conditions which can lead to degradation.
Presence of Competing Thiols Free thiols (e.g., from cysteine residues) can react with the SCO group in a side reaction. If possible, block free thiols with a reagent like iodoacetamide prior to conjugation.
Low or No Conjugation Yield (-COOH Amine Reaction) Suboptimal pH The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS-ester with the amine is favored at a pH of 7.2-8.5. A two-step protocol with pH adjustment is recommended.
Hydrolysis of Activated Ester The NHS ester is susceptible to hydrolysis, especially at higher pH. Prepare the activated linker immediately before use and work expeditiously.
Presence of Amine-Containing Buffers Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the activated linker. Use non-amine-containing buffers like PBS or HEPES.
Inactive EDC/NHS Reagents EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and prepare fresh solutions for each experiment.
Poor Solubility of the Conjugate Hydrophobicity of the Conjugated Molecule The PEG3 spacer enhances water solubility. However, if you are conjugating a very hydrophobic molecule, you may need to add organic co-solvents (e.g., DMSO, DMF) to the reaction buffer. Ensure the co-solvent is compatible with your biomolecule.
Aggregation Poor solubility can lead to aggregation. In addition to using co-solvents, ensure your protein concentration is not excessively high.
Inconsistent Results Batch-to-Batch Variability of Linker Verify the purity and reactivity of each new batch of the this compound linker.
Variability in Reaction Conditions Carefully control and document all reaction parameters, including pH, temperature, and incubation times, for each experiment.

Experimental Protocols

Protocol: Two-Step Conjugation of this compound to a Protein

This protocol first activates the carboxylic acid of the this compound linker and then conjugates it to the primary amines of a target protein.

Materials:

  • This compound Linker

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns for buffer exchange

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add Activation Buffer to dilute the linker to a suitable concentration (e.g., 1 mM).

    • Add a 10-fold molar excess of EDC stock solution.

    • Immediately add a 25-fold molar excess of Sulfo-NHS stock solution.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation to Protein:

    • Adjust the pH of the activated linker solution to 7.2-7.5 with a suitable buffer if necessary.

    • Immediately add the activated linker solution to your protein solution. A 10-20 fold molar excess of the linker to the protein is a good starting point for optimization.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by buffer exchange into a suitable storage buffer using a desalting column.

Protocol: SPAAC Reaction of SCO-Functionalized Protein with an Azide-Containing Molecule

Materials:

  • SCO-functionalized protein (from the previous protocol)

  • Azide-containing molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

    • Add the azide-containing molecule solution to the SCO-functionalized protein. A 1.5 to 3-fold molar excess of the azide molecule over the protein is a recommended starting point.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Reaction times may require optimization. For faster kinetics, the reaction can be performed at 37°C.

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizations

G cluster_activation Carboxylic Acid Activation cluster_conjugation Amine Conjugation SCO_PEG3_COOH This compound EDC_NHS + EDC / Sulfo-NHS (pH 4.5-6.0) SCO_PEG3_COOH->EDC_NHS Activated_Linker SCO-PEG3-NHS Ester EDC_NHS->Activated_Linker Target_Protein Target Protein (with -NH2) Activated_Linker->Target_Protein + pH_Adjust pH 7.2-8.5 Target_Protein->pH_Adjust SCO_Protein SCO-PEG3-Protein Conjugate pH_Adjust->SCO_Protein

Workflow for this compound conjugation to an amine-containing protein.

G SCO_Protein SCO-PEG3-Protein Conjugate SPAAC_Reaction SPAAC Reaction (pH 7.4, RT or 37°C) SCO_Protein->SPAAC_Reaction Azide_Molecule Azide-Containing Molecule Azide_Molecule->SPAAC_Reaction + Final_Conjugate Final Bioconjugate SPAAC_Reaction->Final_Conjugate

Workflow for the SPAAC reaction of a SCO-functionalized protein.

References

Technical Support Center: Optimizing Sco-peg3-cooh Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sco-peg3-cooh reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing buffer conditions and troubleshooting common issues encountered during bioconjugation experiments involving NHS-ester chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS-ester activated this compound with a primary amine?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2] Within this range, the primary amine groups on molecules like proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be effective nucleophiles, facilitating the reaction.[1][3] A pH below this range will result in protonated, unreactive amines, while a pH above 8.5 significantly accelerates the hydrolysis of the NHS ester, which competes with the desired conjugation reaction and reduces the overall yield.[1] For many applications, a pH of 8.3-8.5 is considered optimal.

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is crucial to select a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

  • Compatible Buffers: Phosphate-buffered saline (PBS), Borate buffers, Carbonate-bicarbonate buffers, and HEPES buffers are all suitable for NHS ester conjugation reactions.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will quench the reaction. If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.

Q3: What is the primary side reaction that competes with the desired conjugation, and how can I minimize it?

The primary competing side reaction is the hydrolysis of the NHS ester, where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis is highly pH-dependent, increasing significantly at higher pH values.

Strategies to Minimize Hydrolysis:

  • Control pH: Maintain the reaction pH within the optimal 7.2-8.5 range.

  • Fresh Reagents: Prepare the NHS ester solution immediately before use. Do not prepare stock solutions in aqueous buffers for storage.

  • Concentration: The rate of hydrolysis is a more significant competitor in dilute protein or molecule solutions. If possible, increase the concentration of your reactants to favor the bimolecular conjugation over the unimolecular hydrolysis. A protein concentration of 1-10 mg/mL is often recommended.

  • Temperature: Lowering the reaction temperature (e.g., performing the reaction at 4°C instead of room temperature) can help control the rate of hydrolysis.

Q4: How should I handle and dissolve NHS ester reagents like activated this compound?

NHS esters are highly sensitive to moisture. They should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation. For NHS esters with poor aqueous solubility, it is recommended to first dissolve them in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding them to the reaction buffer. The final concentration of the organic solvent in the reaction should typically be kept below 10%.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

Problem Potential Cause Recommended Solution
Low Conjugation Yield NHS Ester Hydrolysis: The reagent was inactivated by moisture or high pH.Ensure proper storage and handling of the NHS ester. Prepare solutions fresh in anhydrous DMSO or DMF. Verify the reaction buffer pH is within the optimal 7.2-8.5 range.
Suboptimal pH: The pH is too low, leading to protonated, unreactive amines.Confirm the pH of your reaction buffer. The optimal range is typically 7.2-8.5.
Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine).Perform a buffer exchange into a compatible buffer like PBS, Borate, or HEPES.
Low Reactant Concentration: Dilute solutions favor hydrolysis over conjugation.Increase the concentration of the protein/molecule to be labeled (1-10 mg/mL is a good starting point).
Protein/Molecule Aggregation High Degree of Labeling: Excessive modification can alter the protein's properties and lead to aggregation.Optimize the molar ratio of the NHS ester to your target molecule. Perform small-scale pilot reactions with varying ratios to find the optimal condition.
Solvent Effects: The organic solvent used to dissolve the NHS ester may cause instability.Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture below 10%.
Reagent Solubility Issues Poor Aqueous Solubility: The NHS ester precipitates when added to the aqueous buffer.Dissolve the NHS ester in a small volume of dry DMSO or DMF before adding it dropwise to the reaction buffer with gentle stirring.

Data Presentation

Table 1: Effect of pH on NHS Ester Stability

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~60 minutes
8.54~20-30 minutes
8.6410 minutes
9.04<10 minutes
Table 2: Recommended Buffer Systems for NHS Ester Reactions
Buffer SystempH RangeConcentration (Typical)Compatibility Notes
Phosphate-Buffered Saline (PBS)7.2 - 7.51X (e.g., 10 mM Phosphate)Widely compatible and commonly used.
Sodium Bicarbonate / Carbonate8.0 - 9.00.1 MEffective, but pH can be at the higher end of the optimal range, increasing hydrolysis risk.
HEPES7.0 - 8.050 - 100 mMGood buffering capacity in the physiological range.
Borate8.0 - 9.050 - 100 mMA good alternative to phosphate buffers.

Experimental Protocols

General Protocol for Conjugation of an Amine-Containing Molecule with Activated this compound

This protocol provides a general procedure. The amounts, concentrations, and reaction times should be optimized for your specific application.

  • Prepare Amine-Free Buffer: Prepare a suitable reaction buffer such as 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5. Ensure the buffer is free from any primary amine contaminants.

  • Prepare Target Molecule Solution: Dissolve your amine-containing molecule (e.g., protein) in the prepared conjugation buffer at a concentration of 1-10 mg/mL. If the molecule is in an incompatible buffer (like Tris), perform a buffer exchange via dialysis or a desalting column.

  • Prepare NHS Ester Solution: Immediately before use, equilibrate the vial of NHS-ester activated this compound to room temperature. Dissolve the reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Initiate Reaction: Add a calculated molar excess (e.g., 10 to 20-fold) of the dissolved NHS ester to the target molecule solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours at 4°C. Optimal time and temperature may need to be determined empirically for your specific system.

  • Quenching (Optional): To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts (like N-hydroxysuccinimide) from the final conjugate. This is typically achieved using size-exclusion chromatography, a desalting column, or dialysis.

Visualizations

G cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amine Coupling Sco_COOH This compound EDC_NHS EDC / NHS pH 4.5-6.0 Sco_COOH->EDC_NHS Activation Activated_PEG Sco-peg3-NHS Ester (Amine-Reactive) EDC_NHS->Activated_PEG Target_Amine Target Molecule (e.g., Protein-NH2) Activated_PEG->Target_Amine Coupling pH 7.2-8.5 Conjugate Stable Amide Bond (Final Conjugate) Target_Amine->Conjugate G start Low Conjugation Yield? check_ph Is pH between 7.2-8.5? start->check_ph ph_ok Yes check_ph->ph_ok Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_buffer Is buffer amine-free (e.g., PBS, Borate)? buffer_ok Yes check_buffer->buffer_ok Yes change_buffer Buffer exchange to PBS, HEPES, or Borate check_buffer->change_buffer No check_reagent Was NHS ester dissolved immediately before use? reagent_ok Yes check_reagent->reagent_ok Yes remake_reagent Prepare fresh NHS ester solution in anhydrous DMSO/DMF check_reagent->remake_reagent No check_conc Is reactant concentration >1 mg/mL? increase_conc Increase reactant concentration check_conc->increase_conc No ph_ok->check_buffer buffer_ok->check_reagent reagent_ok->check_conc

References

Technical Support Center: Preventing Aggregation During SCO-PEG3-COOH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during bioconjugation with SCO-PEG3-COOH.

Understanding the Reagent: this compound

This compound is a heterobifunctional linker. The terminal carboxylic acid (-COOH) can be activated (e.g., using EDC/NHS) to form a reactive N-hydroxysuccinimide (NHS) ester, which then couples with primary amines (e.g., lysine residues) on proteins or other biomolecules. The "SCO" moiety is understood to be a cyclooctyne group, which is utilized in copper-free click chemistry (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC) to react with azide-functionalized molecules. The PEG3 spacer is a short polyethylene glycol chain that enhances the hydrophilicity and solubility of the linker and the resulting conjugate.[1]

Aggregation during conjugation can be a significant challenge, leading to loss of product, reduced biological activity, and potential immunogenicity.[2] This guide will help you identify the causes of aggregation and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of protein aggregation when using an activated this compound (NHS ester) linker?

A2: Protein aggregation after labeling with an NHS-ester crosslinker can stem from several factors:

  • Over-labeling: The addition of too many linker molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility.[3]

  • Increased Hydrophobicity: The cyclooctyne (SCO) group can be hydrophobic.[4] Conjugating multiple linkers to the protein surface can create hydrophobic patches that promote self-association and aggregation.[5]

  • Sub-optimal Buffer Conditions: An incorrect pH, low ionic strength, or the absence of stabilizing additives can make the protein more susceptible to aggregation during and after the labeling reaction.

  • High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.

  • Reagent Precipitation: The this compound reagent itself may have limited aqueous solubility, and if not properly dissolved before addition to the aqueous protein solution, it can precipitate, which can co-precipitate the protein.

Q2: How does the SCO (cyclooctyne) group contribute to aggregation?

A2: The SCO group, being a strained alkyne, can be relatively hydrophobic. When multiple SCO groups are conjugated to a protein's surface, they can increase the overall hydrophobicity of the protein, leading to aggregation. Additionally, while primarily reactive towards azides, some highly reactive cyclooctynes can have side reactions with thiols (cysteine residues) under certain conditions, potentially leading to intermolecular crosslinking and aggregation.

Q3: What is the optimal pH for the conjugation of an NHS-activated this compound to a protein?

A3: The optimal pH for NHS ester coupling to primary amines is a compromise between maximizing the reactivity of the amine groups and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended. A common starting point is a phosphate or bicarbonate buffer at pH 8.3-8.5. It is crucial to use an amine-free buffer, such as PBS, HEPES, or borate buffer, as amine-containing buffers (like Tris) will compete for reaction with the NHS ester.

Q4: Can temperature affect the conjugation reaction and lead to aggregation?

A4: Yes, temperature plays a significant role. While higher temperatures can increase the reaction rate, they can also promote protein unfolding and aggregation. Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration can slow down both the labeling reaction and the process of protein unfolding and aggregation.

Q5: What are some recommended additives to include in the reaction buffer to prevent aggregation?

A5: Several additives can help maintain protein stability and prevent aggregation. These include:

  • Sugars and Polyols: Sucrose, trehalose, glycerol, and sorbitol can act as protein stabilizers.

  • Amino Acids: L-Arginine and L-Glutamate can suppress non-specific protein-protein interactions.

  • Non-ionic Surfactants: Low concentrations of surfactants like Polysorbate 20 (Tween 20) can prevent surface-induced aggregation.

  • Reducing Agents: For proteins with cysteine residues not involved in the intended conjugation, a mild reducing agent like TCEP can help prevent disulfide bond-mediated aggregation.

Troubleshooting Guides

Issue 1: Visible precipitation or turbidity is observed during or immediately after adding the activated this compound reagent.

Possible CauseRecommended Solution
Reagent Precipitation The activated this compound may have limited aqueous solubility. Dissolve the reagent in a small amount of a compatible, anhydrous organic solvent (e.g., DMSO or DMF) before adding it to the protein solution. Keep the final concentration of the organic solvent low (typically <10%).
High Local Reagent Concentration Add the dissolved reagent to the protein solution slowly and with gentle mixing. This prevents localized high concentrations that can cause rapid, uncontrolled reactions and precipitation.
Suboptimal Buffer pH Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 for NHS ester chemistry. Also, ensure the pH is at least 1-1.5 units away from the protein's isoelectric point (pI) to maintain a net charge and promote electrostatic repulsion.

Issue 2: The protein conjugate appears soluble initially but aggregates over time or during purification.

Possible CauseRecommended Solution
Over-labeling Reduce the molar excess of the this compound reagent in the reaction. Perform a titration experiment to find the optimal reagent-to-protein ratio that achieves the desired degree of labeling without causing aggregation.
Increased Hydrophobicity of the Conjugate The conjugated SCO groups increase the hydrophobicity of the protein. Include stabilizing additives in the reaction and purification buffers (see Table 1). Consider using a more hydrophilic version of the linker if available.
Intermolecular Crosslinking If the target protein has free cysteines, consider temporarily blocking them with a reversible agent like N-ethylmaleimide (NEM) before the NHS ester conjugation step.
Low Protein Stability in the Purification Buffer Screen for a suitable purification buffer with different pH, ionic strength, or additives. Perform purification at a lower temperature.

Quantitative Data Summary

Table 1: Common Stabilizing Additives to Prevent Aggregation

Additive ClassExample AdditiveRecommended ConcentrationMechanism of Action
Sugars/Polyols Glycerol10-50% (v/v)Stabilize protein structure by preferential hydration and increasing viscosity.
Sucrose, Trehalose5-10% (w/v)Stabilize protein structure by preferential hydration.
Amino Acids L-Arginine50 mM - 2 MSuppress aggregation by binding to charged and hydrophobic patches on the protein surface.
L-Glutamate50 mM - 2 MOften used with L-Arginine to maintain pH neutrality and suppress aggregation.
Detergents Polysorbate 20 (Tween 20)0.05-1% (v/v)Solubilize aggregates by interacting with hydrophobic regions.
Salts NaCl, KCl50-500 mMModulate electrostatic interactions between protein molecules.

Table 2: Recommended Starting Conditions for this compound (NHS Ester) Conjugation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (start with 8.3-8.5)Balances amine reactivity and NHS ester hydrolysis.
Temperature 4°C to Room Temperature (25°C)Lower temperatures can reduce aggregation but may require longer reaction times.
Reaction Time 1 - 4 hours (can be extended to overnight at 4°C)Should be optimized for the specific protein and desired degree of labeling.
Buffer Amine-free buffers (Phosphate, Bicarbonate, HEPES, Borate)Avoid buffers containing primary amines like Tris.
Reagent Solvent Anhydrous DMSO or DMFUse high-quality, amine-free solvent.
Molar Ratio (Linker:Protein) 5 to 20-fold molar excessThis is a common starting point and should be optimized via titration.
Protein Concentration 1 - 5 mg/mLLower concentrations reduce the risk of intermolecular interactions.

Experimental Protocols

Protocol 1: Screening for Optimal Molar Ratio of this compound

Objective: To determine the optimal molar excess of the activated this compound linker that provides sufficient labeling with minimal aggregation.

Materials:

  • Protein stock solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated this compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Microcentrifuge tubes

  • Method for analyzing aggregation (e.g., Size-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS), or turbidity measurement at 350 nm)

Methodology:

  • Prepare a series of reactions in microcentrifuge tubes, each with the same amount of protein.

  • Add varying molar excesses of the activated this compound stock solution to each tube (e.g., 5x, 10x, 15x, 20x).

  • Incubate the reactions for a set time at a specific temperature (e.g., 1 hour at room temperature or 4 hours at 4°C) with gentle mixing.

  • (Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

  • Analyze each reaction for the presence of aggregates using your chosen analytical method.

  • Select the highest molar ratio that does not result in significant aggregation.

Protocol 2: Screening of Stabilizing Additives

Objective: To identify effective additives that prevent aggregation during the conjugation reaction.

Materials:

  • Protein stock solution

  • Activated this compound stock solution

  • Reaction buffer

  • Stock solutions of various additives (see Table 1)

  • Microcentrifuge tubes

  • Method for analyzing aggregation

Methodology:

  • Prepare a series of protein solutions in the reaction buffer, each containing a different additive at its recommended concentration. Include a control with no additive.

  • Incubate the protein-additive mixtures on ice for 15-30 minutes.

  • Initiate the conjugation reaction by adding the activated this compound at a predetermined molar ratio to each tube.

  • Incubate the reactions as previously optimized.

  • Monitor for aggregation in each sample.

  • Identify the additive(s) that most effectively prevent aggregation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation & Troubleshooting cluster_analysis Analysis & Purification protein_prep Prepare Protein in Amine-Free Buffer conjugation Perform Conjugation (Optimized Conditions) protein_prep->conjugation reagent_prep Prepare Activated This compound reagent_prep->conjugation aggregation_check Monitor for Aggregation conjugation->aggregation_check troubleshoot Troubleshoot: - Adjust Molar Ratio - Optimize Buffer (pH, Additives) - Lower Temperature - Lower Protein Concentration aggregation_check->troubleshoot Aggregation Observed analysis Analyze Conjugate (SEC, DLS, MS) aggregation_check->analysis No Aggregation troubleshoot->conjugation purification Purify Conjugate analysis->purification final_product Stable Conjugate purification->final_product

Caption: Experimental workflow for this compound conjugation and troubleshooting aggregation.

signaling_pathway cluster_reactants Reactants cluster_activation Activation cluster_conjugation Conjugation protein Protein-NH2 (e.g., Lysine) conjugate Protein-NH-CO-PEG3-SCO (Stable Amide Bond) protein->conjugate linker This compound edc_nhs EDC / NHS linker->edc_nhs activated_linker SCO-PEG3-NHS Ester edc_nhs->activated_linker pH 7.2 - 8.5 activated_linker->conjugate

Caption: Amine conjugation pathway for this compound via NHS ester activation.

logical_relationship protein Soluble Protein linker Addition of Hydrophobic Linker (this compound) protein->linker hydrophobic_patches Increased Surface Hydrophobicity linker->hydrophobic_patches aggregation Protein Aggregation (Precipitation) hydrophobic_patches->aggregation stabilizers Stabilizing Additives (e.g., Arginine, Sucrose) stabilizers->hydrophobic_patches Mitigates

References

Technical Support Center: Purity Assessment of Sco-peg3-cooh Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for assessing the purity of bioconjugates synthesized using Sco-peg3-cooh linkers. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is an this compound conjugate and why is purity assessment critical?

An this compound conjugate is a bioconjugate created using a linker that has a three-unit polyethylene glycol (PEG) chain (peg3), a terminal carboxylic acid (COOH), and a specific reactive group abbreviated as "Sco". This linker connects a biomolecule (like a protein, antibody, or peptide) to another molecule (like a small molecule drug or a fluorescent dye). Purity assessment is critical because impurities, such as unreacted starting materials, aggregates, or undesired side-products, can compromise the safety, efficacy, and stability of the final product, which is especially important in therapeutic and diagnostic applications.[1][2]

Q2: What are the common impurities in a this compound conjugation reaction?

Common impurities include:

  • Unconjugated Biomolecule: The starting protein, antibody, or peptide that did not react with the linker.

  • Unreacted or Hydrolyzed Linker: Excess this compound linker that remains after the reaction.

  • Aggregates: High molecular weight species formed by the association of multiple conjugate or biomolecule units.[3]

  • Positional Isomers: Conjugates where the linker has attached to different sites on the biomolecule.

  • Species with Varying Linker-to-Biomolecule Ratios: For example, in antibody-drug conjugates (ADCs), molecules may have different numbers of drugs attached, leading to heterogeneity.[2]

Q3: What are the primary analytical techniques for assessing the purity of these conjugates?

The most powerful and widely used techniques are based on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4] Key HPLC methods include:

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their size in solution and is excellent for detecting and quantifying aggregates or unreacted biomolecules.

  • Reversed-Phase Chromatography (RP-HPLC): Separates based on hydrophobicity and is effective for resolving species with different linker/drug loads or positional isomers.

  • Ion-Exchange Chromatography (IEX-HPLC): Separates based on the net surface charge of the molecules.

  • Hydrophobic Interaction Chromatography (HIC-HPLC): Also separates based on hydrophobicity but uses less harsh, non-denaturing conditions compared to RP-HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the conjugate and its components, providing definitive identification and structural information.

Q4: How do I choose the right analytical method for my specific conjugate?

The choice depends on the properties of your conjugate and the impurities you need to detect.

  • Start with SEC-HPLC to get a general overview of purity and to check for high molecular weight aggregates.

  • If your conjugation is expected to significantly change the hydrophobicity of the biomolecule (e.g., attaching a hydrophobic drug), RP-HPLC or HIC-HPLC are powerful choices.

  • If the conjugation process alters the overall charge of the biomolecule, IEX-HPLC will provide high-resolution separation.

  • Use LC-MS to confirm the identity of the main peak and other species observed in your HPLC analysis. Often, a combination of these "orthogonal" methods is required for a complete purity profile.

Q5: My PEGylated conjugate shows a broad peak in HPLC. Is this normal?

Some peak broadening can be normal for PEGylated proteins due to the inherent heterogeneity of the PEGylation reaction, which can result in a population of molecules with slight variations. However, severe peak tailing or broadening can also indicate issues such as sample aggregation, interaction with the column stationary phase, or the presence of multiple unresolved isoforms. Further investigation with orthogonal methods is recommended.

Q6: How can I quantify the amount of unreacted this compound linker?

Quantifying small PEG linkers can be challenging with standard UV detectors because they often lack a strong chromophore. Techniques better suited for this purpose include:

  • RP-HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) .

  • Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to detect and quantify the unreacted linker with high sensitivity and specificity.

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency / High Levels of Unreacted Biomolecule

Possible Cause (Question)Suggested Solution (Answer)
Are your reagents active? Reagents like EDC and NHS, which are often used to activate the COOH group on the linker, can hydrolyze if not stored properly. Use freshly opened vials or reagents known to be stored under dry conditions.
Is the pH of the reaction optimal? The optimal pH depends on the specific conjugation chemistry of the "Sco" group and the target functional group on the biomolecule. For reactions involving NHS esters (activated COOH), a pH of 7-9 is typically required for efficient coupling to primary amines.
Is the molar ratio of reactants appropriate? The molar ratio of the linker to the biomolecule directly affects the conjugation efficiency. An insufficient molar excess of the linker may lead to incomplete conjugation. Optimize this ratio based on your specific reactants.
Did you purify the conjugate correctly? Ensure your purification method (e.g., desalting column, dialysis) is suitable for removing small molecules like the unreacted linker while retaining your much larger conjugate.

Problem 2: Presence of Aggregates in the Final Product

Possible Cause (Question)Suggested Solution (Answer)
How can I detect and quantify aggregates? Size-Exclusion Chromatography (SEC-HPLC) is the gold standard method for separating and quantifying high molecular weight aggregates from the desired monomeric conjugate.
Is the buffer composition causing aggregation? Suboptimal buffer conditions (e.g., pH, ionic strength) can lead to protein aggregation. Screen different buffer formulations to find one that maintains the stability of your conjugate.
Is the degree of conjugation too high? Attaching too many linker-payload molecules, especially if they are hydrophobic, can induce aggregation. Consider reducing the molar ratio of the linker in the conjugation reaction.

Problem 3: Difficulty Separating Conjugate Isoforms

Possible Cause (Question)Suggested Solution (Answer)
My SEC-HPLC shows a single peak, but I suspect heterogeneity. What should I do? SEC separates by size, and different isoforms are often the same size. Use a higher-resolution, orthogonal method like RP-HPLC , IEX-HPLC , or HIC-HPLC , which separate based on hydrophobicity or charge, to resolve these species.
My RP-HPLC peaks are broad and poorly resolved. How can I improve this? Optimize the gradient, flow rate, and column temperature. Increasing the column temperature can sometimes improve peak shape for large proteins. Experiment with different column chemistries (e.g., C4, C8, C18) to find the best selectivity.

Quantitative Data Summary

The selection of an HPLC method is crucial for accurate purity assessment. The following table compares the most common techniques used for analyzing PEGylated bioconjugates.

FeatureSize-Exclusion (SEC-HPLC)Reversed-Phase (RP-HPLC)Ion-Exchange (IEX-HPLC)Hydrophobic Interaction (HIC-HPLC)
Principle Separation by hydrodynamic radius (size)Separation by hydrophobicitySeparation by net surface chargeSeparation by hydrophobicity
Primary Use Quantifying aggregates and high molecular weight species.Separating positional isomers and species with different drug-to-antibody ratios (DAR).Separating charge variants that arise from conjugation.Analyzing DAR and other variants under non-denaturing conditions.
Advantages Mild, non-denaturing mobile phases; robust and reliable.High resolving power for subtle differences in hydrophobicity.High resolving power for charge-based differences.Maintains protein structure; less denaturing than RP-HPLC.
Limitations Low resolution for molecules of similar size; cannot separate isomers.Can use harsh organic solvents and high temperatures that may denature the protein.Sensitive to buffer pH and salt concentration; may not resolve neutral species.Lower capacity compared to RP-HPLC; sensitive to salt concentration.

Experimental Protocols & Workflows

General Purity Assessment Workflow

The following diagram illustrates a typical workflow for the purification and analysis of a this compound conjugate.

G cluster_0 Purification & Analysis Workflow A Crude Conjugation Reaction Mixture B Initial Cleanup (e.g., Desalting Column, TFF) A->B Remove unreacted small molecules C SEC-HPLC Analysis B->C Assess aggregation E High-Resolution Analysis (RP-HPLC, IEX-HPLC, or HIC-HPLC) B->E Assess product-related impurities G LC-MS Analysis B->G Confirm identity D Aggregate & HMW Impurity Quantification C->D I Final Purity Report D->I F Isoform & LMW Impurity Quantification E->F F->I H Identity Confirmation (Molecular Weight) G->H H->I

A typical workflow for conjugate purification and purity analysis.
Decision Guide for Method Selection

Choosing the right analytical technique is key. This diagram helps guide the selection process based on the expected differences between the conjugate and its impurities.

G cluster_1 Start What is the primary expected difference between your conjugate and key impurities? Size Size (e.g., Aggregates vs. Monomer) Start->Size Charge Charge (e.g., Modification of charged residues) Start->Charge Hydrophobicity Hydrophobicity (e.g., Attachment of a drug) Start->Hydrophobicity SEC Use SEC-HPLC Size->SEC IEX Use IEX-HPLC Charge->IEX RP_HIC Use RP-HPLC or HIC-HPLC Hydrophobicity->RP_HIC Identity Need to confirm mass and structure? SEC->Identity IEX->Identity RP_HIC->Identity LCMS Use LC-MS Identity->LCMS

A decision tree for selecting the appropriate analytical method.
Protocol 1: Purity Assessment by Size-Exclusion HPLC (SEC-HPLC)

This method is used to separate species based on size and is the primary technique for quantifying aggregates.

  • Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm (or equivalent).

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 1-2 mg/mL.

  • Methodology:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis isocratically for a sufficient time (e.g., 20-30 minutes) to allow for the elution of all species.

    • Identify peaks based on their retention times. Aggregates will elute first, followed by the main conjugate monomer, and then any smaller fragments or impurities.

    • Integrate the peak areas to calculate the percentage of aggregates and the purity of the main species.

Protocol 2: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This method separates species based on hydrophobicity and is useful for resolving isoforms.

  • Column: C4 or C8 reversed-phase column suitable for proteins (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60-80°C (optimization may be required to improve peak shape).

  • Detector: UV at 214 nm or 280 nm.

  • Methodology:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%).

    • Inject the sample.

    • Apply a linear gradient of Mobile Phase B to elute the bound species (e.g., 20% to 80% B over 30 minutes).

    • More hydrophobic species will have longer retention times.

    • Integrate the peak areas to determine the relative abundance of each species.

References

Technical Support Center: Navigating Solubility Challenges with Sco-peg3-cooh Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sco-peg3-cooh conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a heterobifunctional linker containing a strained cyclooctyne (SCO) group and a carboxylic acid (COOH) group connected by a three-unit polyethylene glycol (PEG) spacer. The SCO group allows for copper-free click chemistry reactions with azide-containing molecules, while the carboxylic acid can be conjugated to primary amines. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate. These linkers are commonly used in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Q2: What are the general solubility properties of PEGylated compounds?

PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Generally, PEGylation increases the hydrophilicity and water solubility of conjugated molecules.[1][2] The ethylene oxide units in the PEG chain form hydrogen bonds with water, which can help to prevent aggregation and precipitation.[3][4]

Q3: I am having trouble dissolving the this compound linker itself. What do you recommend?

For easier handling of the often-solid this compound, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent.

Recommended Solvents for Stock Solutions:

SolventNotes
Dimethyl sulfoxide (DMSO)A common choice for creating high-concentration stock solutions.
Dimethylformamide (DMF)Another suitable organic solvent for dissolving PEG linkers.

Protocol for Preparing a Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-20 mM).

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light and moisture.

Q4: My this compound conjugate has precipitated out of my aqueous buffer. What are the potential causes?

Precipitation of a this compound conjugate can be caused by several factors:

  • Intrinsic properties of the conjugated molecule: The protein, antibody, or small molecule being conjugated may have poor intrinsic solubility.

  • High molecular weight and lipophilicity: The final conjugate, especially in the case of PROTACs, can be large and lipophilic, leading to poor aqueous solubility.

  • Solvent polarity shock: A rapid change in solvent polarity when diluting a concentrated DMSO stock of the conjugate into an aqueous buffer can cause precipitation.

  • Buffer conditions: The pH and ionic strength of the buffer may not be optimal for the solubility of the conjugate.

  • Aggregation: The conjugate may be prone to aggregation, leading to precipitation over time.

Troubleshooting Guides

Issue 1: Precipitate formation upon dilution of a conjugate stock solution into aqueous buffer.

This is a common issue, particularly for PROTACs and other large, hydrophobic conjugates.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting conjugate precipitation.

Detailed Experimental Protocols:

Protocol 1: Optimization of Final Solvent Concentration

The final concentration of organic solvents like DMSO should be minimized in cellular assays, ideally below 0.1%, to avoid toxicity. However, a slightly higher concentration may be necessary to maintain solubility in in vitro biochemical assays.

  • Prepare a high-concentration stock solution of your this compound conjugate in 100% DMSO (e.g., 10-50 mM).

  • Perform serial dilutions in your aqueous assay buffer.

  • Visually inspect for precipitation at each dilution step.

  • Determine the maximum tolerable final DMSO concentration that keeps your conjugate in solution at the desired working concentration.

Protocol 2: Utilizing Co-solvents

For particularly challenging conjugates, co-solvents can significantly improve solubility.

  • Prepare a high-concentration stock solution of the conjugate in 100% DMSO.

  • For a 1 mL final working solution, you can try a formulation approach. For example, mix your DMSO stock with a co-solvent like PEG300 before adding it to the aqueous buffer. A common starting ratio is to mix the DMSO stock with the co-solvent before the final dilution.

  • Ensure thorough mixing of the DMSO stock and co-solvent before adding to the buffer.

  • Gradually add the DMSO/co-solvent mixture to the aqueous buffer while vortexing to avoid localized high concentrations that can lead to precipitation.

Table 1: Common Co-solvents and Their Properties

Co-solventProperties & Recommended Use
PEG300/PEG400 Increases solubility of hydrophobic compounds. Often used in formulations for in vivo studies.
Ethanol Can improve solubility, but be mindful of its potential effects on protein structure and cell viability.
Glycerol Can act as a stabilizing agent and improve solubility.
Issue 2: The purified this compound conjugate is poorly soluble in the desired final buffer.

After purification, you may find that the conjugate is difficult to dissolve or precipitates out of the intended storage or assay buffer.

Troubleshooting Workflow:

Caption: Workflow for improving conjugate solubility in the final buffer.

Detailed Experimental Protocols:

Protocol 3: Buffer Condition Screening

The solubility of a protein- or antibody-conjugate can be highly dependent on the pH and ionic strength of the buffer.

  • Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.0). Common buffer systems include phosphate, histidine, and citrate.

  • Prepare another series of buffers at the optimal pH (determined in the previous step) with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 150 mM, 250 mM).

  • Attempt to dissolve a small, known amount of your lyophilized conjugate in each buffer to a target concentration.

  • Assess solubility by visual inspection for precipitation and by measuring the absorbance at 280 nm (for proteins) after centrifugation to remove any insoluble material.

Protocol 4: Use of Solubilizing Excipients

Excipients are often included in formulations to improve the solubility and stability of biotherapeutics.

  • Prepare stock solutions of various excipients (see Table 2).

  • Add the excipient to your optimal buffer (from Protocol 3) at various concentrations.

  • Dissolve your conjugate in the excipient-containing buffers and assess solubility as described above.

Table 2: Common Solubilizing Excipients for Protein Conjugates

Excipient ClassExamplesTypical Concentration RangeMechanism of Action
Sugars Sucrose, Trehalose5-10% (w/v)Stabilize protein structure and reduce aggregation.
Amino Acids Arginine, Glycine, Proline50-250 mMCan suppress aggregation and increase solubility.
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (v/v)Prevent surface-induced aggregation and improve wetting.

By systematically working through these FAQs and troubleshooting guides, researchers can effectively address and overcome solubility challenges associated with this compound conjugates, leading to more reliable and successful experiments.

References

Technical Support Center: Refining Purification Methods for Sco-peg3-cooh Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with the Sco-peg3-cooh linker.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound labeled proteins?

A1: The primary challenges arise from the heterogeneity of the labeling reaction and the physicochemical properties of the label itself.[] Key challenges include:

  • Heterogeneous Mixture: The reaction often results in a mix of the desired mono-labeled protein, unlabeled protein, multi-labeled protein species, and excess unreacted this compound linker.[]

  • Charge Heterogeneity: The terminal carboxyl group (-COOH) on the linker introduces a negative charge, which can vary depending on the buffer pH and the number of labels attached. This can lead to peak broadening or multiple peaks in ion-exchange chromatography.

  • Increased Hydrodynamic Radius: The PEG component significantly increases the protein's size, which is the basis for separation in size-exclusion chromatography (SEC).[]

  • Charge Shielding: The flexible PEG chain can mask the protein's native surface charges, altering its interaction with ion-exchange resins.[][2]

  • Hydrophobicity Changes: The cyclooctyne (Sco) group is hydrophobic, which can increase the protein's overall hydrophobicity and influence its behavior in hydrophobic interaction chromatography (HIC) and reverse-phase chromatography (RPC).

Q2: Which purification method is best for my this compound labeled protein?

A2: The optimal method depends on the specific properties of your target protein and the main impurities you need to remove. A multi-step approach is often necessary.

  • Size-Exclusion Chromatography (SEC): Excellent for removing unreacted, low-molecular-weight linkers and for separating aggregates from the monomeric protein. It can also separate unlabeled protein from the larger labeled protein.

  • Ion-Exchange Chromatography (IEX): Highly effective for separating proteins based on the degree of labeling (unlabeled, mono-labeled, multi-labeled) due to the charge introduced by the -COOH group.

  • Hydrophobic Interaction Chromatography (HIC): An orthogonal method that separates based on hydrophobicity. It can be effective in resolving species where the Sco group's hydrophobicity provides sufficient selectivity.

  • Reversed-Phase Chromatography (RP-HPLC): Offers high resolution, particularly for analyzing positional isomers on an analytical scale, but can be denaturing for some proteins.

Q3: How does the this compound linker affect my protein's isoelectric point (pI)?

A3: The terminal carboxylic acid (-COOH) on the linker has a pKa of approximately 4.5. At a pH above this value, the carboxyl group will be deprotonated (COO-), adding a negative charge for each attached linker. This will lower the overall isoelectric point (pI) of the protein conjugate. The magnitude of the pI shift depends on the number of linkers conjugated to the protein.

Q4: How can I determine the Degree of Labeling (DOL) for my purified protein?

A4: The Degree of Labeling (DOL), which is the average number of this compound molecules per protein, can be calculated using UV-Vis spectrophotometry. This is possible because the dibenzocyclooctyne (DBCO) core of the Sco group has a distinct UV absorbance maximum around 309 nm. The formula is:

DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)

Where:

  • A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).

  • CF is a correction factor for the DBCO absorbance at 280 nm (typically ~0.90).

Troubleshooting Guides

Problem 1: Low Yield of Labeled Protein After Purification
Possible Cause Suggested Solution
Protein Precipitation The increased hydrophobicity from the Sco group might cause aggregation. Keep the final DMSO concentration from the linker stock solution below 20%. Consider adding solubilizing agents to your buffers.
Protein Loss During Wash Steps Wash conditions may be too stringent, causing the labeled protein to elute prematurely. For IEX, decrease the salt concentration in the wash buffer. For HIC, increase the salt concentration in the wash buffer.
Irreversible Binding to Column The protein conjugate may be binding too strongly to the chromatography resin. For IEX, try a steeper elution gradient or a higher final salt concentration. For HIC, use a less hydrophobic resin or a steeper gradient to a lower salt concentration. For RP-HPLC, consider a different column chemistry or mobile phase modifier.
Labeled Protein Passing Through Membrane (Dialysis/Ultrafiltration) Ensure the Molecular Weight Cutoff (MWCO) of the membrane is significantly smaller than the molecular weight of your labeled protein.
Problem 2: Co-elution of Labeled and Unlabeled Protein
Possible Cause Suggested Solution
Insufficient Resolution in SEC The size difference between labeled and unlabeled protein may be too small for baseline separation. Use a longer column or a resin with a smaller particle size for higher resolution. Optimize the flow rate; a slower flow rate often improves resolution.
Inappropriate pH in IEX The charge difference between labeled and unlabeled protein is not being exploited effectively. Adjust the buffer pH to maximize the charge difference. For cation exchange, work at a pH between the pI of the unlabeled protein and the lower pI of the labeled protein. For anion exchange, work at a pH above both pIs.
Suboptimal Salt Gradient in IEX The elution gradient is too steep, causing species to elute together. Use a shallower salt gradient over a larger volume to improve separation between the unlabeled and mono-labeled species.
HIC Conditions Not Optimized The hydrophobicity difference is insufficient for separation under current conditions. Screen different HIC resins (e.g., Phenyl, Butyl, Octyl). Optimize the starting salt concentration; a higher concentration will promote stronger binding and may improve differential elution.
Problem 3: Presence of Unreacted Linker in Final Product
Possible Cause Suggested Solution
Inefficient Initial Cleanup The initial removal of excess linker was incomplete. Perform a desalting or buffer exchange step using a size-exclusion column (e.g., G-25) or a spin desalting column immediately after the labeling reaction and before high-resolution chromatography.
Incorrect MWCO for Dialysis The dialysis membrane pore size is too large to retain the protein but too small to allow the free linker to pass through efficiently. Use a dialysis membrane with a low MWCO (e.g., 3-10 kDa) to ensure the linker (MW < 1 kDa) can be removed while retaining the protein.
Co-elution in RP-HPLC The free linker may have similar retention properties to the protein under certain conditions. Ensure the initial post-reaction cleanup was performed. Optimize the gradient to ensure the small molecule linker elutes at the beginning of the run.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical performance characteristics for purifying a model mono-PEGylated protein (approx. 50 kDa) from its unlabeled form.

Method Typical Purity (%) Typical Yield (%) Resolution (Unlabeled vs. Mono-labeled) Key Advantage Key Disadvantage
SEC-HPLC >95%>90%ModerateExcellent for removing free linker and aggregates.Lower resolution for species of similar size.
IEX-HPLC >98%80-90%HighExcellent for separating by degree of labeling.Performance is highly pH-dependent; PEG can shield charges.
HIC-HPLC >95%75-85%VariableOrthogonal to SEC and IEX; good for process polishing.Can have lower capacity; requires high salt concentrations.
RP-HPLC >99% (analytical)VariableVery HighHighest resolution, can separate positional isomers.Can cause protein denaturation; less suitable for preparative scale.

Experimental Protocols & Workflows

Overall Experimental Workflow

The general process for labeling and purifying a this compound protein involves an initial labeling reaction, removal of excess linker, and subsequent high-resolution chromatographic purification.

G cluster_0 Step 1: Labeling cluster_1 Step 2: Initial Cleanup cluster_2 Step 3: High-Resolution Purification cluster_3 Step 4: Analysis p Protein in Amine-Free Buffer (e.g., PBS, pH 7.5) react Conjugation Reaction (RT, 1-2h) p->react linker This compound (NHS-activated) linker->react quench Quench Reaction (e.g., Tris buffer) react->quench desalt Desalting / SEC (e.g., G-25 Column) quench->desalt iex Ion-Exchange Chromatography (IEX) desalt->iex hic Hydrophobic Interaction Chromatography (HIC) iex->hic Orthogonal Polishing Step analysis Purity Check (SDS-PAGE, HPLC) DOL Calculation (UV-Vis) iex->analysis sec Size-Exclusion Chromatography (SEC) hic->sec Final Polish / Buffer Exchange hic->analysis sec->analysis G start Reaction Mixture (Post-Desalting) q1 Is the main challenge separating unlabeled from mono-labeled protein? start->q1 iex Use Ion-Exchange (IEX) - Exploits charge difference - Optimize pH and gradient q1->iex Yes sec Use High-Resolution SEC - Exploits size difference - Use long column, slow flow rate q1->sec No (main issue is aggregates or free linker) q2 Is the protein stable under high salt conditions? hic Use Hydrophobic Interaction (HIC) - Exploits hydrophobicity - Orthogonal to IEX/SEC q2->hic No iex->q2

References

Technical Support Center: Minimizing Non-Specific Binding with Sco-peg3-cooh

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sco-peg3-cooh. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding (NSB) and to offer solutions to common issues encountered during bioconjugation experiments using this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker used in bioconjugation. It contains three key components:

  • Sco (Strained Cyclooctyne): This is a reactive group that participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". It allows for the covalent attachment of this linker to molecules containing an azide group without the need for a copper catalyst, which can be toxic to living cells.

  • PEG3 (Polyethylene Glycol, 3 units): This is a short, hydrophilic spacer. The PEG component helps to increase the water solubility of the molecule and plays a crucial role in reducing non-specific binding by creating a hydration layer that repels proteins and other biomolecules.

  • COOH (Carboxylic Acid): This functional group can be activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with primary amines, such as those found on the surface of proteins (e.g., lysine residues).

This linker is commonly used to conjugate a molecule of interest (via the carboxyl group) to a target that has been modified to contain an azide group.

Q2: What is non-specific binding (NSB) and why is it a problem?

Non-specific binding refers to the undesirable adhesion of molecules to surfaces or other molecules without a specific, intended interaction. In the context of experiments with this compound, this can manifest as your conjugated molecule sticking to container walls, untargeted proteins, or cell membranes. NSB is a significant issue as it can lead to:

  • High background signals in imaging and assay experiments.

  • Reduced signal-to-noise ratio, making it difficult to detect the specific signal.

  • False positive results.

  • Depletion of the effective concentration of your reagent.

Q3: How does the PEG3 linker in this compound help to reduce non-specific binding?

Polyethylene glycol (PEG) is a hydrophilic and biochemically inert polymer. When attached to a molecule, it creates a flexible, water-soluble shield. This "PEGylation" helps to prevent non-specific binding in two primary ways:

  • Hydration Layer: The PEG chain attracts and organizes water molecules, forming a hydration layer. This layer acts as a physical barrier that repels the non-specific adsorption of proteins and other biomolecules.

  • Steric Hindrance: The flexible PEG chain sweeps through a volume of solution, creating a steric hindrance effect that physically blocks other molecules from non-specifically interacting with the conjugated molecule or the surface it's attached to.

Studies have shown that incorporating PEG linkers can significantly reduce non-specific protein binding.[1]

Q4: Can the cyclooctyne group itself contribute to non-specific binding?

Yes, the cyclooctyne moiety can be a source of non-specific binding. Strained cyclooctynes can be hydrophobic, which may lead to non-specific binding to proteins and cell membranes.[2] Additionally, some highly strained cyclooctynes can react with free thiols (e.g., from cysteine residues in proteins) in an azide-independent manner, leading to off-target labeling and what appears to be non-specific binding.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: High background fluorescence or signal in my negative controls.

  • Potential Cause: Non-specific binding of the this compound conjugate to surfaces or proteins.

  • Solutions:

    • Add a Blocking Agent: Incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) or casein before introducing the this compound conjugate. A common concentration for BSA is 1-3%.

    • Incorporate a Non-ionic Surfactant: Add a low concentration (e.g., 0.05% to 0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your washing buffers. This helps to disrupt weak, non-specific hydrophobic interactions.

    • Increase the Number and Duration of Washes: After the incubation step with your conjugate, increase the number of washing steps (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes) to more effectively remove non-specifically bound molecules.

    • Optimize Conjugate Concentration: You may be using too high a concentration of your this compound conjugate. Perform a titration experiment to determine the lowest effective concentration that still provides a good specific signal.

Issue 2: My SPAAC reaction is slow or has a low yield.

  • Potential Cause: Several factors can affect the efficiency of the SPAAC reaction.

  • Solutions:

    • Check Reagent Integrity: Strained cyclooctynes can be unstable with prolonged storage or under certain conditions (e.g., acidic pH).[4] Ensure your this compound is not degraded. If in doubt, use a fresh batch.

    • Address Solubility Issues: While the PEG3 linker improves water solubility, your conjugated molecule might still have poor solubility. Ensure that both the azide-containing molecule and the this compound conjugate are fully dissolved in the reaction buffer. You may need to use a small amount of a compatible organic co-solvent like DMSO or DMF.

    • Evaluate Steric Hindrance: Bulky groups near the azide or the cyclooctyne can physically block the reaction.[4] If possible, redesign your azide-labeled molecule to place the azide in a more accessible location.

    • Optimize Stoichiometry: An incorrect ratio of azide to cyclooctyne can lead to low yields. While a 1:1 ratio is theoretically sufficient, you may need to use a slight excess of one reagent. This should be optimized for your specific system.

Issue 3: I'm observing off-target labeling in my protein experiments.

  • Potential Cause: The strained cyclooctyne in this compound may be reacting with thiol groups on cysteine residues.

  • Solutions:

    • Thiol Capping: If your protein of interest does not require free thiols for its function, you can block them using a thiol-reactive agent like N-ethylmaleimide (NEM) prior to adding your this compound conjugate.

    • Competitive Thiol Scavenging: Adding a low concentration of a small molecule thiol, such as β-mercaptoethanol, to the reaction mixture has been shown to reduce the undesirable side reaction between cyclooctynes and cysteines.

    • Use a Less Reactive Cyclooctyne: If thiol reactivity is a persistent issue, consider using a different cyclooctyne-based linker that is known to have lower reactivity with thiols.

Data Presentation

The following table summarizes the impact of various blocking agents on reducing non-specific binding, based on data from similar immunoassay systems.

Blocking StrategyReduction in Non-Specific Binding (NSB)Enhancement in Specific SignalReference
No Blocking Agent BaselineBaseline
PEG-modified surface Up to 10-fold decrease in NSBUp to 6-fold increase
Addition of BSA Significant reduction in NSBMay slightly decrease specific signalGeneral Knowledge
Addition of Tween-20 Significant reduction in NSBVariable effect on specific signalGeneral Knowledge

Experimental Protocols

Protocol 1: General Procedure for Minimizing NSB in a Cell-Based Imaging Experiment

  • Cell Seeding and Azide Labeling: Seed your cells on a suitable imaging plate or slide. Introduce the azide-labeled molecule (e.g., an azide-modified sugar for glycan labeling) and incubate for the desired period.

  • Fixation and Permeabilization (if required): Wash the cells with Phosphate Buffered Saline (PBS). Fix the cells (e.g., with 4% paraformaldehyde). If your target is intracellular, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).

  • Blocking Step: Wash the cells with PBS. Incubate the cells with a blocking buffer (e.g., PBS containing 3% BSA and 0.1% Tween-20) for 1 hour at room temperature.

  • Conjugation with this compound: Prepare your this compound conjugate (e.g., fluorescently labeled) in the blocking buffer at the optimized concentration. Remove the blocking buffer from the cells and add the conjugate solution. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Remove the conjugate solution. Wash the cells 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20), with each wash lasting 5-10 minutes.

  • Imaging: Add mounting medium (with DAPI if nuclear staining is desired) and image the cells.

Protocol 2: Activating the Carboxyl Group of this compound for Protein Conjugation

This protocol describes the activation of the carboxylic acid on this compound to make it reactive towards primary amines on a protein.

  • Reagent Preparation:

    • Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

    • Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the same solvent.

  • Activation Reaction:

    • In a microcentrifuge tube, add the this compound solution.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the this compound.

    • Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Protein Conjugation:

    • The protein to be conjugated should be in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Add the activated this compound-NHS ester solution to the protein solution. The molar ratio of the linker to the protein will need to be optimized but can start at a 10 to 20-fold molar excess.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography, or spin filtration.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_spaac Step 3: SPAAC Reaction A This compound C Activated Sco-peg3-NHS Ester A->C + B EDC + NHS B->C + E Conjugated Protein C->E Reacts with D Protein with Amine Groups D->E G Final Labeled Product E->G Reacts with F Azide-labeled Target F->G

Caption: Workflow for a two-step conjugation using this compound.

nsb_mechanism cluster_no_peg Without PEG Linker cluster_with_peg With PEG3 Linker A Hydrophobic Cyclooctyne C Non-Specific Binding A->C B Protein Surface B->C D This compound F Hydration Layer (Repulsion) E Protein Surface

Caption: How the PEG linker helps to minimize non-specific binding.

References

impact of pH on Sco-peg3-cooh conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the conjugation efficiency of amine-reactive PEG linkers. The information is presented in a question-and-answer format to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for the impact of pH on Sco-peg3-cooh conjugation?

The conjugation of this compound to a biomolecule typically involves a two-step process. First, the terminal carboxylic acid (-COOH) of the PEG linker is activated, commonly forming an N-hydroxysuccinimide (NHS) ester. This activated linker then reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.

The pH of the reaction is a critical factor that governs two competing reactions:

  • Amine Reactivity: The primary amine on the target molecule must be in a deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At acidic pH, the amine is protonated (-NH3+), rendering it non-reactive. As the pH increases, more of the amine groups become deprotonated, increasing the rate of the desired conjugation reaction.[1][2]

  • NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][3][4]

Therefore, the optimal pH for conjugation is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.

Q2: What is the optimal pH range for this compound conjugation?

For most applications involving the conjugation of NHS-activated linkers to primary amines on biomolecules, the optimal pH range is between 7.2 and 8.5 . A pH of around 8.3-8.5 is often cited as a good starting point for maximizing the reaction yield.

Q3: What are the consequences of using a pH outside the optimal range?

  • Low pH (<7.0): At a lower pH, the majority of primary amines will be protonated and non-nucleophilic, leading to a significant decrease in the conjugation efficiency. While NHS ester hydrolysis is slower at lower pH, the lack of reactive amines will result in a low yield of the desired conjugate.

  • High pH (>8.5): At a higher pH, the rate of NHS ester hydrolysis becomes very rapid. This means the activated linker may be inactivated by water before it has a chance to react with the target amine, leading to a reduced conjugation yield.

Q4: Which buffers should I use for the conjugation reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the activated this compound.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • HEPES, pH 7.2-8.0

  • Sodium Bicarbonate, pH 8.3-8.5

  • Borate, pH 8.0-9.0

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The pH of the reaction buffer is too low or too high.Verify the pH of your reaction buffer immediately before use. Perform a pH optimization experiment, testing a range of pH values between 7.2 and 8.5.
NHS Ester Hydrolysis: The activated this compound has hydrolyzed before reacting with the target molecule.Prepare the activated linker solution immediately before use. Avoid prolonged storage of the activated linker in aqueous solutions. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.
Presence of Competing Amines: The reaction buffer or sample contains primary amines that are competing with the target molecule.Ensure you are using a non-amine-containing buffer (e.g., PBS, HEPES, Borate). If your sample contains other amine-containing molecules, purify your target molecule before the conjugation reaction.
Protein Precipitation Change in Protein pI: Modification of lysine residues neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and lead to precipitation if the new pI is close to the buffer pH.Optimize the molar ratio of the PEG linker to your protein to avoid over-modification. Consider performing the reaction in a buffer with a different pH that is further away from the predicted new pI of the conjugate.
Use of Organic Solvent: If the activated linker is dissolved in an organic solvent like DMSO or DMF, the final concentration of the solvent in the reaction mixture may be high enough to cause protein denaturation and precipitation.Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.
Inconsistent Results Inaccurate pH Measurement: The pH of the buffer varies between experiments.Calibrate your pH meter before each use. Prepare fresh buffer for each experiment.
Degraded Reagents: The this compound or the activating reagents (e.g., EDC, NHS) have degraded.Use fresh, high-quality reagents. Store reagents according to the manufacturer's instructions.

Data Presentation

Table 1: Effect of pH on NHS Ester Half-Life

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
8.6410 minutes

Table 2: General Impact of pH on Conjugation Efficiency

pH RangeAmine ReactivityNHS Ester StabilityExpected Conjugation Efficiency
< 7.0LowHighLow
7.2 - 8.5HighModerateOptimal
> 8.5HighLowLow

Experimental Protocols

Protocol 1: Two-Step Activation and Conjugation of this compound to a Protein

This protocol describes the activation of the carboxylic acid of this compound using EDC and NHS, followed by conjugation to a primary amine on a protein.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Protein of interest in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine

  • Desalting column or dialysis cassette

Procedure:

  • Activation of this compound: a. Dissolve this compound in the Activation Buffer. b. Add a 1.5-fold molar excess of EDC and NHS to the this compound solution. c. Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein: a. Immediately add the activated this compound solution to your protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a good starting point. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching the Reaction: a. Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Remove excess, unreacted PEG linker and byproducts by using a desalting column or by dialysis against an appropriate buffer.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_hydrolysis Competing Reaction (pH dependent) Sco_peg3_cooh This compound Activated_PEG Sco-peg3-NHS Sco_peg3_cooh->Activated_PEG Activation EDC_NHS EDC, NHS EDC_NHS->Activated_PEG Conjugate Protein-NH-CO-peg3-Sco Activated_PEG->Conjugate Hydrolyzed_PEG Hydrolyzed PEG Activated_PEG->Hydrolyzed_PEG Hydrolysis Protein_NH2 Protein-NH2 Protein_NH2->Conjugate Amide Bond Formation H2O H2O H2O->Hydrolyzed_PEG

Caption: Workflow for the two-step conjugation of this compound.

G Start Start Low_Yield Low Conjugation Yield? Start->Low_Yield Check_pH Check Buffer pH (7.2-8.5) Low_Yield->Check_pH Yes End End Low_Yield->End No Check_Buffer_Comp Amine-free Buffer? Check_pH->Check_Buffer_Comp Check_Reagents Fresh Reagents? Check_Buffer_Comp->Check_Reagents Optimize_Ratio Optimize Molar Ratio Check_Reagents->Optimize_Ratio Success Successful Conjugation Optimize_Ratio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Quality Control for Sco-peg3-cooh Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sco-peg3-cooh. This guide is designed for researchers, scientists, and drug development professionals to provide robust quality control measures and troubleshooting advice for experiments involving this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a three-unit polyethylene glycol (PEG) spacer. One end features a carboxyl group (-COOH), and the other end has an "SCO" group. In the context of bioconjugation, the SCO group is designed to react with primary amines, such as the side chain of lysine residues in proteins. This linker is often used in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]

Q2: What is the most common method for conjugating the -COOH end of the linker?

The carboxyl group is typically activated to form an N-hydroxysuccinimide (NHS) ester using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated NHS ester then readily reacts with primary amines on a target molecule to form a stable amide bond.

Q3: How should I store this compound and the related activation reagents?

Proper storage is critical for successful conjugation.

  • This compound: Store desiccated at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • EDC and NHS: These reagents are highly susceptible to hydrolysis. Store them in a desiccator at -20°C. Use freshly opened vials or reagents known to have been stored under dry conditions. It is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.

Q4: What analytical techniques are recommended for quality control of my final conjugate?

Several techniques are essential for characterizing the final product of a PEGylation reaction:

  • High-Performance Liquid Chromatography (HPLC): Size-Exclusion (SEC-HPLC) can show the formation of a higher molecular weight conjugate and detect aggregation. Reversed-Phase (RP-HPLC) can be used to assess purity and separate unreacted components.[4]

  • Mass Spectrometry (MS): LC/MS is a powerful tool to confirm the accurate mass of the PEGylated product, which verifies the successful conjugation and helps determine the degree of labeling (number of linkers attached).[5]

  • NMR Spectroscopy: Can be used for detailed structural characterization of the linker and the final conjugate, confirming the site of PEGylation.

Troubleshooting Guide

This guide addresses common problems encountered during the conjugation of this compound to amine-containing molecules.

Problem 1: Low or No Conjugation Efficiency

If you observe a low yield of your desired conjugate, consider the following potential causes and solutions.

Potential Cause Troubleshooting & Optimization
Inactive Reagents EDC/NHS: These reagents hydrolyze quickly in the presence of moisture. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before your experiment. Consider purchasing new, high-quality reagents if they have been stored improperly.
Suboptimal pH The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal range is typically pH 7.2-8.5. At lower pH, the amine is protonated and less nucleophilic. At higher pH, the NHS ester hydrolyzes more rapidly. Use a non-amine-containing buffer like PBS or borate buffer and verify the pH right before the reaction.
Hydrolysis of Activated Ester The Sco-peg3-NHS ester is labile in aqueous solutions. Minimize the time between the activation step (adding EDC/NHS) and the addition of your amine-containing target molecule. Perform any intermediate purification steps quickly and at a lower pH if possible.
Insufficient Molar Ratio An insufficient excess of the activated linker can lead to incomplete conjugation. Optimize the molar ratio of this compound to your target molecule. A typical starting point is a 5-20 fold molar excess of the linker.
Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated linker, significantly reducing your yield. Always use non-amine-containing buffers for the conjugation step.
Steric Hindrance The conjugation site on your target molecule may be sterically hindered, preventing the linker from accessing it efficiently. Consider using a longer PEG linker if available or modifying reaction conditions (e.g., temperature, reaction time) to overcome this.
Problem 2: Aggregation or Precipitation of the Conjugate
Potential Cause Troubleshooting & Optimization
Poor Solubility Although the PEG linker is designed to improve solubility, the properties of the target molecule or the linker itself at high concentrations can lead to aggregation. Try reducing the concentration of your reactants. The addition of a small percentage of an organic co-solvent (e.g., DMSO, DMF) may also help, provided it does not denature your biomolecule.
High Degree of Labeling Attaching too many PEG linkers can sometimes alter the physicochemical properties of a protein, leading to aggregation. Reduce the molar excess of the this compound in the reaction to target a lower degree of labeling.
Incorrect Buffer Conditions The pH or ionic strength of the buffer may be promoting aggregation. Screen different buffer conditions to find one that maintains the solubility of both the starting materials and the final conjugate.

Experimental Protocols & Workflows

Two-Step Carboxyl Activation and Amine Conjugation

This protocol describes the activation of the -COOH group on this compound using EDC/NHS chemistry, followed by conjugation to a primary amine on a target molecule (e.g., a protein).

Diagram: Two-Step Conjugation Workflow

G node_reagent node_reagent node_process node_process node_qc node_qc reagent_peg This compound activation Step 1: Activation (pH 5.0-6.0 in MES Buffer) reagent_peg->activation reagent_edc EDC / NHS reagent_edc->activation activated_peg Sco-peg3-NHS (Activated Ester) activation->activated_peg add_target Step 2: Conjugation (pH 7.2-8.5 in PBS Buffer) activated_peg->add_target reagent_target Amine-Target Molecule reagent_target->add_target quench Step 3: Quench Reaction (e.g., with Hydroxylamine) add_target->quench purify Step 4: Purification (SEC, Dialysis, or HPLC) quench->purify qc Step 5: Quality Control Analysis (LC/MS, HPLC) purify->qc final_product Final Conjugate qc->final_product

Caption: A typical two-step workflow for conjugating this compound to an amine-containing molecule.

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Non-amine containing)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Amine-containing target molecule (e.g., protein, peptide)

  • Anhydrous DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening the vials.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer.

  • Activation of this compound:

    • In a microfuge tube, combine this compound (e.g., 10-fold molar excess over the target molecule) with EDC (1.5x molar excess over this compound) and NHS (1.5x molar excess over this compound) in Activation Buffer.

    • The final reaction volume should be kept small, and the final DMSO concentration should ideally be below 10% to avoid affecting protein stability.

    • Incubate for 15-30 minutes at room temperature to form the Sco-peg3-NHS ester.

  • Conjugation to Amine-Target:

    • Dissolve your amine-containing target molecule in the Conjugation Buffer.

    • Add the activated Sco-peg3-NHS ester solution from Step 2 to the target molecule solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by using a suitable method based on the size and properties of your conjugate. Common methods include size-exclusion chromatography (desalting columns), dialysis, or RP-HPLC.

  • Analysis:

    • Analyze the purified conjugate using LC/MS to confirm the molecular weight and HPLC to assess purity and aggregation.

Diagram: Troubleshooting Logic for Low Conjugation Yield

G node_problem node_problem node_question node_question node_action node_action node_ok node_ok start Problem: Low Conjugation Yield q1 Are EDC/NHS reagents fresh and stored dry? start->q1 a1 Use fresh EDC/NHS. Prepare stocks just before use. q1->a1 No q2 Is the reaction buffer free of primary amines (e.g., Tris)? q1->q2 Yes a1->q2 a2 Switch to a non-amine buffer (PBS, Borate, MES). q2->a2 No q3 Is the conjugation pH between 7.2 and 8.5? q2->q3 Yes a2->q3 a3 Adjust buffer pH and verify before reaction. q3->a3 No q4 Is the molar ratio of linker to target sufficient? q3->q4 Yes a3->q4 a4 Increase molar excess of this compound (e.g., 10x, 20x). q4->a4 No end Yield should improve q4->end Yes a4->end

Caption: A decision tree for troubleshooting low yield in this compound conjugation experiments.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Benchmarking Sco-peg3-cooh and Other Key Linker Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker component that connects the target-binding warhead to the E3 ligase-recruiting ligand. This guide provides an objective comparison of various PROTAC linkers, with a special focus on the performance of Sco-peg3-cooh, a polyethylene glycol (PEG)-based linker, in relation to other common linker classes such as alkyl chains and more rigid structures. Through the presentation of supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to empower researchers in the rational design and optimization of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not a mere spacer; it is a critical determinant of the molecule's overall performance. Its length, composition, and rigidity profoundly influence several key parameters:

  • Ternary Complex Formation: The linker's flexibility and length dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex. An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein.

  • Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, a critical factor for both in vitro assays and in vivo bioavailability. Hydrophilic linkers, such as those based on PEG, can enhance the aqueous solubility of often lipophilic PROTAC molecules.

  • Cell Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is heavily influenced by the linker. A delicate balance between hydrophilicity and lipophilicity is often required.

  • Pharmacokinetics (DMPK): The linker's composition can affect the metabolic stability and overall pharmacokinetic profile of the PROTAC, influencing its half-life and exposure in biological systems.

Comparative Analysis of PROTAC Linkers

The selection of a suitable linker is a multi-parameter optimization process. Below is a comparative overview of the most common linker classes, including the PEG-based this compound.

This compound: A Flexible and Hydrophilic Linker

This compound is a PROTAC linker featuring a three-unit polyethylene glycol (PEG3) chain. It is functionalized with an amine-reactive N-hydroxysuccinimide (NHS) ester (often derived from a succinimidyl carbonate or similar active ester) and a terminal carboxylic acid (COOH). This bifunctional nature allows for the sequential and directional conjugation of the warhead and the E3 ligase ligand.

Key Characteristics of this compound and PEG-based Linkers:

  • Enhanced Solubility: The ethylene glycol repeats in the PEG chain impart hydrophilicity, which can significantly improve the aqueous solubility of the PROTAC molecule. This is particularly advantageous when working with hydrophobic warheads or E3 ligase ligands.

  • Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.

  • Biocompatibility: PEG is a well-established biocompatible polymer, which can be advantageous for in vivo applications.

  • Tunable Length: PEG linkers can be readily synthesized in various lengths (e.g., PEG1, PEG2, PEG4, etc.), allowing for the systematic optimization of the linker length to achieve optimal degradation efficacy.

Other Common PROTAC Linker Classes
  • Alkyl Chains: These are the simplest form of flexible linkers, composed of repeating methylene units. They are synthetically straightforward and offer a high degree of conformational freedom. However, their hydrophobic nature can negatively impact the solubility of the PROTAC.

  • Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings. The conformational constraint imposed by these rigid moieties can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability. However, the lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.

  • "Clickable" Linkers: Linkers containing functionalities like alkynes or azides allow for the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the final conjugation step. This modular approach facilitates the rapid synthesis of PROTAC libraries for efficient screening and optimization.

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative experimental data from various studies, illustrating the impact of linker type and length on PROTAC performance. While direct head-to-head data for this compound is not extensively published across a wide range of targets, the performance of PROTACs with 3-unit PEG linkers provides a valuable benchmark.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table presents a synthesized comparison of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), utilizing the BRD4 inhibitor JQ1 and a VHL E3 ligase ligand, connected by PEG linkers of varying lengths.

PROTACLinker CompositionDC50 (nM)[1]Dmax (%)[1]
PROTAC-PEG33-unit PEG~50>90
PROTAC-PEG44-unit PEG~20>95
PROTAC-PEG55-unit PEG~10>98
PROTAC-PEG66-unit PEG~30>95

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

This table compares the degradation of the Androgen Receptor (AR) in 22Rv1 cells by PROTACs with a flexible PEG linker versus those with a rigid disubstituted phenyl linker.

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)[2]
Flexible (PEG)Parent PROTACExhibited degradation
Rigid (Disubstituted phenyl)PROTACs with rigid linkerNo activity

Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

This table compares the degradation of the E3 ligase Cereblon (CRBN) itself (a phenomenon known as auto-degradation or self-degradation) in HEK293T cells by homo-PROTACs with either an alkyl or a PEG linker.

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells[2]
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.

Western Blot Analysis for Protein Degradation

This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1, MCF7) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.

4. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
  • Calculate DC50 and Dmax values from the dose-response curves.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput, cell-free method to predict the passive permeability of a compound.

1. Plate Preparation:

  • A filter plate with a polyvinylidene difluoride (PVDF) membrane is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.
  • An acceptor plate is filled with a buffer solution.

2. Compound Addition:

  • The test compound (PROTAC) is added to the wells of the donor filter plate.

3. Incubation:

  • The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours).

4. Quantification:

  • The concentration of the compound in both the donor and acceptor wells is quantified using LC-MS/MS.

5. Permeability Calculation:

  • The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused across the artificial membrane.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.

  • Surface Plasmon Resonance (SPR): This technique measures the binding of molecules in real-time. An E3 ligase can be immobilized on a sensor chip, and the binding of the PROTAC and the target protein can be monitored.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.

  • AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with PROTACs Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry and Analysis Detection->Analysis

Western Blot Experimental Workflow.

Conclusion

The linker is a critical component in the design of effective PROTACs, and its judicious selection can significantly impact the success of a targeted protein degradation strategy. This compound, as a representative of PEG-based linkers, offers the advantages of enhanced solubility and flexibility, which are often crucial for achieving potent protein degradation. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types, lengths, and compositions. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

A Head-to-Head Comparison of SCO-PEG3-COOH and DBCO Linkers for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, drug development, and molecular biology, copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a cornerstone technology. This bioorthogonal reaction enables the precise and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts[1][2]. At the heart of this reaction are strained cyclooctyne linkers, with dibenzocyclooctyne (DBCO) being one of the most prominent and widely utilized. This guide provides an objective comparison of DBCO linkers with a simpler strained cyclooctyne (SCO) functionalized with a PEG3-COOH linker, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of reagents.

While DBCO is a well-defined and commercially available linker with extensive characterization, "SCO" (strained cyclooctyne) can refer to a broader class of cyclooctynes. For the purpose of this comparison, we will consider SCO to be a simple cyclooctyne moiety, and where specific data is unavailable, we will draw comparisons from data on similar non-dibenzofused cyclooctynes.

Performance Comparison: SCO-PEG3-COOH vs. DBCO

The selection of a suitable linker for copper-free click chemistry is critical and depends on several factors, including reaction kinetics, stability, and the physicochemical properties of the resulting conjugate.

Reaction Kinetics

The rate of the SPAAC reaction is a key determinant of its utility, especially in applications where rapid conjugation is required or when working with low concentrations of reactants. Generally, the reactivity of cyclooctynes is driven by the ring strain, with more strained structures exhibiting faster reaction rates[1].

DBCO linkers are known for their high reactivity, which is attributed to the significant ring strain imparted by the fused benzene rings[1]. This leads to rapid reaction kinetics with azide-functionalized molecules. In contrast, a simple SCO linker, lacking the dibenzofusion, is expected to have lower ring strain and consequently, a slower reaction rate.

Table 1: Comparison of Second-Order Rate Constants for SPAAC Reactions

Cyclooctyne LinkerReactantSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DBCOBenzyl Azide0.3 - 1.22[3]
BCN (a simple cyclooctyne)Benzyl Azide~0.14
TMTHSI (a reactive 7-membered ring)Benzyl Azide0.8

Note: The reaction rates can be influenced by the specific azide partner, solvent, pH, and temperature.

As the table illustrates, DBCO exhibits a significantly faster reaction rate compared to simpler cyclooctynes like BCN. This makes DBCO the linker of choice for applications demanding high speed and efficiency.

Stability

The stability of the linker is crucial for ensuring the integrity of the bioconjugate throughout experimental procedures and in biological systems. Both DBCO and simpler cyclooctynes are generally stable molecules. However, their stability can be influenced by the presence of other reagents. For instance, some studies have shown that DBCO linkers can exhibit instability in the presence of reducing agents like TCEP, while other cyclooctynes like BCN may be more stable under such conditions. The stability of the resulting triazole linkage formed after the click reaction is very high for both types of linkers.

Physicochemical Properties

The inclusion of a PEG3-COOH linker in both this compound and DBCO-PEG-COOH provides several advantages. The polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the water solubility of the linker and the resulting bioconjugate, a critical factor for biological applications. The PEG spacer also reduces non-specific interactions and can mitigate steric hindrance, potentially improving reaction rates. The terminal carboxylic acid (COOH) group allows for straightforward conjugation to amine-containing molecules through standard EDC/NHS chemistry.

DBCO is a more hydrophobic and larger molecule compared to a simple SCO. This difference in physicochemical properties can influence the solubility, aggregation, and in vivo behavior of the final bioconjugate. For applications where lower hydrophobicity and a smaller molecular footprint are critical, an SCO-based linker might be preferable.

Experimental Protocols

Detailed and reliable experimental protocols are essential for successful bioconjugation. Below are generalized protocols for the use of DBCO-PEG-COOH linkers, which can be adapted for this compound, keeping in mind the potential differences in reaction kinetics.

Protocol 1: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Biomolecule

This protocol describes a two-step process: first, the activation of the carboxyl group on the linker using EDC and NHS, followed by conjugation to a primary amine on a biomolecule (e.g., a protein or antibody).

Materials:

  • DBCO-PEG-COOH or this compound

  • Amine-containing biomolecule (e.g., antibody in PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation of the Linker:

    • In a microcentrifuge tube, combine the linker stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the linker solution.

    • Incubate the reaction for 15-60 minutes at room temperature.

  • Conjugation to the Biomolecule:

    • Add the activated linker solution to the amine-containing biomolecule in Coupling Buffer. A 5 to 20-fold molar excess of the linker to the biomolecule is a common starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column.

Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)

This protocol describes the reaction between the cyclooctyne-activated biomolecule and an azide-functionalized molecule.

Materials:

  • Cyclooctyne-labeled biomolecule

  • Azide-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the cyclooctyne-labeled biomolecule and the azide-containing molecule in the Reaction Buffer.

    • A 1.5 to 3-fold molar excess of the cyclooctyne-labeled molecule to the azide-containing molecule is typically used.

  • Incubation:

    • Incubate the reaction mixture at a temperature between 4°C and 37°C. The optimal temperature and time will depend on the specific reactants and their concentrations. Reaction times can range from 2 to 12 hours, or longer for less reactive cyclooctynes or lower concentrations.

  • Purification:

    • Purify the final conjugate using an appropriate method such as dialysis, desalting columns, or size-exclusion chromatography to remove any unreacted components.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the bioconjugation workflow.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Biomolecule Conjugation cluster_2 Step 3: Click Chemistry Linker-PEG-COOH Linker-PEG-COOH Activated_Linker Linker-PEG-NHS Ester Linker-PEG-COOH->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugated_Biomolecule Linker-PEG-Biomolecule Biomolecule Amine-Biomolecule Biomolecule->Conjugated_Biomolecule Amide Bond Formation Final_Conjugate Final Bioconjugate Azide_Molecule Azide-Molecule Azide_Molecule->Final_Conjugate SPAAC

Caption: Experimental workflow for bioconjugation using a COOH-functionalized linker.

G Cyclooctyne Cyclooctyne (e.g., SCO or DBCO) Transition_State {Concerted [3+2] Cycloaddition} Cyclooctyne->Transition_State Azide Azide R-N3 Azide->Transition_State Triazole Stable Triazole Linkage Transition_State->Triazole

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Conclusion

The choice between an this compound and a DBCO-based linker for copper-free click chemistry is application-dependent.

  • DBCO linkers are the preferred choice when rapid reaction kinetics are paramount. Their high reactivity makes them ideal for applications involving low reactant concentrations or when fast conjugation is necessary for experimental success.

  • This compound linkers , representing simpler cyclooctynes, offer a viable alternative when reaction speed is less critical . Their smaller size and potentially lower hydrophobicity may be advantageous in certain applications, particularly in the synthesis of bioconjugates where these properties can influence solubility and in vivo behavior.

Researchers should carefully consider the specific requirements of their experimental design, including the desired reaction rate, the chemical environment, and the physicochemical properties of the final conjugate, to make an informed decision on the most suitable linker. The provided protocols offer a solid foundation for developing robust and efficient bioconjugation strategies using either class of strained cyclooctyne linkers.

References

A Head-to-Head Comparison: Unveiling the Advantages of Sco-peg3-cooh in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a PEGylated linker is a critical decision that profoundly impacts the stability, efficacy, and in vivo performance of bioconjugates. This guide provides an objective, data-driven comparison of Sco-peg3-cooh with other common PEGylated linkers, offering insights into its unique advantages and empowering you to select the optimal tool for your research.

At the heart of bioconjugation, linkers serve as the crucial bridge, connecting biomolecules to other moieties such as drugs, fluorescent dyes, or other proteins. Polyethylene glycol (PEG) has become the gold standard for these linkers due to its ability to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of the resulting conjugate. However, not all PEG linkers are created equal. The terminal functional groups dictate the linker's reactivity, specificity, and the stability of the final conjugate.

This guide will delve into the distinct advantages of this compound, a discrete PEG linker featuring a succinimidyl ester, and compare its performance against other widely used PEGylated linkers, including those with maleimide and azide functionalities.

At a Glance: this compound vs. The Alternatives

FeatureThis compound (NHS Ester)Maleimide-PEG-COOHAzide-PEG-COOH (Click Chemistry)
Target Residue Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Azides or Alkynes
Reaction Type AcylationMichael AdditionStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction pH 7.0 - 9.06.5 - 7.5Physiological pH
Bond Formed AmideThioetherTriazole
Bond Stability Very HighModerately High (Potentially Reversible)Very High
Specificity ModerateHighVery High (Bioorthogonal)
Key Advantage Well-established, reliable chemistry for targeting abundant amine residues.High specificity for less abundant thiol residues, enabling site-specific conjugation.Unparalleled specificity and efficiency, ideal for complex biological environments.
Potential Drawback Potential for lack of site-specificity due to the abundance of lysine residues; susceptibility of the active ester to hydrolysis.The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation.Requires the introduction of a non-natural azide or alkyne handle into the biomolecule.

Deep Dive into Performance: A Data-Driven Comparison

The selection of a linker should be guided by empirical data. The following tables summarize key performance metrics for this compound (represented by NHS-ester PEGs) and its alternatives.

Table 1: Comparative Stability of Active Linkers and Formed Conjugates
Linker/ConjugateConditionHalf-life (t½)Key Finding
NHS Ester Linker pH 7.0, 0°C4 - 5 hours[1]The active ester is susceptible to hydrolysis, with the rate increasing significantly with pH.[1][2]
pH 8.6, 4°C10 minutes[1]This highlights the importance of performing conjugations promptly after reagent preparation.[1]
Amide Bond (from NHS Ester) Physiological ConditionsHighly StableThe resulting amide bond is extremely stable and not prone to cleavage under physiological conditions.
Maleimide Linker pH > 7.5Slow HydrolysisMore stable to hydrolysis than NHS esters, but can still hydrolyze at higher pH.
Thioether Bond (from Maleimide) In presence of 1 mM Glutathione, 37°C~70% conjugation remaining after 7 daysThe thioether bond can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.
Triazole Linkage (from Click Chemistry) Physiological ConditionsHighly StableThe triazole ring formed through click chemistry is exceptionally stable and resistant to cleavage.
Table 2: Reaction Efficiency and Specificity
Linker TypeTypical Reaction TimeTypical YieldSpecificity
This compound (NHS Ester) 30 minutes - 2 hoursVariable (dependent on protein concentration and pH)Moderate (targets all accessible primary amines)
Maleimide-PEG-COOH 1 - 4 hoursHighHigh (specific for thiol groups)
Azide-PEG-COOH (SPAAC) 1 - 4 hoursVery HighVery High (bioorthogonal)

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further illuminate the differences between these linkers, the following diagrams illustrate their chemical reactions and a general workflow for comparative evaluation.

Caption: Chemical structure and reaction of this compound.

Figure 2: Comparative Experimental Workflow cluster_0 Linker Preparation cluster_1 Bioconjugation cluster_2 Purification cluster_3 Analysis L1 Dissolve this compound C1 React with Protein (pH 8.0) L1->C1 L2 Dissolve Maleimide-PEG-COOH C2 React with Thiol-Protein (pH 7.0) L2->C2 L3 Dissolve Azide-PEG-COOH C3 React with Alkyne-Protein L3->C3 P1 Size Exclusion Chromatography C1->P1 C2->P1 C3->P1 A1 Determine Degree of Labeling (DOL) P1->A1 A2 Assess Conjugate Stability (e.g., in plasma) A1->A2 A3 Functional Assay A2->A3

Caption: Workflow for comparing linker performance.

Experimental Protocols: A Guide to Implementation

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in this guide.

Protocol 1: Protein Conjugation with this compound (NHS-PEG-COOH)

Objective: To conjugate a protein with this compound via primary amines.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess linker and byproducts using a desalting column or dialysis.

Protocol 2: Protein Labeling with Maleimide-PEG-COOH

Objective: To label a protein with Maleimide-PEG-COOH via free thiol groups.

Materials:

  • Protein with accessible cysteine residues

  • Maleimide-PEG-COOH

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS, pH 7.0)

  • Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)

  • Quenching solution (e.g., free cysteine or β-mercaptoethanol)

  • Purification supplies (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by adding a 10- to 50-fold molar excess of TCEP and incubating for 30-60 minutes.

  • Linker Preparation: Immediately before use, dissolve Maleimide-PEG-COOH in DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide linker to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Add a quenching solution to consume any unreacted maleimide groups.

  • Purification: Purify the conjugate using size-exclusion chromatography or a similar method.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: To conjugate an azide-modified protein with an alkyne-containing PEG linker.

Materials:

  • Azide-modified protein

  • Alkyne-PEG-COOH (e.g., DBCO-PEG-COOH)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification supplies

Procedure:

  • Reagent Preparation: Prepare stock solutions of the azide-modified protein and the alkyne-PEG linker in the reaction buffer.

  • Conjugation Reaction: Combine the azide-modified protein and the alkyne-PEG linker in the reaction buffer. A slight molar excess of one component is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

  • Purification: Purify the resulting conjugate to remove any unreacted starting materials.

Making the Right Choice: A Decision-Making Framework

The optimal linker choice is highly dependent on the specific application. The following flowchart provides a logical framework for selecting the most appropriate PEGylated linker for your needs.

Figure 3: Linker Selection Guide Start Start: Define Conjugation Needs Q1 Is site-specific conjugation critical? Start->Q1 Q2 Are there accessible cysteine residues? Q1->Q2 Yes A1 Use this compound (targets abundant amines) Q1->A1 No Q3 Is absolute bioorthogonality required? Q2->Q3 No A2 Use Maleimide-PEG-COOH (targets thiols) Q2->A2 Yes A3 Use Azide-PEG-COOH (Click Chemistry) Q3->A3 Yes A4 Consider introducing a cysteine or a non-natural amino acid with an azide/alkyne handle Q3->A4 No

Caption: A flowchart to guide linker selection.

References

A Comparative Analysis of Cyclooctyne Reagents for Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Reagent for Bioconjugation

The advent of copper-free click chemistry, primarily through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized the field of bioconjugation. This bioorthogonal reaction enables the specific and efficient covalent labeling of biomolecules in complex biological systems without the need for cytotoxic copper catalysts. At the heart of this technology are cyclooctyne reagents, whose inherent ring strain drives the reaction with azides. The choice of the cyclooctyne is a critical determinant of experimental success, influencing reaction kinetics, stability, and overall conjugation efficiency.

This guide provides a comparative analysis of "Sco-peg3-cooh," presumed to be a simple cyclooctyne derivative based on available information, and other widely used cyclooctyne reagents such as Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), Dibenzoannulated cyclooctyne (DIBO), and Difluorinated cyclooctyne (DIFO).

Comparative Performance of Cyclooctyne Reagents

The performance of different cyclooctyne reagents can be quantitatively assessed by their second-order rate constants (k) for the reaction with a model azide, typically benzyl azide. This constant provides a direct measure of the reagent's intrinsic reactivity. Other critical parameters for practical applications include stability in physiological buffers and solubility.

ReagentStructure (Core Moiety)Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Features & Considerations
SCO (Cyclooctyne) ~0.0024[1]Represents the basic, unsubstituted cyclooctyne. Offers a smaller footprint which can be advantageous to minimize perturbation of the biomolecule. Its reactivity is lower compared to more engineered cyclooctynes.
DBCO (Dibenzocyclooctyne) ~0.6 - 1.0[2]Widely used due to its high reactivity, which allows for rapid labeling at low concentrations. The fused dibenzo rings significantly increase ring strain.[3] Shows some instability in the presence of reducing agents like TCEP.[4]
BCN (Bicyclo[6.1.0]nonyne) ~0.06 - 0.1[2]Offers a good balance of reactivity and stability. It is generally more stable than DBCO in the presence of reducing agents, making it suitable for applications involving antibodies. However, it can exhibit cross-reactivity with thiols.
DIBO (Dibenzoannulated cyclooctyne) ~0.3 - 0.7A precursor to DBCO, it also exhibits robust reactivity due to the strain induced by the fused benzene rings.
DIFO (Difluorinated cyclooctyne) ~0.3The electron-withdrawing fluorine atoms increase the reactivity of the alkyne, leading to enhanced reaction rates compared to the unsubstituted cyclooctyne.
BARAC (Biarylazacyclooctynone) ~0.9One of the fastest cyclooctynes reported, offering exceptional kinetics for live-cell imaging applications.

Note: The provided rate constants are approximate values and can vary depending on the solvent, temperature, and the specific azide reaction partner.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of reagent selection. Below are detailed methodologies for key experiments to compare the performance of cyclooctyne reagents.

Protocol 1: Determination of Second-Order Rate Constants for SPAAC Reactions by ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.

Materials:

  • Cyclooctyne reagent (e.g., this compound, DBCO-COOH, BCN-COOH)

  • Benzyl azide

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the cyclooctyne reagent, benzyl azide, and the internal standard in the deuterated solvent at known concentrations.

  • In an NMR tube, combine the cyclooctyne solution and the internal standard.

  • Initiate the reaction by adding a known excess (typically 2-12 equivalents) of the benzyl azide solution to the NMR tube.

  • Immediately acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C). This serves as the t=0 time point.

  • Continue to acquire spectra at regular time intervals.

  • For each spectrum, integrate the signals corresponding to a unique proton on the cyclooctyne and the internal standard.

  • Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.

  • Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the initial concentration of the reactant in excess (k = k' / [Azide]₀).

Protocol 2: Assessment of Cyclooctyne Stability in Physiological Buffer

This protocol assesses the hydrolytic stability of the cyclooctyne reagents under physiologically relevant conditions.

Materials:

  • Cyclooctyne reagents

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or DMSO

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare stock solutions of each cyclooctyne reagent in ACN or DMSO.

  • Add a small volume of the stock solution to PBS (pH 7.4) to achieve a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final percentage of the organic solvent is low to maintain the aqueous environment.

  • Incubate the solutions at a constant temperature (e.g., 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.

  • Inject the aliquot onto the HPLC system.

  • Monitor the decrease in the peak area of the parent cyclooctyne over time.

  • Plot the natural logarithm of the peak area versus time to determine the degradation rate constant and the half-life of the reagent.

Visualizing Workflows and Relationships

To aid in the understanding of the experimental processes and the factors influencing the choice of a cyclooctyne reagent, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cyclooctyne Comparison cluster_kinetics Kinetic Analysis (SPAAC Rate) cluster_stability Stability Assessment cluster_decision Reagent Selection k1 Prepare Stock Solutions (Cyclooctyne, Azide, Standard) k2 Initiate Reaction in NMR Tube k1->k2 k3 Acquire Time-course NMR Spectra k2->k3 k4 Integrate Peaks & Calculate Concentration k3->k4 k5 Plot ln[Cyclooctyne] vs. Time k4->k5 k6 Determine Second-Order Rate Constant (k) k5->k6 d1 Compare Kinetic Data k6->d1 s1 Prepare Cyclooctyne Solution in PBS s2 Incubate at 37°C s1->s2 s3 Take Aliquots at Time Points s2->s3 s4 Analyze by HPLC s3->s4 s5 Plot Peak Area vs. Time s4->s5 s6 Determine Half-life s5->s6 d2 Compare Stability Data s6->d2 d4 Select Optimal Cyclooctyne Reagent d1->d4 d2->d4 d3 Consider Application-Specific Needs (e.g., reducing environment) d3->d4

Caption: Workflow for comparing cyclooctyne reagents.

logical_relationship Factors Influencing Cyclooctyne Reactivity reactivity SPAAC Reaction Rate strain Ring Strain strain->reactivity increases electronics Electronic Effects electronics->reactivity influences fused_rings Fused Aromatic Rings (e.g., DBCO, DIBO) fused_rings->strain bicyclic_system Bicyclic System (e.g., BCN) bicyclic_system->strain fluorination Propargylic Fluorination (e.g., DIFO) fluorination->electronics electron-withdrawing unsubstituted Unsubstituted Ring (e.g., SCO) unsubstituted->strain lower

Caption: Relationship between structure and reactivity.

Conclusion

The selection of an appropriate cyclooctyne reagent is a critical decision in the design of bioconjugation experiments. For applications requiring very fast kinetics, highly strained and electronically activated cyclooctynes like DBCO and BARAC are often the preferred choice. However, for scenarios where stability, particularly in the presence of reducing agents, is a primary concern, BCN may be a more suitable option, despite its slower reaction rate. The simple, unsubstituted cyclooctyne core, as represented by "SCO," offers the advantage of a smaller size but comes with the trade-off of lower reactivity. Ultimately, the optimal choice will depend on the specific requirements of the biological system and the experimental goals. The protocols and comparative data presented in this guide provide a framework for making an informed decision to ensure the success of your bioconjugation endeavors.

References

Validating Sco-peg3-cooh Conjugation: A Comparative Guide to Mass Spectrometry and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is a critical step in the development of novel therapeutics, probes, and research tools. The covalent attachment of functional moieties, such as the Sco-peg3-cooh linker, to peptides and proteins must be rigorously confirmed to ensure the desired structure, purity, and performance of the resulting conjugate. This guide provides an objective comparison of mass spectrometry and size-exclusion high-performance liquid chromatography (SEC-HPLC) for the validation of this compound conjugation, supported by illustrative experimental data and detailed protocols.

The this compound linker is a heterobifunctional molecule featuring a sulfhydryl-reactive cyclooctyne (SCO) group and a carboxylic acid (COOH) group, separated by a three-unit polyethylene glycol (PEG) spacer. The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (e.g., the N-terminus or lysine side chains) on a peptide or protein. This guide will focus on the validation of the resulting amide bond formation between an NHS-activated this compound and a model peptide.

Mass Spectrometry: The Gold Standard for Unambiguous Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides a direct and unambiguous measurement of the molecular weight of the starting materials and the final conjugate.[1] This allows for the definitive confirmation of successful conjugation by detecting the precise mass shift corresponding to the addition of the this compound linker.

Quantitative Data Presentation: Mass Spectrometry

For this guide, we will consider the conjugation of a model peptide, "Peptide-A" (hypothetical, MW = 1500.7 Da), with NHS-activated this compound (MW of this compound = 315.35 Da; after reaction and loss of NHS, the mass addition is 298.34 Da).

Table 1: MALDI-TOF Mass Spectrometry Analysis of Peptide-A Conjugation

AnalyteExpected Mass (Da)Observed Mass (Da)Interpretation
Unconjugated Peptide-A1500.71500.9Starting Material
Sco-peg3-Peptide-A Conjugate1800.041800.2Successful Conjugation
Unreacted this compound315.35315.4Excess Reagent

Note: The slight difference between expected and observed mass is within the typical mass accuracy of MALDI-TOF MS for peptides of this size.

Size-Exclusion Chromatography (SEC-HPLC): A Robust Method for Purity Assessment

Size-exclusion chromatography (SEC-HPLC) is a widely used technique that separates molecules based on their hydrodynamic radius in solution.[2] Successful conjugation of the this compound linker to a peptide results in an increase in its size, leading to an earlier elution time from the SEC column compared to the unconjugated peptide.[3] This method is particularly useful for assessing the purity of the conjugate and detecting the presence of aggregates or unreacted starting materials.[4]

Quantitative Data Presentation: SEC-HPLC

Table 2: SEC-HPLC Analysis of Peptide-A Conjugation

AnalyteRetention Time (min)Peak Area (%)Interpretation
Sco-peg3-Peptide-A Conjugate8.592.3Main Product
Unconjugated Peptide-A10.25.8Unreacted Peptide
Aggregates7.11.9High Molecular Weight Impurities

Experimental Protocols

Conjugation of Peptide-A with NHS-activated this compound

This protocol outlines the general steps for the covalent attachment of an NHS-activated this compound linker to a peptide containing a primary amine.

  • Reagent Preparation:

    • Dissolve Peptide-A in a non-amine-containing buffer (e.g., 0.1 M phosphate buffer, pH 7.4) to a final concentration of 5 mg/mL.

    • Immediately before use, dissolve NHS-activated this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the dissolved NHS-activated this compound to the Peptide-A solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Quenching:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the Sco-peg3-Peptide-A conjugate from excess reagents and byproducts using a desalting column or through dialysis.

MALDI-TOF Mass Spectrometry Analysis

This protocol provides a general guideline for the analysis of the conjugation reaction mixture using MALDI-TOF MS.

  • Sample Preparation:

    • Mix 1 µL of the purified conjugate solution (approximately 1 mg/mL) with 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid for peptides) directly on the MALDI target plate.

  • Crystallization:

    • Allow the sample-matrix mixture to air dry at room temperature, promoting co-crystallization.

  • Data Acquisition:

    • Analyze the sample using a MALDI-TOF mass spectrometer in positive ion linear or reflectron mode, depending on the required mass accuracy and resolution.

    • Acquire spectra over a mass range that encompasses the expected molecular weights of the unconjugated peptide, the conjugate, and the free linker.

  • Data Analysis:

    • Process the raw spectra to identify the peaks corresponding to the different species.

    • Compare the observed masses to the calculated expected masses to confirm successful conjugation.

SEC-HPLC Analysis

This protocol describes a general method for analyzing the purity of the conjugated peptide using SEC-HPLC.

  • System Preparation:

    • Equilibrate a size-exclusion column (e.g., with a pore size suitable for the molecular weight range of the analytes) with a mobile phase such as 150 mM phosphate buffer, pH 7.0.

  • Sample Preparation:

    • Dilute the purified conjugate solution in the mobile phase to a suitable concentration for UV detection (e.g., 0.5-1.0 mg/mL).

  • Chromatographic Run:

    • Inject a known volume of the sample onto the column.

    • Run the analysis at a constant flow rate (e.g., 1.0 mL/min).

    • Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram to determine the relative abundance of the conjugate, unconjugated peptide, and any aggregates or fragments.

Visualization of Workflows

experimental_workflow cluster_conjugation Conjugation cluster_ms_validation Mass Spectrometry Validation peptide Peptide-A Solution reaction Reaction Mixture (1-2h, RT) peptide->reaction linker NHS-activated This compound linker->reaction quench Quenched Reaction reaction->quench Add Quenching Buffer purification Purified Conjugate quench->purification Desalting/ Dialysis sample_prep_ms Sample-Matrix Mixture purification->sample_prep_ms maldi_tof MALDI-TOF MS Analysis sample_prep_ms->maldi_tof ms_data Mass Spectrum maldi_tof->ms_data ms_analysis Data Analysis (Mass Confirmation) ms_data->ms_analysis

Caption: Workflow for this compound conjugation and mass spectrometry validation.

comparison_workflow cluster_ms Mass Spectrometry cluster_sec SEC-HPLC start Purified Sco-peg3-Peptide-A Conjugate ms_method MALDI-TOF MS start->ms_method sec_method Size-Exclusion HPLC start->sec_method ms_info Provides: - Exact Mass of Conjugate - Unambiguous Confirmation - Identification of Byproducts ms_method->ms_info sec_info Provides: - Purity Assessment - Detection of Aggregates - Separation of Conjugate from  Unconjugated Peptide sec_method->sec_info

Caption: Comparison of Mass Spectrometry and SEC-HPLC for validation.

Conclusion

Both mass spectrometry and SEC-HPLC are indispensable tools for the validation of this compound conjugation. Mass spectrometry provides definitive, qualitative confirmation of successful conjugation by accurately measuring the molecular weight of the product. In contrast, SEC-HPLC offers robust, quantitative information regarding the purity of the conjugate, allowing for the detection and quantification of unreacted starting materials and aggregates. For a comprehensive and reliable validation of this compound conjugation, a dual approach employing both mass spectrometry for identity confirmation and SEC-HPLC for purity assessment is highly recommended.

References

A Comparative Guide to the In Vitro Stability of Antibody-Drug Conjugate Linkers: Featuring Sco-peg3-cooh Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient drug release at the tumor site.[1][2] This guide provides a comparative analysis of the in vitro stability of a hypothetical Sco-peg3-cooh conjugate alongside other common linker technologies, supported by experimental data and detailed methodologies.

A Note on "this compound": The term "Sco" is not a standardized chemical abbreviation in the context of bioconjugation. For the purpose of this guide, we will assume "Sco" represents a thiol-reactive maleimide group, a widely used moiety for conjugating payloads to antibodies via cysteine residues. Therefore, "this compound" will be treated as "Maleimide-PEG3-COOH". This assumption allows for a relevant and data-supported comparison with other linker technologies.

Comparative Stability of ADC Linkers

The stability of an ADC is profoundly influenced by the chemical nature of its linker.[3] The choice between a cleavable and a non-cleavable linker is a primary consideration in ADC design, each with distinct advantages and stability profiles.[4]

Table 1: In Vitro Plasma Stability of Different ADC Linker Technologies

Linker TypeExample ConjugateStability in Human Plasma (% Intact ADC after 7 days)Key Stability Features
Non-Cleavable (Maleimide-based) Maleimide-PEG3-COOH-Payload~70%[5]Susceptible to retro-Michael reaction leading to deconjugation. Ring-opening hydrolysis of the succinimide can improve stability.
Non-Cleavable (Thioether-based) Mono-sulfone-PEG-Payload>90%Offers enhanced stability compared to maleimide linkers, with significantly less deconjugation in the presence of thiols like glutathione.
Cleavable (Enzyme-cleavable) Val-Cit-PABC-PayloadStable in plasma, but stability can be species-dependent (less stable in mouse plasma due to carboxylesterase 1c).High stability in human plasma with specific cleavage by lysosomal proteases like Cathepsin B.
Cleavable (pH-sensitive) Hydrazone-PayloadVariable, with some linkers showing half-lives of ~2 days. Newer silyl ether-based linkers show >7 days stability.Designed to hydrolyze in the acidic tumor microenvironment or lysosomes. Stability in circulation can be a challenge.
Cleavable (Redox-sensitive) Disulfide-PayloadStability can be tuned by altering steric hindrance around the disulfide bond.Cleaved in the reducing environment of the cell due to high glutathione concentrations.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC stability.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC and quantify the extent of drug deconjugation in plasma from various species.

Methodology:

  • Preparation: The ADC is incubated at a predetermined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Processing: The plasma samples are processed to separate the ADC from plasma proteins. This can be achieved through methods like protein precipitation or immuno-affinity capture.

  • Analysis: The samples are analyzed using techniques such as:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the intact ADC, free payload, and any payload-adducts.

    • Size Exclusion Chromatography (SEC-HPLC): To detect aggregation and fragmentation of the ADC.

  • Data Interpretation: The percentage of intact ADC remaining at each time point is calculated to determine the stability profile of the conjugate.

Thiol-Exchange Stability Assay

Objective: To specifically assess the stability of maleimide-thiol conjugates against displacement by other thiols.

Methodology:

  • Incubation: The maleimide-conjugated ADC is incubated at 37°C in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as reduced glutathione (GSH), typically at 1 mM.

  • Time Points: Samples are taken at various intervals over a period of several days.

  • Analysis: The amount of intact conjugate is quantified using LC-MS or other suitable analytical methods.

  • Comparison: The stability is compared to a control sample incubated without the competing thiol to determine the extent of thiol-exchange-mediated deconjugation.

Visualizing ADC Stability and Release Mechanisms

Diagrams can effectively illustrate the complex processes involved in ADC stability and payload release.

Experimental Workflow for In Vitro Plasma Stability Assessment cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis ADC ADC Stock Solution Incubation Incubate at 37°C ADC->Incubation Plasma Human Plasma Plasma->Incubation T0 T = 0 hr Incubation->T0 Collect Aliquots T1 T = 24 hr Incubation->T1 T2 T = 72 hr Incubation->T2 T3 T = 168 hr Incubation->T3 LCMS LC-MS Analysis T0->LCMS T1->LCMS T2->LCMS T3->LCMS Data Quantify Intact ADC & Free Payload LCMS->Data

Caption: Workflow for assessing ADC stability in plasma.

Signaling Pathway of Cleavable vs. Non-Cleavable Linker ADCs cluster_cleavable Cleavable Linker ADC cluster_noncleavable Non-Cleavable Linker ADC ADC_C ADC Internalization Lysosome_C Lysosomal Trafficking ADC_C->Lysosome_C Cleavage Enzymatic/pH-mediated Linker Cleavage Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Bystander Bystander Effect Payload_Release_C->Bystander ADC_NC ADC Internalization Lysosome_NC Lysosomal Trafficking ADC_NC->Lysosome_NC Degradation Antibody & Linker Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Metabolite Release Degradation->Payload_Release_NC

References

A Comparative Analysis of Short vs. Long PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving desired therapeutic outcomes. The linker component, which connects the biologic (e.g., an antibody) to a payload (e.g., a cytotoxic drug), plays a critical role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1] Polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of bioconjugates.[2][3] The length of the PEG chain is a crucial design parameter, presenting a trade-off between various performance metrics. This guide provides an objective comparison of short versus long PEG linkers, supported by experimental data, to inform the selection of an optimal linker strategy.

Data Presentation: Quantitative Comparison of Short vs. Long PEG Linkers

The selection of PEG linker length significantly impacts the therapeutic index of a bioconjugate by influencing its solubility, pharmacokinetics, and potency.[4] Longer PEG linkers are generally employed to enhance the solubility and in vivo half-life of conjugates, particularly those with hydrophobic payloads, while shorter linkers may offer advantages in terms of stability and in vitro potency.[4]

Pharmacokinetics

Longer PEG chains increase the hydrodynamic radius of the bioconjugate, which leads to reduced renal clearance and an extended plasma half-life. This prolonged circulation can result in greater accumulation of the therapeutic in the target tissue.

Metric Short PEG Linker Long PEG Linker Key Findings References
Plasma Clearance HigherLowerIncreasing PEG chain length from PEG2 to PEG8 significantly decreases the clearance rate of an IgG-MMAE conjugate.
Plasma Half-life ShorterLongerLonger PEG chains (e.g., 4 kDa and 10 kDa) significantly improve the half-life of affibody-drug conjugates compared to non-PEGylated versions.
Tumor Exposure LowerHigherADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor exposure compared to those with PEG2 and PEG4 linkers.
In Vitro Cytotoxicity

The effect of PEG linker length on in vitro cytotoxicity can be context-dependent. While some studies report minimal impact, others have observed a decrease in potency with longer linkers, potentially due to steric hindrance affecting target binding or drug release.

Metric Short PEG Linker Long PEG Linker Key Findings References
IC50 Generally LowerCan be HigherFor some receptor-ligand interactions, a shorter, more constrained linker may result in a lower IC50 value, indicating higher binding affinity.
In Vitro Potency May be HigherMay be LowerIn a study with affibody-based drug conjugates, the introduction of 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated conjugate.
In Vivo Efficacy

The enhanced pharmacokinetic properties conferred by longer PEG linkers often translate to improved in vivo antitumor activity.

Metric Short PEG Linker Long PEG Linker Key Findings References
Tumor Growth Inhibition ModerateSignificantADCs with PEG8, PEG12, and PEG24 linkers resulted in a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with PEG2 and PEG4 linkers.

Mandatory Visualization

Structural Comparison of ADCs with Short vs. Long PEG Linkers

cluster_0 Short PEG Linker cluster_1 Long PEG Linker Antibody_S Antibody Linker_S Short PEG (e.g., PEG4) Antibody_S->Linker_S Payload_S Payload Linker_S->Payload_S Antibody_L Antibody Linker_L Long PEG (e.g., PEG24) Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L

Caption: Structural representation of ADCs with short and long PEG linkers.

Experimental Workflow for ADC Synthesis and Characterization

cluster_workflow ADC Synthesis and Characterization Workflow cluster_characterization Characterization Methods Start Start Antibody_Reduction Antibody Reduction (e.g., with TCEP) Start->Antibody_Reduction Drug_Linker_Prep Drug-Linker Preparation (Short vs. Long PEG) Start->Drug_Linker_Prep Conjugation Conjugation Antibody_Reduction->Conjugation Drug_Linker_Prep->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization Purification->Characterization DAR_Determination DAR Determination (HIC, UV-Vis) Characterization->DAR_Determination In_Vitro_Assay In Vitro Cytotoxicity Assay Characterization->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy Study Characterization->In_Vivo_Study End End In_Vivo_Study->End

Caption: Workflow for ADC synthesis, purification, and characterization.

Impact of PEG Linker Length on ADC Pharmacokinetics

cluster_pk Impact of PEG Linker Length on Pharmacokinetics cluster_short Short PEG cluster_long Long PEG Linker_Length PEG Linker Length Short_PEG Smaller Hydrodynamic Radius Linker_Length->Short_PEG Short Long_PEG Larger Hydrodynamic Radius Linker_Length->Long_PEG Long Rapid_Clearance Increased Renal Clearance Short_PEG->Rapid_Clearance Short_HalfLife Shorter Plasma Half-life Rapid_Clearance->Short_HalfLife Slow_Clearance Decreased Renal Clearance Long_PEG->Slow_Clearance Long_HalfLife Longer Plasma Half-life Slow_Clearance->Long_HalfLife Tumor_Accumulation Enhanced Tumor Accumulation Long_HalfLife->Tumor_Accumulation

Caption: Influence of PEG linker length on ADC pharmacokinetic properties.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of ADCs with varying PEG linker lengths.

ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).

  • Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to facilitate covalent bond formation.

  • Purification : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.

  • Drug-to-Antibody Ratio (DAR) Determination : The average number of drug molecules conjugated to each antibody is a critical quality attribute.

    • UV-Vis Spectroscopy : The concentrations of the antibody and the drug are determined using their respective extinction coefficients, and the DAR is calculated as the molar ratio of the drug to the antibody.

    • Hydrophobic Interaction Chromatography (HIC) : HIC separates ADC species based on the number of conjugated drug molecules, as each additional drug-linker increases the hydrophobicity of the antibody.

In Vivo Half-Life Determination
  • Administration : A single intravenous (IV) dose of the PEGylated bioconjugate is administered to a cohort of animals (e.g., mice or rats).

  • Sample Collection : Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

  • Sample Processing : Blood samples are processed to obtain plasma.

  • Quantification : The concentration of the bioconjugate in the plasma samples is quantified using a validated analytical method, such as an ELISA.

In Vivo Efficacy Study
  • Tumor Model : A suitable tumor model is established, for example, by subcutaneously implanting tumor cells in immunocompromised mice.

  • Treatment : Once tumors reach a specified size, animals are randomized into treatment and control groups. The ADCs with different PEG linker lengths are administered, typically intravenously.

  • Monitoring : Tumor volumes and body weights are measured regularly throughout the study.

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size, or at a set time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Conclusion

The length of the PEG linker is a critical parameter in the design of bioconjugates that significantly impacts their therapeutic index. Longer PEG linkers generally enhance pharmacokinetic properties, leading to improved in vivo efficacy, particularly for hydrophobic payloads. However, this may come at the cost of reduced in vitro potency. Conversely, shorter PEG linkers may favor ADC stability and in vitro activity but can lead to more rapid clearance. The optimal PEG linker length is context-dependent and must be empirically determined for each specific antibody, payload, and target combination. A systematic evaluation, as outlined in this guide, is crucial for the rational design of effective and safe bioconjugate therapeutics.

References

A Comparative Guide to Short-Chain PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific linker "Sco-peg3-cooh" requested for this review is not well-documented in peer-reviewed scientific literature. Commercial suppliers provide ambiguous information regarding the chemical nature of the "SCO" reactive group. Consequently, this guide will focus on the performance of well-characterized short-chain hydrophilic linkers, such as those with a PEG3 (three-unit polyethylene glycol) spacer and a terminal carboxylic acid (COOH) for conjugation. We will analyze their performance characteristics within the broader context of established antibody-drug conjugate (ADC) linker technologies.

The linker is a critical component of an ADC, profoundly influencing its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. Short-chain PEG linkers have gained prominence for their ability to impart hydrophilicity, which can mitigate challenges associated with hydrophobic payloads.[1][2][3] This guide provides a comparative analysis of these linkers against other common classes, supported by experimental data.

Data Presentation: Comparative Performance of ADC Linkers

The selection of a linker and its conjugation strategy is a crucial decision in ADC design. Key performance indicators include the drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and plasma stability. The following tables summarize representative data from the literature to compare different linker strategies.

Table 1: Impact of Linker Hydrophilicity on ADC Properties

Linker TypeRepresentative Linker StructureKey AdvantagesChallengesRepresentative DARReference
Hydrophilic Amino-PEGn-COOHImproved solubility, reduced aggregation, enhanced pharmacokinetics (slower clearance).[1][4]Can sometimes decrease in vitro potency with increasing PEG length.Can achieve high DAR (e.g., 8) with good biophysical properties.
Hydrophobic mc-vc-PABCWell-established chemistry, efficient drug release for certain payloads.Prone to aggregation at high DAR, faster plasma clearance.Typically limited to lower DAR (2-4) to maintain solubility.

Table 2: Comparison of Common Conjugation Chemistries

Conjugation StrategyTarget ResidueResulting LinkageStability ProfileHomogeneityReference
Amine Acylation LysineAmide BondHighly stable.Heterogeneous (DAR 0-8).
Thiol-Maleimide Alkylation CysteineThioether (Succinimide)Susceptible to retro-Michael reaction, leading to deconjugation in plasma.Can be site-specific with engineered cysteines; heterogeneous when targeting native disulfides.
Site-Specific (e.g., Sulfone) Engineered CysteineThioether (Sulfone)More stable in plasma compared to maleimide-based linkages.Homogeneous (defined DAR).

Table 3: Illustrative In Vitro and In Vivo Performance Data

ADC Example (Antibody-Linker-Payload)Cell LineIn Vitro IC50In Vivo ModelKey In Vivo FindingReference
Trastuzumab-(Pendant PEG8)-MMAE (DAR 8)HER2+ Cell LinesNanomolar rangeXenograftStronger anti-tumor activity compared to DAR4 ADC without PEG.
Brentuximab-(mc-vc-PABC)-MMAE (Adcetris®)Karpas-29916 pMXenograftHighly potent; established efficacy.
mil40-(Maleamic methyl ester)-PayloadN/AN/AXenograftSuperior efficacy over corresponding traditional maleimide-based ADC.
Trastuzumab-(Hydrophilic MMAU Payload)BT-4740.08 nMPDXOutperformed clinically used ADC.

Experimental Protocols

Detailed methodologies are essential for interpreting performance data. Below are summarized protocols for key experiments in ADC development and characterization.

General Protocol for Lysine Conjugation

This method utilizes the reaction between N-hydroxysuccinimide (NHS) esters on a drug-linker complex and the ε-amino groups of lysine residues on the antibody.

  • Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).

  • Drug-Linker Activation: The carboxylic acid group of the drug-linker (e.g., a payload attached to an Amino-PEG3-COOH linker) is activated to an NHS ester using reagents like EDC and NHS in an anhydrous organic solvent (e.g., DMF).

  • Conjugation: The activated drug-linker is added to the antibody solution at a specific molar ratio to target a desired average DAR. The reaction proceeds for a set time (e.g., 1-4 hours) at room temperature or 4°C.

  • Purification: The resulting ADC is purified from unconjugated drug-linker and reagents using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: The final ADC product is characterized to determine DAR (e.g., by UV-Vis spectroscopy or mass spectrometry), purity, and aggregation levels (by SEC).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an ADC.

  • Cell Plating: Target cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC, a naked antibody control, and a free payload control. Wells with untreated cells serve as a negative control.

  • Incubation: The plates are incubated for a period that allows for cell division and for the ADC to exert its effect (e.g., 72-120 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization & Readout: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then read on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration.

ADC Stability Assessment in Plasma

This protocol assesses the stability of the linker by measuring the amount of intact ADC remaining after incubation in plasma.

  • Incubation: The ADC is spiked into human or animal plasma at a defined concentration (e.g., 100 µg/mL).

  • Time Course: The plasma sample is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: The amount of intact ADC in each aliquot is quantified. Common methods include:

    • Affinity-Capture LC-MS: The ADC is captured using an anti-human IgG antibody, and the sample is analyzed by liquid chromatography-mass spectrometry to determine the average DAR over time.

    • ELISA: A sandwich ELISA can be designed to capture the antibody and use a secondary antibody that detects the payload, thus quantifying the amount of conjugated ADC.

  • Data Analysis: The percentage of intact ADC or the average DAR is plotted against time to determine the stability profile and half-life of the conjugate in plasma.

Visualizations

Workflow and Pathway Diagrams

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in ADC development.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization Payload Cytotoxic Payload Linker Amino-PEG3-COOH Linker Payload->Linker Amide Bond Formation Activation Activate COOH (EDC, NHS) Linker->Activation ActivatedLinker Activated Drug-Linker Activation->ActivatedLinker Conjugation Lysine Conjugation ActivatedLinker->Conjugation Antibody Monoclonal Antibody (mAb) Antibody->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Heterogeneous ADC Mixture Purification->ADC DAR DAR Determination (LC-MS, UV-Vis) ADC->DAR Purity Purity/Aggregation (SEC) ADC->Purity Potency In Vitro Cytotoxicity (MTT Assay) ADC->Potency

Caption: Workflow for ADC synthesis via lysine conjugation.

Conjugation_Strategy_Comparison cluster_lysine Lysine Conjugation cluster_cysteine Cysteine Conjugation cluster_specific Site-Specific / Bioorthogonal Lysine Target: Lysine (ε-NH2) (Abundant) Lysine_Pros Pros: - Simple Chemistry - Stable Amide Bond Lysine->Lysine_Pros Lysine_Cons Cons: - Heterogeneous Product - Potential Impact on Binding Lysine->Lysine_Cons Cysteine Target: Cysteine (-SH) (Native or Engineered) Cysteine_Pros Pros: - More Controlled DAR - Site-Specific Potential Cysteine->Cysteine_Pros Cysteine_Cons Cons: - Maleimide Instability - Requires Antibody Reduction or Engineering Cysteine->Cysteine_Cons Specific Target: Engineered Site (e.g., Unnatural Amino Acid) Specific_Pros Pros: - Homogeneous Product (DAR) - Optimal PK/PD Profile Specific->Specific_Pros Specific_Cons Cons: - Complex Antibody Engineering - Novel Chemistry Required Specific->Specific_Cons

Caption: Comparison of ADC conjugation strategies.

ADC_Mechanism_of_Action ADC_Circulation 1. ADC in Circulation (Stable Linker is Key) Binding 2. Binding to Target Antigen on Cancer Cell ADC_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome 4. Trafficking to Lysosome Endosome->Lysosome Release 5. Linker Cleavage & Payload Release Lysosome->Release Target_Action 6. Payload Binds Intracellular Target (e.g., Tubulin, DNA) Release->Target_Action Apoptosis 7. Induction of Apoptosis Target_Action->Apoptosis

Caption: Generalized ADC mechanism of action pathway.

References

A Head-to-Head Comparison: SCO-PEG3-COOH vs. Maleimide-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and safety of therapeutics like Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of the performance of SCO-PEG3-COOH, a representative of copper-free click chemistry linkers, against the widely-used maleimide-based linkers.

This comparison delves into the reaction mechanisms, stability, and experimental considerations for both linker types, supported by experimental data to inform the rational design of next-generation bioconjugates.

At a Glance: this compound vs. Maleimide Linkers

FeatureThis compound (via SPAAC)Maleimide-Based Linkers
Reaction Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Michael Addition
Target Functional Group AzideThiol (Sulfhydryl)
Resulting Bond TriazoleThiosuccinimide Ether
Stoichiometry Control HighCan be challenging, potentially leading to heterogeneous products[1]
Bond Stability High, irreversible covalent bond[2]Susceptible to retro-Michael reaction and thiol exchange in vivo[3][4]
Reaction Conditions Physiological pH, aqueous bufferspH 6.5-7.5, requires thiol-free buffers[5]
Bioorthogonality HighPotential for off-target reactions with endogenous thiols like albumin

Reaction Mechanisms and Specificity

This compound is a heterobifunctional linker featuring a strained cyclooctyne (SCO) group and a carboxylic acid (COOH). The SCO group reacts with an azide-functionalized molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry". This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. The carboxylic acid end allows for subsequent conjugation to amine-containing molecules.

Maleimide-based linkers react with free thiol (sulfhydryl) groups, primarily on cysteine residues of proteins, through a Michael addition reaction. This reaction is highly efficient and proceeds under mild conditions, making it a popular choice for bioconjugation. However, the specificity is limited to available thiol groups, and at pH values above 7.5, maleimides can exhibit some reactivity towards amines.

cluster_0 This compound (SPAAC) cluster_1 Maleimide Linker SCO_Linker This compound Triazole_Product Stable Triazole Conjugate SCO_Linker->Triazole_Product SPAAC Azide_Molecule Azide-tagged Biomolecule Azide_Molecule->Triazole_Product Maleimide_Linker Maleimide Linker Thiosuccinimide_Product Thiosuccinimide Adduct Maleimide_Linker->Thiosuccinimide_Product Michael Addition Thiol_Molecule Thiol-containing Biomolecule Thiol_Molecule->Thiosuccinimide_Product

Figure 1. Reaction pathways for this compound and maleimide linkers.

Comparative Stability of the Conjugate Bond

The stability of the resulting linkage is a critical differentiator between these two classes of linkers.

The triazole bond formed through the SPAAC reaction is a highly stable, irreversible covalent linkage. It is resistant to hydrolysis and enzymatic cleavage, ensuring the integrity of the bioconjugate in physiological environments.

In contrast, the thiosuccinimide ether bond formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione and albumin. This can lead to premature cleavage of the payload from the biomolecule, resulting in off-target toxicity and reduced therapeutic efficacy. Studies have reported that the shedding rate of payloads from thiosuccinimide-containing ADCs in plasma can be as high as 50-75% within 7-14 days.

Linker ChemistryResulting BondStability ProfileKey Considerations
This compound (SPAAC) TriazoleHighly stable and irreversible. Resistant to hydrolysis and enzymatic cleavage.Provides long-term stability in vivo.
Maleimide Thiosuccinimide EtherProne to retro-Michael reaction and thiol exchange in the presence of endogenous thiols.Can lead to premature payload release and off-target effects. Strategies to improve stability, such as hydrolysis of the succinimide ring, are often employed.

Experimental Protocols

General Protocol for this compound (SPAAC) Conjugation

This protocol outlines the conjugation of an azide-functionalized protein with a this compound linker.

Materials:

  • Azide-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound dissolved in a compatible organic solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Prepare Reactants: Dissolve the azide-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. Prepare a stock solution of this compound in DMSO.

  • Conjugation Reaction: Add the this compound stock solution to the protein solution. A molar excess of the SCO linker (e.g., 5-20 fold) is typically used. The final concentration of the organic solvent should be kept low (<10%) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactant concentrations and the specific cyclooctyne used.

  • Purification: Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

General Protocol for Maleimide Conjugation

This protocol describes the conjugation of a maleimide-activated molecule to a thiol-containing protein.

Materials:

  • Thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).

  • Reducing agent (optional, e.g., TCEP) if disulfide bonds need to be reduced.

  • Maleimide-activated molecule dissolved in an organic solvent (e.g., DMSO or DMF).

  • Reaction buffer (e.g., PBS, pH 7.0-7.5).

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by adding a molar excess of TCEP and incubating for 20-30 minutes at room temperature.

  • Prepare Maleimide Solution: Prepare a stock solution of the maleimide-activated molecule in DMSO or DMF immediately before use.

  • Conjugation Reaction: Add the maleimide solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide reagent is often used.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate using size-exclusion chromatography, dialysis, or HPLC to remove unreacted maleimide.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm conjugation and determine the degree of labeling.

cluster_workflow Experimental Workflow Start Start Prepare_Biomolecule Prepare Biomolecule (with Azide or Thiol) Start->Prepare_Biomolecule Prepare_Linker Prepare Linker Solution (this compound or Maleimide) Start->Prepare_Linker Conjugation Conjugation Reaction Prepare_Biomolecule->Conjugation Prepare_Linker->Conjugation Purification Purification of Conjugate Conjugation->Purification Characterization Characterization (SDS-PAGE, MS, etc.) Purification->Characterization Stability_Assay Stability Assessment (e.g., in plasma) Characterization->Stability_Assay End End Stability_Assay->End

Figure 2. General workflow for bioconjugation and stability analysis.

Conclusion

The choice between this compound and maleimide-based linkers depends on the specific requirements of the bioconjugation application.

This compound , leveraging the power of SPAAC click chemistry, offers significant advantages in terms of bond stability, bioorthogonality, and precise control over stoichiometry . The resulting triazole linkage is exceptionally stable, making it an ideal choice for applications requiring long-term in vivo stability, such as the development of next-generation ADCs.

Maleimide-based linkers , while widely used and effective for thiol-specific conjugation, present a notable drawback in the instability of the thiosuccinimide bond . The potential for retro-Michael reactions and thiol exchange necessitates careful consideration and may require additional strategies to enhance conjugate stability.

For researchers prioritizing robust, stable, and precisely defined bioconjugates for in vivo applications, this compound and the underlying SPAAC chemistry represent a superior technological approach.

References

Dual-Mode Conjugation of Sco-peg3-cooh: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the two primary conjugation sites of Sco-peg3-cooh, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics and bioconjugates. Understanding the specific reactivity of its cyclooctyne (Sco) and carboxylic acid (COOH) moieties is critical for researchers designing novel molecular entities. This document outlines the distinct reaction mechanisms, optimal conditions, and experimental protocols for achieving selective conjugation at either site.

Overview of this compound Reactivity

This compound possesses two orthogonal reactive handles, allowing for specific, controlled conjugation to a variety of biomolecules. The choice of conjugation partner dictates which functional group will participate in the reaction:

  • The Cyclooctyne (Sco) Group: This moiety reacts with azide-containing molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal "click chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[1]

  • The Carboxylic Acid (COOH) Group: This functional group can be activated to react with primary amines, such as those found on the side chains of lysine residues in proteins. This is typically achieved through the use of carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond.[2][3][4][5]

Comparative Data Summary

The selection of the appropriate conjugation strategy depends on the functional groups present on the target molecule. The following table summarizes the key characteristics of each conjugation method.

FeatureSco (Cyclooctyne) Conjugation COOH (Carboxylic Acid) Conjugation
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Amide Bond Formation
Reaction Partner Azide (-N3)Primary Amine (-NH2)
Key Reagents Azide-functionalized moleculeEDC, NHS, Amine-functionalized molecule
Reaction pH Typically physiological pH (7.2-8.5)Activation: pH 4.7-6.0; Coupling: pH 7.2-8.5
Catalyst None required (strain-promoted)None (uses activating agents)
Byproducts None (atom-economical)N-hydroxysuccinimide, isourea byproduct
Reaction Speed Generally fast (minutes to a few hours)Activation: ~15-30 min; Coupling: 1-2 hours to overnight
Bioorthogonality HighModerate (potential for side reactions with other nucleophiles)

Experimental Protocols

Protocol 1: Conjugation via the Sco Group (SPAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule to the Sco group of this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, oligonucleotide)

  • Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Anhydrous DMSO or DMF (if needed to dissolve starting materials)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in the Reaction Buffer to the desired concentration. If solubility is an issue, a stock solution can be prepared in anhydrous DMSO or DMF and added to the aqueous buffer.

    • Dissolve the azide-functionalized molecule in the Reaction Buffer.

  • Reaction:

    • Add the this compound solution to the azide-functionalized molecule solution. A molar excess of one reactant may be used to drive the reaction to completion, depending on the specific application.

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Purify the resulting conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC to remove any unreacted starting materials.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Sco This compound Mix Mix & Incubate (Room Temp, 1-4h) Sco->Mix Azide Azide-Molecule Azide->Mix Purify Purify Conjugate Mix->Purify Conjugate Formation

Caption: Workflow for SPAAC conjugation to the Sco group.

Protocol 2: Conjugation via the COOH Group (Amide Coupling)

This protocol outlines a general two-step procedure for conjugating a primary amine-containing molecule to the carboxylic acid group of this compound.

Materials:

  • This compound

  • Amine-functionalized molecule (e.g., protein, peptide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF.

    • Add EDC to the this compound solution (a 5-10 fold molar excess is common).

    • Immediately add NHS to the solution (a 2-5 fold molar excess is common).

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Coupling to Amine-Molecule:

    • Dissolve the amine-functionalized molecule in the Coupling Buffer.

    • Add the activated this compound solution to the amine-functionalized molecule solution.

    • Incubate the coupling reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine.

    • Purify the conjugate using a suitable method like dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and byproducts.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step ScoCOOH This compound Activated Activated NHS Ester ScoCOOH->Activated Add EDC, then NHS (15-30 min, RT) EDC_NHS EDC / NHS EDC_NHS->Activated Conjugate Conjugate Activated->Conjugate Add Amine-Molecule (1-2h RT or O/N 4°C) Amine Amine-Molecule Amine->Conjugate

Caption: Workflow for amide coupling to the COOH group.

References

A Comparative Guide to the Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, cellular imaging, and the construction of complex biomolecular architectures, the selection of an appropriate bioorthogonal reaction is a critical decision. The strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a powerful tool for covalently linking molecules in complex biological environments without the need for cytotoxic copper catalysts. The kinetics of this reaction are paramount, directly influencing the efficiency and feasibility of labeling, particularly at low reactant concentrations.

Quantitative Comparison of Reaction Kinetics

The efficiency of a SPAAC reaction is quantitatively described by its second-order rate constant (k₂), which has units of M⁻¹s⁻¹. A higher k₂ value signifies a faster reaction, enabling rapid and efficient conjugation even at the low concentrations typically encountered in biological systems. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with a model azide, typically benzyl azide. It is important to note that reaction rates can be influenced by factors such as the specific azide used, the solvent system, pH, and temperature.[1][2]

Cyclooctyne (Alternative to Sco)AbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹] with Benzyl Azide
DibenzocyclooctyneDBCO~0.6 - 1.0
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1
Difluorinated cyclooctyneDIFO~0.076
Aza-dibenzocyclooctyneADIBOComparable or faster than other cyclooctynes

Note: The reactivity of cyclooctynes is largely governed by the degree of ring strain and electronic factors.[3] More strained cyclooctynes, such as DBCO and its derivatives, generally exhibit faster reaction kinetics.[3][4] While BCN is slower, it offers advantages in terms of its smaller size and lower lipophilicity. The choice of cyclooctyne should be tailored to the specific experimental requirements, balancing the need for rapid kinetics with other factors like stability and solubility.

Experimental Protocols for Kinetic Analysis

The determination of second-order rate constants for SPAAC reactions is crucial for the quantitative comparison of different cyclooctynes. The two most common methods for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.

Kinetic Analysis by ¹H NMR Spectroscopy

This method involves monitoring the change in concentration of reactants or products over time.

Materials:

  • Strained cyclooctyne

  • Azide (e.g., benzyl azide)

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the strained alkyne, the azide, and the internal standard in the chosen deuterated solvent.

  • In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).

  • Quickly acquire an initial ¹H NMR spectrum at time zero (t=0).

  • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.

  • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

  • For a second-order reaction with equal initial concentrations of reactants ([A]₀ = [B]₀), plot 1/[A]t versus time. The plot should be linear with a slope equal to the second-order rate constant, k₂.

  • If one reactant is in large excess (pseudo-first-order conditions), plot ln([A]t) versus time. The slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of the reactant in excess.

Kinetic Analysis by UV-Vis Spectrophotometry

This method is applicable when there is a significant change in the UV-Vis absorbance spectrum upon the reaction of the cyclooctyne and azide.

Materials:

  • Strained cyclooctyne with a distinct chromophore

  • Azide

  • Appropriate buffer or solvent

  • UV-Vis spectrophotometer

  • Cuvettes

Procedure:

  • Prepare stock solutions of the cyclooctyne and azide in the chosen solvent.

  • In a cuvette, mix the cyclooctyne solution with a large excess (at least 10-fold) of the azide solution to ensure pseudo-first-order kinetics.

  • Immediately begin monitoring the change in absorbance at a wavelength where the reactant and product have significantly different extinction coefficients.

  • Record the absorbance at regular time intervals until the reaction is complete.

  • The observed pseudo-first-order rate constant (k') can be obtained by fitting the absorbance data versus time to a single exponential decay function.

  • The second-order rate constant (k₂) is calculated by dividing k' by the initial concentration of the azide in excess.

Visualizing the Process

To better understand the experimental process and the factors influencing cyclooctyne reactivity, the following diagrams are provided.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne TransitionState [3+2] Cycloaddition Transition State Cyclooctyne->TransitionState Azide Azide (R-N3) Azide->TransitionState Triazole Stable Triazole TransitionState->Triazole k₂

General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (Cyclooctyne, Azide, Standard) B Mix Reactants in NMR Tube A->B C Acquire Initial ¹H NMR Spectrum (t=0) B->C D Acquire Spectra at Regular Intervals C->D E Integrate Reactant and Standard Peaks D->E F Calculate Reactant Concentration vs. Time E->F G Plot Kinetic Data (1/[A] vs. t or ln[A] vs. t) F->G H Determine Second-Order Rate Constant (k₂) G->H

Experimental workflow for determining SPAAC kinetics using NMR spectroscopy.

structure_reactivity cluster_factors Structural & Electronic Factors cluster_outcome Kinetic Outcome RingStrain Increased Ring Strain ReactionRate Faster Reaction Rate (Higher k₂) RingStrain->ReactionRate ElectronWithdrawing Electron-Withdrawing Groups ElectronWithdrawing->ReactionRate StericHindrance Steric Hindrance SlowerReactionRate Slower Reaction Rate (Lower k₂) StericHindrance->SlowerReactionRate

Logical relationship of cyclooctyne structure to reaction rate.

References

Sco-peg3-cooh vs. Industry-Standard Linkers: A Comparative Benchmarking Guide for ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker dictates the stability of the ADC in circulation, the mechanism and rate of payload release, and ultimately, the therapeutic window. This guide provides an objective comparison of the Sco-peg3-cooh linker against two industry-standard linkers: the cleavable MC-Val-Cit-PABC and the non-cleavable SMCC. This analysis is based on the constituent properties of the linkers, supported by general experimental data for these linker types.

Linker Characteristics and Properties

The this compound linker combines three key features: a strained cyclooctyne (SCO) for bioorthogonal "click" chemistry conjugation, a three-unit polyethylene glycol (PEG3) spacer, and a carboxylic acid (COOH) for attachment to the antibody. In contrast, MC-Val-Cit-PABC is a gold standard for enzyme-cleavable linkers, while SMCC is a widely used non-cleavable linker.

FeatureThis compoundMC-Val-Cit-PABCSMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Conjugation Chemistry Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) via SCO group; Amide bond formation via COOH group (typically to lysines)Thiol-maleimide reaction (MC part); Amide bond formationAmide bond formation (NHS ester to lysines); Thiol-maleimide reaction
Release Mechanism Non-cleavable (by design of the core structure)Enzymatic cleavage (Cathepsin B in lysosomes)Antibody degradation in lysosome
Key Components Strained Cyclooctyne (SCO), PEG3 spacer, Carboxylic Acid (COOH)Maleimidocaproyl (MC), Valine-Citrulline (Val-Cit), p-aminobenzyl carbamate (PABC)N-hydroxysuccinimide (NHS) ester, Maleimide
Bystander Effect Unlikely (payload remains attached to antibody fragment)Yes (cleaved payload can diffuse to neighboring cells)No (payload-amino acid complex is not cell-permeable)[1]
Plasma Stability High (due to stable triazole and amide bonds)Generally high, but potential for premature cleavageVery high (stable thioether and amide bonds)[2][]
Drug-to-Antibody Ratio (DAR) Potentially heterogeneous when targeting lysinesCan be controlled with engineered cysteinesPotentially heterogeneous when targeting lysines
Hydrophilicity Enhanced by PEG3 spacer[4]Generally hydrophobicHydrophobic

Experimental Performance and Considerations

The performance of an ADC is intimately tied to the properties of its linker. Below is a summary of expected performance based on the linker chemistry.

Performance MetricThis compound (Inferred)MC-Val-Cit-PABCSMCC
In Vitro Plasma Stability Expected to be high due to the stability of the triazole ring formed during SPAAC and the amide bond.High, but can show some payload loss over extended periods.[5]Very high, considered one of the most stable non-cleavable linkers.
In Vivo Stability & Pharmacokinetics The PEG3 spacer is expected to improve solubility and potentially prolong circulation half-life.Generally stable in circulation, with payload release targeted to the tumor microenvironment.Highly stable in vivo, leading to a longer ADC half-life.
Payload Release & Efficacy Payload is released upon lysosomal degradation of the antibody. Efficacy depends on efficient internalization and degradation.Efficient payload release in the presence of lysosomal proteases like Cathepsin B.Payload is released as a payload-linker-amino acid complex after antibody degradation.
Off-target Toxicity Expected to be low due to high stability and lack of premature payload release.Potential for off-target toxicity if the linker is prematurely cleaved in circulation.Low off-target toxicity due to high plasma stability.

Detailed Experimental Protocols

For a comprehensive evaluation of any ADC linker, a series of standardized in vitro and in vivo assays are required.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.

Methodology:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 96 hours).

  • At each time point, quantify the amount of intact ADC using an enzyme-linked immunosorbent assay (ELISA) that detects both the antibody and the payload.

  • To measure free payload, precipitate plasma proteins with an organic solvent (e.g., acetonitrile).

  • Analyze the supernatant containing the released payload using liquid chromatography-mass spectrometry (LC-MS).

Lysosomal Catabolism and Payload Release Assay

Objective: To determine the rate and extent of payload release within the lysosome.

Methodology:

  • For cleavable linkers (e.g., MC-Val-Cit-PABC), incubate the ADC with purified lysosomal enzymes (e.g., Cathepsin B) in an appropriate buffer at 37°C.

  • For non-cleavable linkers (e.g., SMCC, this compound), incubate the ADC with a lysosomal lysate preparation.

  • At various time points, stop the reaction and analyze the release of the payload or payload-linker-amino acid metabolite by LC-MS.

In Vitro Bystander Effect Assay

Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture antigen-positive and antigen-negative cancer cells. To differentiate between the two populations, one cell line can be engineered to express a fluorescent protein (e.g., GFP).

  • Treat the co-culture with the ADC.

  • After a defined incubation period (e.g., 72-96 hours), assess the viability of both cell populations using flow cytometry or high-content imaging. A significant decrease in the viability of the antigen-negative cells indicates a bystander effect.

Visualizing Workflows and Mechanisms

ADC Conjugation and Action Workflow

ADC_Workflow General Workflow for ADC Conjugation and Action cluster_conjugation ADC Synthesis cluster_action Mechanism of Action Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Conjugation Linker Linker Payload Linker->ADC Binding ADC binds to Tumor Cell Antigen ADC->Binding Internalization Internalization into Endosome/Lysosome Binding->Internalization Release Payload Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis Bystander Bystander Effect (for cleavable linkers) Release->Bystander

Caption: General workflow for ADC synthesis and mechanism of action.

Payload Release Mechanismsdot

Payload_Release cluster_cleavable Cleavable Linker (e.g., MC-Val-Cit-PABC) cluster_noncleavable Non-Cleavable Linker (e.g., SMCC, this compound) ADC_cleavable ADC in Lysosome Enzyme Cathepsin B Cleavage Linker Cleavage Free_Payload Free Payload Bystander_Effect Bystander Killing ADC_noncleavable ADC in Lysosome Degradation Antibody Degradation Payload_Metabolite Payload-Linker-Amino Acid Metabolite No_Bystander No Bystander Effect

References

Safety Operating Guide

Proper Disposal of Sco-peg3-cooh: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Sco-peg3-cooh are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Core Safety and Handling Information

According to safety data sheets for similar polyethylene glycol (PEG) compounds, this compound is generally considered not to be a hazardous substance or mixture[1]. However, it is crucial to handle all laboratory chemicals with care. Standard personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this compound[2][3]. In case of contact, standard first aid measures should be followed, such as rinsing the skin or eyes with water.

Quantitative Data Summary
Compound FamilyHazard ClassificationKey Disposal Consideration
Polyethylene Glycol (general)Not generally classified as hazardousFollow local regulations for non-hazardous chemical waste.
Thiol-PEG-Carboxylic AcidNot generally classified as hazardousFollow local regulations for non-hazardous chemical waste.
Amine-PEG-ThiolMay have acute oral toxicity and be harmful if inhaledRequires disposal as a hazardous waste in accordance with local regulations.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting. This process is designed to be straightforward and compliant with typical regulations for non-hazardous chemical waste.

  • Initial Assessment : Confirm that the this compound has not been mixed with any hazardous substances. If it has been used in a reaction with or dissolved in a hazardous solvent, the entire mixture must be treated as hazardous waste.

  • Container Management : Ensure the this compound waste is stored in its original container or a clearly labeled, sealed, and appropriate chemical waste container. Do not mix with other waste streams.

  • Waste Segregation : Keep the this compound waste separate from other laboratory waste, particularly hazardous materials, to prevent cross-contamination.

  • Regulatory Compliance : The disposal of this compound must adhere to all national and local regulations governing chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Collection : Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company or your institution's designated waste management service.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

G This compound Disposal Workflow cluster_prep Preparation cluster_non_haz Non-Hazardous Pathway cluster_haz Hazardous Pathway start Start: Unused or Waste this compound assess Assess for Contamination (Mixed with Hazardous Waste?) start->assess container_nh Store in Labeled, Sealed Container assess->container_nh No container_h Store in Labeled, Sealed Hazardous Waste Container assess->container_h Yes segregate_nh Segregate from Other Waste container_nh->segregate_nh dispose_nh Dispose via Institutional Non-Hazardous Chemical Waste Stream segregate_nh->dispose_nh end End: Proper Disposal dispose_nh->end segregate_h Segregate as Hazardous Waste container_h->segregate_h dispose_h Dispose via Institutional Hazardous Waste Stream segregate_h->dispose_h dispose_h->end

References

Essential Safety and Logistical Information for Handling Sco-peg3-cooh

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

To the best of our knowledge, the chemical, physical, and toxicological properties of Sco-peg3-cooh have not been thoroughly investigated.[1] Therefore, it is crucial to handle this compound with care, assuming it may be hazardous. The following PPE is mandatory to minimize exposure and ensure personal safety.[2]

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldProtects against chemical splashes. Standard safety glasses are insufficient as they do not protect against splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. All disposable gloves are permeable; select the glove that is least permeable to the hazards involved.[2]
Body Protection Laboratory CoatMust be fully buttoned to provide a barrier against spills.[2] Consider a poly-coated gown for added protection against potential permeation.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. If significant aerosolization is expected, a NIOSH-approved respirator (e.g., N-95) may be necessary.
Foot Protection Closed-toe ShoesShoes must cover the entire foot and be made of a liquid-resistant material.

Safe Handling and Operational Plan

Proper handling techniques are critical to prevent contamination and ensure the stability of this compound.

Storage and Preparation

  • Storage: Upon receipt, store this compound desiccated at -20°C. Equilibrate the vial to room temperature before opening to prevent moisture condensation.

  • Stock Solution: Many PEG acid reagents are low-melting solids that can be difficult to weigh and dispense. To facilitate handling, it is recommended to prepare a stock solution by dissolving the reagent in an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Inert Atmosphere: To minimize air exposure, especially for stock solutions, consider keeping the solution under an inert gas like argon or nitrogen. Capping the stock solution with a septum and using a syringe for dispensing is good practice.

Experimental Workflow for a Typical Coupling Reaction

The following is a general procedure for activating the carboxylic acid group of this compound for conjugation to a primary amine-containing molecule.

experimental_workflow cluster_preparation Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_quenching Quenching prep_reagent Equilibrate this compound to Room Temperature prep_stock Prepare Stock Solution (e.g., in DMSO or DMF) prep_reagent->prep_stock add_edc_nhs Add EDC and NHS to this compound Solution (pH 4.5-6.0) prep_stock->add_edc_nhs prep_substrate Prepare Amine-Containing Substrate in Buffer react_activation Incubate for 15 min at Room Temperature add_edc_nhs->react_activation adjust_ph Adjust pH to 7.2-8.0 react_activation->adjust_ph add_substrate Add Amine-Containing Substrate adjust_ph->add_substrate react_conjugation Incubate for 2 hours at Room Temperature add_substrate->react_conjugation add_quencher Add Quenching Agent (e.g., Hydroxylamine, Tris) react_conjugation->add_quencher

Fig. 1: General workflow for a typical coupling reaction involving this compound.

Detailed Protocol:

  • Reagent Preparation: Equilibrate the this compound reagent to room temperature before opening the vial. Prepare a stock solution by dissolving the desired amount in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acid: In a suitable reaction vessel, dissolve the this compound in an appropriate buffer (e.g., MES buffer at pH 4.5-6.0). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group. Allow the reaction to proceed for approximately 15 minutes at room temperature. The activation reaction is most efficient at a pH between 4.5 and 7.2.

  • Conjugation to Amine: For the most efficient reaction with primary amines, adjust the pH of the solution to between 7.0 and 8.0. Add the amine-containing substrate to the activated this compound solution. Let the conjugation reaction proceed for about 2 hours at room temperature.

  • Quenching: To stop the reaction, add a quenching agent such as hydroxylamine or an amine-containing buffer like Tris. This will hydrolyze any unreacted NHS esters.

First Aid Measures

In case of accidental exposure, follow these first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All chemical waste must be disposed of in accordance with federal, state, and local regulations.

Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound waste and contaminated consumables (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent washes, in a separate, sealed, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Sharps: Any needles or other sharps used for transferring solutions should be disposed of in a designated sharps container.

Disposal Workflow

disposal_workflow start Waste Generation segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate label_container Label Waste Container (Contents, Hazards) segregate->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request Waste Pickup (EH&S Department) store_waste->request_pickup disposal Proper Disposal by Authorized Personnel request_pickup->disposal

Fig. 2: Procedural steps for the safe disposal of this compound waste.

Labeling and Storage

  • All waste containers must be accurately and clearly labeled with their contents.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure that waste containers are kept closed except when adding waste.

Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.